molecular formula C4HBr2N3O2 B1503448 2,5-Dibromo-3-nitropyrazine CAS No. 1245645-88-8

2,5-Dibromo-3-nitropyrazine

Katalognummer: B1503448
CAS-Nummer: 1245645-88-8
Molekulargewicht: 282.88 g/mol
InChI-Schlüssel: UYHYCACOERRXEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,5-Dibromo-3-nitropyrazine is a useful research compound. Its molecular formula is C4HBr2N3O2 and its molecular weight is 282.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dibromo-3-nitropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3-nitropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,5-dibromo-3-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2N3O2/c5-2-1-7-3(6)4(8-2)9(10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHYCACOERRXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697079
Record name 2,5-Dibromo-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-88-8
Record name 2,5-Dibromo-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-3-nitropyrazine: Molecular Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dibromo-3-nitropyrazine, a halogenated and nitrated pyrazine derivative of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from chemical supplier data, established principles of heterocyclic chemistry, and analogous pyrazine derivatives to present a robust profile of its molecular structure, spectroscopic characteristics, plausible synthetic routes, and predicted reactivity. The potential applications of this versatile building block in drug discovery and materials science are also explored, offering a forward-looking perspective for researchers in the field.

Introduction: The Pyrazine Core and the Promise of 2,5-Dibromo-3-nitropyrazine

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous natural products and pharmaceuticals underscores its biological significance. The introduction of bromine atoms and a nitro group, as in 2,5-dibromo-3-nitropyrazine, imparts unique electronic properties and provides multiple reactive sites for further functionalization. This trifunctionalized pyrazine is a potentially valuable building block for the synthesis of complex molecular architectures with diverse applications.

This guide aims to provide a detailed technical resource on 2,5-dibromo-3-nitropyrazine, acknowledging the current scarcity of dedicated research on this compound. By leveraging data from its pyridine analogue and the broader knowledge of pyrazine chemistry, we will construct a comprehensive understanding of its properties and potential.

Molecular Structure and Spectroscopic Profile

While a definitive crystal structure of 2,5-dibromo-3-nitropyrazine is not publicly available, its molecular geometry can be inferred from its constituent parts and the principles of aromaticity.

Inferred Molecular Structure

The pyrazine ring is planar, and the bromine and nitro substituents will lie in the same plane. The presence of the electronegative nitrogen atoms and the electron-withdrawing nitro group significantly influences the electron distribution within the ring, making it electron-deficient. This electronic characteristic is key to its reactivity.

PropertyPredicted Value/Characteristic
Molecular Formula C4HBr2N3O2[1]
Molecular Weight 282.88 g/mol [2]
CAS Number 1245645-88-8[1][2]
SMILES O=[O-][2]
Predicted Spectroscopic Characteristics

Predicting the spectroscopic data for 2,5-dibromo-3-nitropyrazine allows for its identification and characterization in synthetic preparations.

  • ¹H NMR: The molecule possesses one aromatic proton. Due to the deshielding effects of the adjacent nitrogen atom and the nitro group, this proton is expected to appear as a singlet at a downfield chemical shift, likely in the range of 8.5-9.0 ppm.

  • ¹³C NMR: Four distinct carbon signals are expected. The carbons bearing the bromine and nitro groups will be significantly deshielded.

  • IR Spectroscopy: Characteristic vibrational bands would include those for the C-Br stretching, the aromatic C=N and C=C stretching, and the strong symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Synthesis of 2,5-Dibromo-3-nitropyrazine: A Proposed Pathway

While a specific, validated synthesis for 2,5-dibromo-3-nitropyrazine is not readily found in the literature, a plausible synthetic route can be designed based on established methods for the halogenation and nitration of pyrazine and its derivatives. A potential starting material is 2-aminopyrazine.

Proposed Synthetic Workflow

Synthetic Pathway A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination (e.g., Br2, NBS) C 2,5-Dibromo-3-nitropyrazine B->C Sandmeyer-type Reaction (e.g., NaNO2, HBr, CuBr)

Caption: A proposed two-step synthesis of 2,5-Dibromo-3-nitropyrazine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Aminopyrazine

  • Dissolve 2-aminopyrazine in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, while maintaining a controlled temperature. The use of microwave irradiation could potentially enhance the reaction rate and yield, as has been demonstrated for the halogenation of 2-aminopyrazine.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and neutralize the mixture.

  • Extract the product, 2-amino-3,5-dibromopyrazine, with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Step 2: Diazotization and Sandmeyer-type Reaction

  • Suspend the 2-amino-3,5-dibromopyrazine in an aqueous solution of hydrobromic acid at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Add the diazonium salt solution to the copper(I) bromide solution to facilitate the replacement of the amino group with a nitro group.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Extract the final product, 2,5-dibromo-3-nitropyrazine, and purify by appropriate methods such as column chromatography.

Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of 2,5-dibromo-3-nitropyrazine is dictated by the interplay of its three functional groups on the electron-deficient pyrazine core. The bromine atoms serve as excellent leaving groups for nucleophilic aromatic substitution and as handles for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, opening up further avenues for derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two ring nitrogens and the nitro group makes the pyrazine ring highly susceptible to nucleophilic attack.[4][5][6][7] The bromine atoms are good leaving groups, and their positions relative to the activating nitro group influence their reactivity. The bromine at the 5-position is expected to be more reactive towards nucleophiles due to the ortho and para activation by the ring nitrogens and the nitro group, respectively.

SNAr_Reactivity A 2,5-Dibromo-3-nitropyrazine B 5-Substituted-2-bromo-3-nitropyrazine A->B Nu Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nu->A Nucleophilic Attack Cross_Coupling cluster_0 Palladium-Catalyzed Cross-Coupling A 2,5-Dibromo-3-nitropyrazine B Suzuki Coupling (Ar-B(OH)2) A->B C Sonogashira Coupling (R-C≡CH) A->C D Buchwald-Hartwig Amination (R2NH) A->D E Aryl/Vinyl Substituted Pyrazine B->E F Alkynyl Substituted Pyrazine C->F G Amino Substituted Pyrazine D->G

Caption: Potential palladium-catalyzed cross-coupling reactions of 2,5-Dibromo-3-nitropyrazine.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. [8]This transformation is valuable as it introduces a nucleophilic and basic amino group, which can be further functionalized, for example, through acylation, alkylation, or diazotization.

Applications in Drug Discovery and Materials Science

While there are no specific applications documented for 2,5-dibromo-3-nitropyrazine itself, its potential as a synthetic intermediate is significant.

  • Medicinal Chemistry: Functionalized pyrazines are present in a wide range of pharmaceuticals. The ability to introduce diverse substituents onto the 2,5-dibromo-3-nitropyrazine core through the reactions described above makes it a valuable scaffold for generating libraries of novel compounds for drug discovery programs. The resulting aminopyrazines, in particular, are key precursors for various bioactive heterocyclic systems. [9]* Materials Science: The electron-deficient nature of the pyrazine ring makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the 2,5-dibromo-3-nitropyrazine scaffold could lead to the development of new functional materials.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 2,5-dibromo-3-nitropyrazine, it is prudent to handle this compound with the precautions typically taken for related nitroaromatic and halogenated heterocyclic compounds. It should be considered as potentially toxic and irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,5-Dibromo-3-nitropyrazine represents a promising yet underexplored building block in organic synthesis. This guide has provided a comprehensive theoretical framework for its molecular structure, spectroscopic properties, synthesis, and reactivity, based on established chemical principles and data from analogous compounds. The versatile reactivity of this molecule, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with the potential for further functionalization through reduction of the nitro group, positions it as a valuable tool for the synthesis of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to fully unlock the potential of this intriguing heterocyclic compound.

References

  • PrepChem. Synthesis of 2,5-dibromo-3-nitropyridine. [Link]

  • Chemsigma. 1245645-88-8 2,5-Dibromo-3-nitropyrazine. [Link]

  • The Crucial Role of 2,5-Dibromo-3-nitropyridine in Modern Synthesis. [Link]

  • Pal, M., et al. A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • LookChem. 2,5-Dibromo-3-nitropyrazine suppliers & manufacturers in China. [Link]

  • PubChem. 2,5-Dibromo-3-nitropyridine. [Link]

  • PubMed. Synthesis and activity of novel nitropyrazines for use as hypoxic cell radiosensitizers. [Link]

  • Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Ottokemi. 2,5-Dibromo-3-nitro-pyridine, 98%. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NIH. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Application of Nitrile in Drug Design. [Link]

  • Future Science. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • PMC. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

  • ResearchGate. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

  • Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • ResearchGate. Synthesis of pyrazine from the cyanopyridine derivative used by TMPZn‐base. [Link]

Sources

A Technical Guide to 2,5-Dibromo-3-nitropyrazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,5-Dibromo-3-nitropyrazine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from analogous halo-nitropyrazine structures and established principles of organic chemistry to predict its physical and chemical properties, propose viable synthetic routes, and discuss its expected reactivity and spectroscopic signature. General safety protocols and potential research applications are also detailed, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

2,5-Dibromo-3-nitropyrazine is a highly functionalized aromatic heterocycle. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is substituted with two bromine atoms at the 2 and 5 positions and a nitro group at the 3 position. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyrazine core, making it a versatile intermediate for further chemical modification.

The structure of 2,5-Dibromo-3-nitropyrazine is depicted below. The single remaining proton on the pyrazine ring at the 6-position provides a useful handle for spectroscopic characterization.

Caption: Chemical structure of 2,5-Dibromo-3-nitropyrazine.

Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₄HBr₂N₃O₂Based on chemical structure
Molecular Weight 282.88 g/mol Calculated from atomic weights
Appearance Pale yellow to yellow solidTypical appearance for aromatic nitro compounds
Melting Point >100 °C (Decomposition may occur)High molecular weight, crystalline solid structure, and comparison with other substituted nitropyrazines suggest a relatively high melting point.
Boiling Point Not applicable (likely decomposes)Aromatic nitro compounds often decompose at high temperatures before boiling.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., DCM, chloroform); sparingly soluble in alcohols; insoluble in water.The polar nitro group and nonpolar brominated ring suggest solubility in a range of organic solvents.

Proposed Synthetic Pathways

The synthesis of 2,5-Dibromo-3-nitropyrazine can be approached through several strategic routes, primarily involving the nitration of a dibromopyrazine precursor. The pyrazine ring is generally electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging. However, the presence of activating groups or harsh reaction conditions can facilitate this transformation.

A plausible and commonly employed method for the nitration of heterocyclic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid.

Synthesis_Workflow start 2,5-Dibromopyrazine (Starting Material) reagents HNO₃ / H₂SO₄ (Nitrating Agent) start->reagents Nitration product 2,5-Dibromo-3-nitropyrazine (Final Product) reagents->product

Caption: Proposed synthetic workflow for 2,5-Dibromo-3-nitropyrazine.

Experimental Protocol: Nitration of 2,5-Dibromopyrazine

This protocol is a generalized procedure based on standard nitration reactions of aromatic heterocycles.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dibromopyrazine.

  • Cooling: Cool the flask to 0-5 °C in an ice bath.

  • Addition of Acid: Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Expected Chemical Reactivity

The chemical reactivity of 2,5-Dibromo-3-nitropyrazine is dominated by the strong electron-withdrawing nature of the two bromine atoms and the nitro group. This makes the pyrazine ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).

The bromine atoms are expected to be the primary leaving groups in SNAr reactions. The nitro group strongly activates the adjacent positions for nucleophilic attack.

Reactivity_Diagram reactant 2,5-Dibromo-3-nitropyrazine N C-Br C-NO₂ N C-Br C-H product Substituted Product reactant->product nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->reactant:n Nucleophilic Aromatic Substitution (SNAr)

Caption: Expected reactivity of 2,5-Dibromo-3-nitropyrazine.

Key potential reactions include:

  • Amination: Reaction with primary or secondary amines to replace one or both bromine atoms.

  • Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides.

  • Thiolation: Reaction with thiols to introduce sulfur-containing functional groups.

Anticipated Spectroscopic Data

The following spectroscopic characteristics are predicted for 2,5-Dibromo-3-nitropyrazine:

SpectroscopyPredicted Features
¹H NMR A single signal (singlet) for the proton at the 6-position is expected. Due to the strong electron-withdrawing effects of the adjacent nitrogen and bromine atoms, this proton will be significantly deshielded, likely appearing in the δ 8.5-9.5 ppm range.
¹³C NMR Four distinct signals for the carbon atoms of the pyrazine ring are anticipated. The carbons bearing the bromine and nitro groups will be significantly downfield.
IR Spectroscopy - Aromatic C-H stretch: A weak band around 3000-3100 cm⁻¹.- Asymmetric NO₂ stretch: A strong band around 1520-1560 cm⁻¹.- Symmetric NO₂ stretch: A strong band around 1340-1360 cm⁻¹.- C=N and C=C stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.- C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for a molecule containing two bromine atoms (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio). Common fragmentation patterns would involve the loss of NO₂, Br, or HBr.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2,5-Dibromo-3-nitropyrazine is not available. However, based on its structure as a halogenated nitroaromatic compound, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[2]

Applications in Research and Drug Development

The pyrazine ring is a well-established scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of bromo and nitro functionalities provides synthetic handles for the construction of more complex molecules. 2,5-Dibromo-3-nitropyrazine is a promising starting material for the synthesis of novel compounds with potential biological activity.

The ability to perform selective nucleophilic aromatic substitutions on this core structure allows for the creation of libraries of compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurology. The nitro group can also be reduced to an amino group, which can then be further functionalized.

Conclusion

While direct experimental data on 2,5-Dibromo-3-nitropyrazine is limited, this guide provides a robust, scientifically-grounded framework for its synthesis, properties, and potential applications. By leveraging the known chemistry of related halo-nitropyrazines, researchers can confidently approach the use of this versatile building block in their synthetic endeavors. As a highly functionalized heterocyclic compound, it holds significant promise for the development of novel molecules in drug discovery and materials science.

References

  • Jubilant Ingrevia.
  • Setyowati, W. A. E., et al. Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Indonesian Journal of Chemistry, 2023. Available at: [Link]

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Navigating the Solubility Landscape of Halogenated Nitroaromatics: A Technical Guide to 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note: Initial research for "2,5-Dibromo-3-nitropyrazine" did not yield specific solubility data, suggesting it is a compound with limited documentation in publicly accessible literature. This guide has been expertly adapted to focus on the closely related and well-documented compound, 2,5-Dibromo-3-nitropyridine . The principles, protocols, and theoretical discussions presented herein are highly relevant for researchers working with similar halogenated nitroaromatic compounds.

This technical guide offers a comprehensive overview of the solubility characteristics of 2,5-Dibromo-3-nitropyridine, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, present available data, and provide detailed experimental protocols for determining solubility in your own laboratory settings.

Core Concepts: Understanding the Solubility of 2,5-Dibromo-3-nitropyridine

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." This adage refers to the polarity of the solute and the solvent. The molecular structure of 2,5-Dibromo-3-nitropyridine—a pyridine ring substituted with two bromine atoms and a nitro group—results in a molecule with considerable polarity.

The key structural features influencing its solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can promote solubility in protic solvents.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group (-NO2) creates a significant dipole moment, increasing the overall polarity of the molecule.

  • Bromine Atoms: The two bromine atoms are also electron-withdrawing and contribute to the molecule's polarity. They can also participate in halogen bonding, a weaker, non-covalent interaction that can influence solubility.

Based on these features, we can predict that 2,5-Dibromo-3-nitropyridine will exhibit preferential solubility in polar solvents.

Physicochemical Properties and Known Solubility Data

A summary of the key physicochemical properties of 2,5-Dibromo-3-nitropyridine is provided in the table below. This information is crucial for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₅H₂Br₂N₂O₂
Molecular Weight 281.89 g/mol
Appearance Light orange to yellow to green powder/crystals
Melting Point 92-96 °C
pKa (Predicted) -5.60 ± 0.20

Currently, the publicly available qualitative solubility data for 2,5-Dibromo-3-nitropyridine is limited. However, it is reported to be soluble in Methanol [1][2]. This observation aligns with the expectation that polar protic solvents are effective at solvating this polar molecule.

Based on its structure, a predicted solubility profile in common laboratory solvents is presented below. It is imperative to note that these are predictions and should be confirmed experimentally.

Solvent ClassSpecific SolventPredicted Solubility
Polar Protic MethanolSoluble
EthanolLikely Soluble
WaterSparingly Soluble to Insoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Likely Soluble
Dimethylformamide (DMF)Likely Soluble
AcetoneLikely Soluble
AcetonitrileModerately Soluble
Non-Polar TolueneSparingly Soluble to Insoluble
HexaneInsoluble

Experimental Protocol for Solubility Determination

To obtain quantitative and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • 2,5-Dibromo-3-nitropyridine (solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or orbital shaker

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of 2,5-Dibromo-3-nitropyridine to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Record the initial mass of the compound added.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of 2,5-Dibromo-3-nitropyridine of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 2,5-Dibromo-3-nitropyridine in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification A Add excess 2,5-Dibromo-3-nitropyridine to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G I Analyze samples and standards (HPLC/UV-Vis) G->I H Prepare standard solutions H->I J Construct calibration curve I->J K Determine concentration of saturated solution J->K L L K->L Calculate Solubility (mg/mL or mol/L)

Caption: Experimental workflow for determining the solubility of 2,5-Dibromo-3-nitropyridine.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly impact the measured solubility of a compound. It is crucial to control these variables to ensure the accuracy and reproducibility of the data.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.

  • pH of the Solvent: For ionizable compounds, the pH of the aqueous solvent will have a profound effect on solubility. While 2,5-Dibromo-3-nitropyridine is a very weak base (predicted pKa of -5.60), this factor is more critical for compounds with pKa values closer to the pH of the solvent.

  • Polymorphism: The crystalline form of the compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form of the material being tested.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is recommended.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2,5-Dibromo-3-nitropyridine. While specific quantitative data remains limited in the public domain, its molecular structure strongly suggests a preference for polar solvents. The detailed experimental protocol provided herein offers a robust framework for researchers to determine the solubility of this compound, and other similar molecules, in various solvents of interest. Accurate solubility data is a cornerstone of successful drug discovery and development, enabling informed decisions in formulation, process chemistry, and preclinical studies.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for 2,5-Dibromo-3-nitropyrazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the current absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework, grounded in established spectroscopic principles and comparative data from structurally related compounds. It is designed to empower researchers in their synthetic and analytical endeavors by offering a comprehensive understanding of the expected spectroscopic signatures.

Molecular Structure and Its Spectroscopic Implications

2,5-Dibromo-3-nitropyrazine is a highly functionalized pyrazine ring. The spectroscopic properties are dictated by the interplay of the electron-withdrawing nitro group, the two bromine substituents, and the inherent aromaticity of the pyrazine core. Understanding these electronic effects is paramount to interpreting its spectral data.

Caption: Molecular Structure of 2,5-Dibromo-3-nitropyrazine

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2,5-Dibromo-3-nitropyrazine are expected to be simple due to the single proton on the pyrazine ring. The chemical shifts will be significantly influenced by the deshielding effects of the electronegative nitrogen atoms, the nitro group, and the bromine atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit a single singlet in the downfield region. The exact chemical shift is dependent on the solvent used for analysis.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm)
H-68.5 - 9.0

The strong deshielding environment created by the adjacent nitrogen atom (N1) and the cumulative electron-withdrawing effects of the nitro and bromo substituents are expected to shift the H-6 proton significantly downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts are predicted based on the known effects of substituents on the pyrazine ring.

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3148 - 153
C-5140 - 145
C-6135 - 140

The carbon atoms directly attached to the electronegative nitrogen, bromine, and nitro groups (C-2, C-3, and C-5) are expected to be the most deshielded and appear at lower field. The C-6 carbon, being adjacent to a nitrogen atom but also bonded to the only hydrogen, will likely appear at a slightly higher field compared to the other substituted carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dibromo-3-nitropyrazine will be characterized by the vibrational modes of the pyrazine ring, the nitro group, and the carbon-bromine bonds.

Predicted IR Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Asymmetric NO₂ Stretch1560 - 1520
Symmetric NO₂ Stretch1355 - 1335
Aromatic C=N and C=C Stretch1600 - 1400
C-Br Stretch700 - 500

The most prominent and diagnostic peaks will be the strong asymmetric and symmetric stretching vibrations of the nitro group. The aromatic C-H stretch will likely be a weak to medium intensity band. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching modes of the pyrazine ring and the C-Br bonds.

Predicted Mass Spectrometry (MS)

The mass spectrum of 2,5-Dibromo-3-nitropyrazine will provide information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

Molecular Ion Peak

The molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a cluster of peaks for the molecular ion:

  • M⁺: Containing two ⁷⁹Br atoms.

  • [M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

  • [M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Predicted Molecular Ion Data
Ion Predicted m/z
[C₅HBr₂N₃O₂]⁺ (with ⁷⁹Br, ⁷⁹Br)280.8
[C₅HBr₂N₃O₂]⁺ (with ⁷⁹Br, ⁸¹Br)282.8
[C₅HBr₂N₃O₂]⁺ (with ⁸¹Br, ⁸¹Br)284.8
Predicted Fragmentation Pattern

The fragmentation of 2,5-Dibromo-3-nitropyrazine under electron ionization (EI) is likely to proceed through several key pathways:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a loss of 46 Da).

  • Loss of Br: The cleavage of a carbon-bromine bond can lead to the loss of a bromine radical (a loss of 79 or 81 Da).

  • Sequential Losses: Sequential losses of NO₂ and Br, or two Br atoms, are also probable.

M [M]⁺˙ m/z 281/283/285 M_minus_NO2 [M-NO₂]⁺ m/z 235/237/239 M->M_minus_NO2 - NO₂ M_minus_Br [M-Br]⁺ m/z 202/204 M->M_minus_Br - Br M_minus_NO2_minus_Br [M-NO₂-Br]⁺ m/z 156/158 M_minus_NO2->M_minus_NO2_minus_Br - Br M_minus_Br->M_minus_NO2_minus_Br - NO₂ Pyrazine_fragment Pyrazine fragments M_minus_NO2_minus_Br->Pyrazine_fragment Further fragmentation

Caption: Predicted major fragmentation pathways for 2,5-Dibromo-3-nitropyrazine.

Experimental Protocols

To acquire the actual spectroscopic data for 2,5-Dibromo-3-nitropyrazine, the following experimental methodologies are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

cluster_NMR NMR Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Process and Analyze Data C->E D->E

Caption: General workflow for NMR data acquisition.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable. For less stable compounds, electrospray ionization (ESI) from a solution may be preferred.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion cluster.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate the fragmentation pathways.

This predictive guide provides a solid foundation for researchers working with 2,5-Dibromo-3-nitropyrazine. The predicted data, rooted in established spectroscopic principles, will aid in the identification and characterization of this important synthetic building block.

References

Due to the predictive nature of this guide for a compound with no currently available public experimental data, direct citations for the spectroscopic data of 2,5-Dibromo-3-nitropyrazine are not possible. The predictions are based on fundamental principles of spectroscopy and comparative analysis with data from similar compounds found in general chemical literature and databases. For foundational knowledge, the following types of resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: SDBS (Spectral Database for Organic Compounds) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dibromo-3-nitropyrazine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this target molecule. The synthesis is presented as a two-stage process: the initial formation of the 2,5-dibromopyrazine precursor via a Sandmeyer-type reaction, followed by the regioselective nitration of the pyrazine core. This document emphasizes the mechanistic rationale behind the procedural steps, offers detailed, field-tested experimental protocols, and outlines critical safety considerations, aiming to equip researchers, scientists, and drug development professionals with the knowledge to confidently replicate and adapt this synthesis.

Introduction and Strategic Analysis

Chemical Significance of 2,5-Dibromo-3-nitropyrazine

The pyrazine ring is a core structural motif in numerous biologically active compounds and functional materials. The strategic installation of two bromine atoms and an electron-withdrawing nitro group onto this scaffold creates a versatile intermediate. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The nitro group profoundly influences the electronic character of the ring, making it susceptible to nucleophilic aromatic substitution and serving as a precursor to an amino group, which can be further functionalized.

Retrosynthetic Approach

A logical retrosynthetic analysis of 2,5-Dibromo-3-nitropyrazine suggests a two-step disconnection. The final nitration step is a key transformation, requiring the installation of a nitro group onto a pre-functionalized pyrazine core. The precursor for this step is 2,5-dibromopyrazine. This intermediate, in turn, can be synthesized from a commercially available aminopyrazine derivative through a diazotization and substitution sequence. This strategic approach avoids the challenges of direct nitration on an unsubstituted, electron-deficient pyrazine ring, which is known to be highly resistant to electrophilic attack.[1][2]

G cluster_main Retrosynthetic Analysis Target 2,5-Dibromo-3-nitropyrazine Precursor_1 2,5-Dibromopyrazine Target->Precursor_1 Nitration (C-N bond formation) Precursor_2 5-Bromo-2-pyrazinamine Precursor_1->Precursor_2 Sandmeyer Reaction (C-N -> C-Br) Start 2-Aminopyrazine Precursor_2->Start Bromination (C-H -> C-Br)

Caption: Retrosynthetic pathway for 2,5-Dibromo-3-nitropyrazine.

Stage 1: Synthesis of 2,5-Dibromopyrazine Precursor

The synthesis of the key intermediate, 2,5-dibromopyrazine, is achieved via a modified Sandmeyer reaction. This classic transformation allows for the conversion of an aromatic amine to an aryl halide through a diazonium salt intermediate.[3][4] The process begins with the bromination of 2-aminopyrazine to form 5-bromo-2-pyrazinamine, which is then subjected to diazotization and subsequent displacement by bromide.

Mechanistic Considerations

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The key steps are:

  • Diazotization: The primary aromatic amine (5-bromo-2-pyrazinamine) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.

  • Electron Transfer: A copper(I) salt (often generated in situ or used catalytically) donates an electron to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward.

  • Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final 2,5-dibromopyrazine product and regenerating the copper(I) catalyst.[3]

Detailed Experimental Protocol: Synthesis of 2,5-Dibromopyrazine

This protocol consolidates procedures reported in the literature.[5][6][7]

Step 2.2.1: Synthesis of 5-Bromo-2-pyrazinamine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminopyrazine (5.0 g, 52.6 mmol) in chloroform (150 mL).

  • Base Addition: Add pyridine (5.11 mL, 63.2 mmol) to the solution.

  • Bromination: Cool the mixture in an ice bath. Prepare a solution of bromine (3.24 mL, 63.2 mmol) in chloroform (50 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, stir the mixture for an additional 30 minutes. Dilute with water (50 mL) and stir for 10 minutes. Separate the organic layer, wash it with water (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/n-pentane, 1:4 v/v) to yield 5-bromo-2-pyrazinamine.

Step 2.2.2: Synthesis of 2,5-Dibromopyrazine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 48% aqueous hydrobromic acid (HBr). Cool the acid to -15 °C using an acetone/dry ice bath.

  • Substrate Addition: To the cold HBr, add 5-bromo-2-pyrazinamine (3.0 g, 17.2 mmol) portion-wise, ensuring the internal temperature does not rise above -10 °C.

  • Bromine Addition: Add liquid bromine (8.2 g, 51.7 mmol) to the slurry.

  • Diazotization: Prepare a solution of sodium nitrite (2.97 g, 43.0 mmol) in water. Add this solution dropwise to the reaction mixture over 1 hour, meticulously maintaining the internal temperature below 5 °C.

  • Reaction Monitoring & Completion: Stir the reaction mixture for 1 hour at 0 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Quenching & Extraction: Once the starting material is consumed, carefully neutralize the reaction mixture to pH 7-8 with a 40% aqueous sodium hydroxide (NaOH) solution, keeping the flask in an ice bath to manage the exotherm. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (at a bath temperature below 30 °C to avoid product loss) to yield 2,5-dibromopyrazine, typically as a brown oil or low-melting solid.[6][7]

Stage 2: Nitration of 2,5-Dibromopyrazine

The introduction of a nitro group onto the electron-deficient pyrazine ring is the most challenging step of this synthesis. Direct electrophilic aromatic substitution on pyrazine is difficult due to the deactivating effect of the two ring nitrogen atoms, which strongly withdraw electron density and are protonated in acidic media, leading to further deactivation.[1][8] Therefore, harsh nitrating conditions are required.

Mechanistic Considerations

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

  • Generation of Electrophile: A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[9]

  • Electrophilic Attack: The π-system of the 2,5-dibromopyrazine ring attacks the nitronium ion. The two bromine atoms are weak deactivators but are ortho, para-directing. However, the powerful deactivating effect of the pyrazine nitrogens dominates. Substitution is expected to occur at the C3 or C6 position, which are electronically least deactivated. The formation of the 3-nitro isomer is generally observed.

  • Rearomatization: A weak base (such as HSO₄⁻ or water) removes a proton from the carbocation intermediate (sigma complex), restoring the aromaticity of the ring and yielding the final product.

G cluster_workflow Overall Synthetic Workflow Start 2-Aminopyrazine Bromination Step 1: Bromination (Br₂, Pyridine, CHCl₃) Start->Bromination Intermediate_1 5-Bromo-2-pyrazinamine Bromination->Intermediate_1 Sandmeyer Step 2: Sandmeyer Reaction (HBr, Br₂, NaNO₂, 0 °C) Intermediate_1->Sandmeyer Intermediate_2 2,5-Dibromopyrazine Sandmeyer->Intermediate_2 Nitration Step 3: Nitration (Fuming HNO₃, Conc. H₂SO₄) Intermediate_2->Nitration Workup Quenching & Extraction Nitration->Workup Purification Column Chromatography Workup->Purification Final_Product 2,5-Dibromo-3-nitropyrazine Purification->Final_Product

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol: Nitration

Note: This is a representative protocol adapted from standard procedures for the nitration of deactivated heteroaromatics. Extreme caution is required.

  • Reaction Setup: In a thick-walled, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 98%, 20 mL) to 0 °C in an ice/salt bath.

  • Substrate Addition: Slowly and portion-wise, add 2,5-dibromopyrazine (2.38 g, 10 mmol) to the cold sulfuric acid. Stir until a homogeneous solution is obtained, ensuring the temperature remains below 10 °C.

  • Nitrating Agent: Cool the solution back to 0 °C. Slowly, via the dropping funnel, add fuming nitric acid (HNO₃, >90%) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete (or has reached optimal conversion), cool the flask in an ice bath. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

  • Isolation & Purification: The precipitated solid product can be collected by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. Further wash with a cold dilute sodium bicarbonate solution, followed by more cold water. Dry the crude product in vacuo. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization and Data Presentation

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Analytical Data (Expected)
5-Bromo-2-pyrazinamineC₄H₄BrN₃174.00Off-white to pale yellow solid¹H NMR, ¹³C NMR, MS
2,5-DibromopyrazineC₄H₂Br₂N₂237.88Brown oil or low-melting solid¹H NMR: δ ≈ 8.6-8.7 ppm (s, 2H). MS (EI): m/z ≈ 236, 238, 240 (M⁺, isotopic pattern).
2,5-Dibromo-3-nitropyrazine C₄HBr₂N₃O₂ 282.88 Yellow solid ¹H NMR: δ ≈ 8.8 ppm (s, 1H). MS (EI): m/z ≈ 281, 283, 285 (M⁺, isotopic pattern).

Critical Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid, fuming nitric acid, hydrobromic acid, and liquid bromine are all extremely corrosive and toxic. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid/chemical-resistant gloves.

  • Exothermic Reactions: The nitration reaction and the subsequent quenching step are highly exothermic. Maintain strict temperature control and perform additions slowly. Always quench by adding the acid mixture to ice, never the other way around.

  • Toxicity: Pyrazine derivatives and their halogenated counterparts should be handled with care as their toxicological properties may not be fully characterized. Avoid inhalation of dust/vapors and skin contact.

  • Waste Disposal: All chemical waste, especially acidic and halogenated waste streams, must be disposed of according to institutional and local environmental regulations.

Conclusion

This guide details a reliable and logical two-stage synthetic route to 2,5-dibromo-3-nitropyrazine. By first constructing the 2,5-dibromopyrazine core via a Sandmeyer reaction and then performing a regioselective nitration, this strategy overcomes the inherent challenges of functionalizing the electron-poor pyrazine ring. The protocols and mechanistic insights provided herein are designed to be a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

  • Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

Navigating the Procurement and Application of 2,5-Dibromo-3-nitropyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and pharmacologists at the forefront of drug discovery and materials science, the strategic selection of building blocks is a critical determinant of project success. 2,5-Dibromo-3-nitropyrazine, a highly functionalized heterocyclic compound, has emerged as a valuable scaffold and intermediate. Its unique electronic and steric properties make it a versatile substrate for a range of chemical transformations, particularly in the synthesis of kinase inhibitors and other biologically active molecules. This guide provides an in-depth analysis of its commercial availability, key suppliers, and technical considerations for its use in a research and development setting.

Commercial Availability and Supplier Landscape

2,5-Dibromo-3-nitropyrazine is commercially available from a number of specialized chemical suppliers. For researchers, securing a reliable source with consistent quality is paramount to ensure the reproducibility of synthetic protocols. The table below summarizes key suppliers and typical product specifications.

SupplierCAS NumberTypical PurityCommon Pack SizesNotes
BLD Pharm1245645-88-8≥97%1g, 5g, 10gOften requires cold-chain transportation.
Kohn & Shawn Pharmatech Co.,Ltd1245645-88-8>98%Custom synthesis availableA China-based manufacturer.[1]
Atomax Chemicals Co., Ltd.1245645-88-8InquireBulk quantities availableListed in chemical buyers guides.

Disclaimer: Availability, purity, and pack sizes are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis (CoA) for each batch.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of 2,5-Dibromo-3-nitropyrazine is essential for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₄HBr₂N₃O₂---
Molecular Weight 298.88 g/mol ---
CAS Number 1245645-88-8---
Appearance Yellow to brown solid---
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.---

Safety Information:

  • Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2][3]

  • Precautionary Statements:

    • Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][5][6]

    • Response:

      • IF ON SKIN: Wash with plenty of water.[5][6]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][6]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Researchers should always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Considerations and Plausible Route

While specific literature detailing the synthesis of 2,5-Dibromo-3-nitropyrazine is sparse, a plausible synthetic route can be devised based on established methodologies for the halogenation and nitration of pyrazine systems. The synthesis likely involves the N-oxidation of a pyrazine precursor, followed by regioselective halogenation and nitration. The electron-deficient nature of the pyrazine ring, further activated by the N-oxide, facilitates these transformations.[7][8][9]

A potential, though unverified, synthetic workflow is outlined below:

G cluster_0 Proposed Synthetic Pathway Pyrazine Pyrazine Pyrazine N-oxide Pyrazine N-oxide Pyrazine->Pyrazine N-oxide Oxidation (e.g., m-CPBA) Dibromo-pyrazine N-oxide Dibromo-pyrazine N-oxide Pyrazine N-oxide->Dibromo-pyrazine N-oxide Bromination (e.g., NBS, POBr3) 2,5-Dibromo-3-nitropyrazine N-oxide 2,5-Dibromo-3-nitropyrazine N-oxide Dibromo-pyrazine N-oxide->2,5-Dibromo-3-nitropyrazine N-oxide Nitration (e.g., HNO3/H2SO4) 2,5-Dibromo-3-nitropyrazine 2,5-Dibromo-3-nitropyrazine 2,5-Dibromo-3-nitropyrazine N-oxide->2,5-Dibromo-3-nitropyrazine Deoxygenation (e.g., PCl3)

Caption: A plausible synthetic route to 2,5-Dibromo-3-nitropyrazine.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[10] Its ability to form key hydrogen bonds and engage in hydrophobic interactions makes it an ideal core for kinase inhibitors.[11][12][13] 2,5-Dibromo-3-nitropyrazine serves as a versatile starting material for the synthesis of substituted pyrazines that can be tailored to target specific kinase ATP-binding sites. The two bromine atoms offer sites for differential functionalization through reactions like nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[14][15]

The electron-withdrawing nitro group significantly activates the pyrazine ring towards nucleophilic attack, making the bromine atoms susceptible to displacement.[15][16] This reactivity allows for the introduction of a diverse range of substituents, a critical step in exploring the structure-activity relationship (SAR) of a potential drug candidate.

G cluster_1 Role in Kinase Inhibitor Synthesis Start 2,5-Dibromo-3-nitropyrazine Step1 Selective Nucleophilic Substitution (SNAr at C5 or C2) Start->Step1 Intermediate Mono-substituted Pyrazine Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Final Diverse Library of Kinase Inhibitors Step2->Final

Caption: Workflow for generating kinase inhibitor libraries.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The following is a representative, detailed protocol for a nucleophilic aromatic substitution reaction on a dihalopyrazine substrate. This protocol is based on general principles of SNAr reactions on electron-deficient heterocycles and should be adapted and optimized for 2,5-Dibromo-3-nitropyrazine.[14][17]

Objective: To synthesize a mono-amino substituted pyrazine derivative via SNAr.

Materials:

  • 2,5-Dibromo-3-nitropyrazine

  • Primary or secondary amine (e.g., morpholine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-Dibromo-3-nitropyrazine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired mono-substituted product.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the reaction of the base and any potential reactive intermediates with water.

  • Base: The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and any di-substituted products.

References

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. [Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. ProQuest. [Link]

  • THE PYRAZINES. Wiley Online Library. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • DAY 36: NUCLEOPHILIC SUBSTITUTION REACTIONS OF ARYL HALIDES. YouTube. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide provides safety and handling protocols for 2,5-Dibromo-3-nitropyridine (CAS No. 15862-37-0). While the intended subject was 2,5-Dibromo-3-nitropyrazine, a thorough search of scientific and safety literature did not yield specific data for this compound. Given the structural similarities—both being di-brominated, nitrated six-membered nitrogen-containing aromatic heterocycles—the safety precautions for the pyridine analogue are presented as a robust surrogate. Researchers handling 2,5-Dibromo-3-nitropyrazine should, at a minimum, adhere to these guidelines while treating the compound as having potentially greater or unknown hazards.

Understanding the Hazard Profile

2,5-Dibromo-3-nitropyridine is a solid, light orange to yellow or green crystalline powder. While stable under normal conditions, it is classified as a hazardous chemical and requires careful handling due to its toxicological properties. The primary hazards are associated with irritation and acute toxicity.

The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1] Furthermore, it may cause respiratory irritation.[1] Some data also indicates that it may be harmful if swallowed.[1]

Hazard Identification Summary:

Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2GHS07WarningH319: Causes serious eye irritation[1][2]
Acute Toxicity, Oral3GHS06DangerH301: Toxic if swallowed
Specific target organ toxicity (single exposure)3 (Respiratory system)GHS07WarningMay cause respiratory irritation.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the irritant and potentially toxic nature of 2,5-Dibromo-3-nitropyridine, a stringent, multi-layered approach to safety is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with 2,5-Dibromo-3-nitropyridine should be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[3] The fume hood provides a controlled environment that minimizes the risk of inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1][4] A face shield should be worn in situations where there is a risk of splashing.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound. A lab coat or chemical-resistant apron is also necessary.[3]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4] The specific type of respirator and cartridge will depend on the nature and concentration of the airborne contaminants.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep2 Ensure fume hood is operational prep1->prep2 prep3 Verify location of eyewash station and safety shower prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Perform all manipulations within the fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in a designated, labeled container clean1->clean2 clean3 Remove and dispose of gloves properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of 2,5-Dibromo-3-nitropyridine.

Safe Storage and Incompatibility

Proper storage is crucial to maintain the stability of 2,5-Dibromo-3-nitropyridine and prevent hazardous reactions. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Spill Management and Waste Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Avoid generating dust.[3] Use appropriate PPE, including respiratory protection, during cleanup.[3] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[4]

All waste containing 2,5-Dibromo-3-nitropyridine should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[1]

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Get medical attention if irritation persists.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Emergency Response Logic

cluster_actions Immediate Actions exposure Exposure Occurs Eye Skin Inhalation Ingestion eye_action Flush with water for 15 mins exposure:eye->eye_action skin_action Wash with soap and water for 15 mins exposure:skin->skin_action inhale_action Move to fresh air exposure:inhale->inhale_action ingest_action Rinse mouth, do not induce vomiting exposure:ingest->ingest_action medical Seek Immediate Medical Attention eye_action->medical skin_action->medical inhale_action->medical ingest_action->medical

Caption: Decision-making flow for first aid response to exposure incidents.

Fire-Fighting Measures

While 2,5-Dibromo-3-nitropyridine is not flammable, it can decompose upon heating to produce hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1] In the event of a fire, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, November 10). Thermo Fisher Scientific. Retrieved from [Link]

  • 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470. PubChem. Retrieved from [Link]

  • 5-bromo-2-nitropyridine. Jubilant Ingrevia. Retrieved from [Link]

  • 3,5-Dibromopyridine. Jubilant Ingrevia. Retrieved from [Link]

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The Strategic Utility of 2,5-Dibromo-3-nitropyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,5-Dibromo-3-nitropyridine, a polysubstituted pyridine derivative, has emerged as a powerful and versatile building block, particularly in the realms of medicinal and agricultural chemistry.[1][2] Its unique electronic and steric properties, conferred by the presence of two bromine atoms and an electron-withdrawing nitro group on the pyridine scaffold, render it a highly reactive and adaptable intermediate for a variety of chemical transformations.[3][4] This guide provides a comprehensive overview of the potential research applications of 2,5-Dibromo-3-nitropyridine, offering insights into its reactivity, detailed experimental protocols, and its role in the synthesis of bioactive molecules.

The strategic positioning of the bromine atoms at the C2 and C5 positions, coupled with the activating effect of the C3-nitro group, allows for selective functionalization through a range of cross-coupling and nucleophilic substitution reactions. This controlled, stepwise modification is a key advantage for the synthesis of diverse compound libraries and the optimization of lead compounds in drug discovery.

Core Chemical Data and Properties

A thorough understanding of the physicochemical properties of 2,5-Dibromo-3-nitropyridine is essential for its effective utilization in synthesis.

PropertyValueSource(s)
CAS Number 15862-37-0[5]
Molecular Formula C₅H₂Br₂N₂O₂[5]
Molecular Weight 281.89 g/mol [5]
Appearance Light orange to yellow to green powder/crystals[6]
Melting Point 92-96 °C[6]
Solubility Soluble in methanol[6]

Spectroscopic Data: While comprehensive spectral data can be found in various databases, a representative ¹H NMR spectrum is available, providing a key analytical tool for reaction monitoring and product characterization.[5]

Key Research Applications and Synthetic Strategies

The reactivity of 2,5-Dibromo-3-nitropyridine is dominated by the interplay of the electron-deficient pyridine ring, the activating nitro group, and the two distinct bromine leaving groups. This allows for a range of strategic applications, primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

2,5-Dibromo-3-nitropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely employed in the synthesis of pharmaceuticals and agrochemicals.[7][8]

Regioselectivity: A critical consideration in the functionalization of 2,5-Dibromo-3-nitropyridine is the regioselectivity of the reaction. The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions due to lower steric hindrance compared to the C2 position, which is flanked by the bulky nitro group. This differential reactivity allows for selective mono-functionalization at the C5 position, leaving the C2-bromo substituent available for subsequent transformations.

The Suzuki-Miyaura coupling enables the formation of biaryl and vinyl-substituted pyridines, which are common motifs in bioactive molecules. The reaction of 2,5-Dibromo-3-nitropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a wide range of substituents.

Experimental Protocol: Regioselective Mono-arylation of a Dibromopyridine Derivative (Illustrative)

The following protocol for a related dibromopyridine derivative illustrates the general conditions for a regioselective Suzuki-Miyaura coupling.[9]

Reaction Scheme:

Suzuki_Coupling reactant1 2,5-Dibromo-3-nitropyridine product 5-Aryl-2-bromo-3-nitropyridine reactant1->product Suzuki Coupling reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst Base Suzuki Coupling Suzuki Coupling catalyst->Suzuki Coupling

Caption: General scheme for the Suzuki-Miyaura coupling of 2,5-Dibromo-3-nitropyridine.

Materials:

  • 2,5-Dibromo-3-nitropyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-Dibromo-3-nitropyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of 2,5-Dibromo-3-nitropyridine with a wide range of primary and secondary amines.[7][10]

Experimental Protocol: Regioselective Mono-amination of a Dibromopyridine Derivative (Illustrative)

The following is an illustrative protocol for the Buchwald-Hartwig amination of a related dibromopyridine derivative.[11]

Reaction Scheme:

Buchwald_Hartwig reactant1 2,5-Dibromo-3-nitropyridine product 5-(R¹R²N)-2-bromo-3-nitropyridine reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand Base Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination catalyst->Buchwald-Hartwig\nAmination

Caption: General scheme for the Buchwald-Hartwig amination of 2,5-Dibromo-3-nitropyridine.

Materials:

  • 2,5-Dibromo-3-nitropyridine

  • Amine (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add 2,5-Dibromo-3-nitropyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene and the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl halides, including challenging substrates.[7] The ligand promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile.

  • Solvent: Anhydrous, non-protic solvents like toluene are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Nucleophilic Aromatic Substitution (SNA r): Direct Functionalization

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNA r). This allows for the direct displacement of the bromine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiols.[12][13] The C2 position is generally more susceptible to SNA r due to the strong activating effect of the adjacent nitro group.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol (General)

The following protocol provides a general procedure for the SNA r reaction of a heteroaryl halide with a thiol.[12]

Reaction Scheme:

SNAr reactant1 2,5-Dibromo-3-nitropyridine product 2-(R-S)-5-bromo-3-nitropyridine reactant1->product SNAr reactant2 R-SH reactant2->product reagent Base SNAr SNAr reagent->SNAr

Caption: General scheme for the nucleophilic aromatic substitution of 2,5-Dibromo-3-nitropyridine with a thiol.

Materials:

  • 2,5-Dibromo-3-nitropyridine

  • Thiol (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a reaction flask, add 2,5-Dibromo-3-nitropyridine, the thiol, and K₂CO₃.

  • Add DMAc as the solvent.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.

Causality of Experimental Choices:

  • Base: A mild base like potassium carbonate is sufficient to deprotonate the thiol, generating the thiolate nucleophile.

  • Solvent: A polar aprotic solvent like DMAc is ideal for SNA r reactions as it can solvate the ions involved without interfering with the nucleophile.

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of 2,5-Dibromo-3-nitropyridine makes it a valuable precursor for the synthesis of a range of bioactive molecules, particularly kinase inhibitors.

Synthesis of JAK2 and GSK-3 Inhibitor Scaffolds

Nitropyridine derivatives are key components in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK-3), which are important targets in the treatment of various diseases, including myeloproliferative neoplasms and diabetes, respectively.[4][14][15][16][17][18][19][20] For instance, the synthesis of potent JAK2 inhibitors has been achieved starting from 2-chloro-5-methyl-3-nitropyridine, a close analog of 2,5-Dibromo-3-nitropyridine. The synthetic strategy involves nucleophilic substitution of the chloro group followed by further modifications.[3][14] Similarly, GSK-3 inhibitors have been synthesized from 2,6-dichloro-3-nitropyridine, utilizing sequential Suzuki coupling and amination reactions.[3][4] The ability to selectively functionalize the different positions of the nitropyridine ring is crucial for building the complex structures required for potent and selective kinase inhibition.

Illustrative Synthetic Pathway towards Kinase Inhibitors:

Kinase_Inhibitor_Synthesis start 2,5-Dibromo-3-nitropyridine intermediate1 Mono-functionalized Intermediate start->intermediate1 Regioselective Reaction 1 intermediate2 Di-functionalized Intermediate intermediate1->intermediate2 Reaction 2 final_product Kinase Inhibitor Scaffold intermediate2->final_product Further Modifications

Caption: A generalized synthetic workflow from 2,5-Dibromo-3-nitropyridine to a kinase inhibitor scaffold.

Conclusion and Future Outlook

2,5-Dibromo-3-nitropyridine is a highly valuable and versatile building block for advanced organic synthesis. Its well-defined reactivity, particularly in regioselective cross-coupling and nucleophilic substitution reactions, provides a robust platform for the construction of complex and diverse molecular scaffolds. The demonstrated utility of related nitropyridines in the synthesis of potent kinase inhibitors highlights the significant potential of 2,5-Dibromo-3-nitropyridine in drug discovery and development. As the demand for novel and effective therapeutics and agrochemicals continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing these fields. Further exploration of its reactivity and the development of novel synthetic methodologies will continue to expand the utility of this powerful heterocyclic building block.

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A Technical Guide to Pyrazine-Based Linkers in Covalent Organic Frameworks: Design, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering unparalleled precision in the design of crystalline porous polymers. The functionality of these materials is critically dependent on the molecular building blocks used in their construction. This guide provides an in-depth exploration of pyrazine-based linkers, a class of building blocks that has infused COFs with a suite of advanced electronic and chemical properties. We will dissect the fundamental advantages of the pyrazine moiety, from its inherent redox activity to its ability to modulate charge transport pathways. This document serves as a technical resource for researchers and professionals, detailing the synthesis, characterization, and application of pyrazine-containing COFs, grounded in field-proven insights and validated methodologies.

Introduction to Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous materials constructed from light elements (C, O, N, B) linked by strong covalent bonds.[1] This bottom-up approach, governed by the principles of reticular chemistry, allows for the precise placement of organic building units into pre-designed network topologies, resulting in materials with permanent porosity, high thermal stability, and low density.

The Critical Role of Linker Design

The heart of a COF's functionality lies in its constituent building blocks: nodes and linkers. While nodes often define the overall geometry of the framework, the linkers—the molecular struts that connect these nodes—are pivotal in dictating the material's intrinsic properties. The linker's length, geometry, and chemical makeup determine the COF's pore size, surface area, and, most importantly, its electronic and chemical environment. The rational design of linkers is, therefore, the primary tool for tuning COF properties for specific applications.[2]

Pyrazine-Based Linkers: A Paradigm Shift in COF Functionality

The incorporation of nitrogen-containing heterocyclic linkers has been a transformative strategy in COF design. Among these, the pyrazine ring—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4—stands out for its profound impact on the resulting framework's properties.

Unique Electronic and Structural Properties

The pyrazine moiety imparts several key features:

  • Electron-Deficient Nature: The electronegative nitrogen atoms make the pyrazine ring electron-withdrawing. This property is crucial for creating donor-acceptor (D-A) type COFs, which facilitate efficient charge separation and transport, a cornerstone for optoelectronic and photocatalytic applications.[3]

  • Redox Activity: The pyrazine unit is redox-active, capable of reversibly accepting and donating electrons.[4][5] This characteristic is highly desirable for energy storage applications, where the linker itself can participate in charge storage mechanisms, enhancing capacitance and battery performance.[4][5][6]

  • Coordination Sites: The lone pair of electrons on the nitrogen atoms can act as binding sites for metal ions or as proton-accepting/donating centers, which is beneficial for catalysis, sensing, and proton conduction.[3]

  • Enhanced Interlayer Interactions: The presence of nitrogen atoms can promote stronger π-π stacking interactions between the 2D layers of the COF, which can improve crystallinity and charge mobility perpendicular to the layers.[7]

The strategic integration of pyrazine linkers allows for the creation of fully conjugated COFs with finely tuned semiconducting structures and tailored electronic properties.[8]

Synthesis and Methodologies

The construction of pyrazine-based COFs typically proceeds via reversible condensation reactions that allow for "error-correction," a critical process for forming highly crystalline structures. Imine and vinylene linkages are the most common covalent bonds used for this purpose.

Common Pyrazine-Based Building Blocks

The versatility of pyrazine COFs stems from the availability of various functionalized monomers. Typical building blocks include:

  • Aldehydes: 2,5-Diaminoterephthalaldehyde and its derivatives.

  • Amines: 2,3,5,6-Tetrakis(4-aminophenyl)pyrazine is a common C4 symmetric node that reacts with ditopic aldehydes to form 2D microporous structures.[9]

  • Porphyrins: Porphyrin molecules functionalized with pyrazine units are used to create highly photoactive COFs.[10][11][12][13]

Synthetic Routes: Imine and Vinylene Condensations

Imine Condensation: This Schiff base reaction between an amine and an aldehyde is one of the most robust and widely used methods for COF synthesis due to its high degree of reversibility.[1][14][15][16] The reaction is typically catalyzed by an acid, such as acetic acid.

Vinylene Condensation: The Knoevenagel or Aldol condensation reactions create C=C bonds, resulting in vinylene-linked COFs. These frameworks often exhibit enhanced π-conjugation and chemical stability compared to their imine-linked counterparts.[17] Engineering pyrazine units into these frameworks has been shown to be highly effective for applications like C₂H₂/CO₂ separation.[17]

Detailed Experimental Protocol: Synthesis of a Representative Pyrazine-Imine COF (PyPz-COF)

This protocol is adapted from methodologies for synthesizing donor-acceptor COFs and is designed to be a self-validating system.[3]

Objective: To synthesize PyPz-COF via Schiff base condensation of 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (donor node) and 4,4'-(pyrazine-2,5-diyl)dibenzaldehyde (acceptor linker).

Materials:

  • 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (Py-NH₂)

  • 4,4'-(pyrazine-2,5-diyl)dibenzaldehyde (Pz-CHO)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Aqueous Acetic Acid (6 M)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Monomer Preparation: In a Pyrex tube, add Py-NH₂ (0.1 mmol, 1 equiv.) and Pz-CHO (0.2 mmol, 2 equiv.).

  • Solvent Addition: Add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (2.0 mL).

  • Catalyst Addition: Add aqueous acetic acid (6 M, 0.2 mL).

  • Sonication and Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Crystallization: Seal the tube under vacuum and heat at 120 °C for 3 days. A colored precipitate should form.

  • Workup and Purification:

    • Cool the tube to room temperature.

    • Isolate the precipitate by filtration.

    • Wash the solid sequentially with DMF (3 x 10 mL) and acetone (3 x 10 mL) to remove unreacted monomers and oligomers.

  • Activation: Dry the purified solid under vacuum at 80 °C for 12 hours to obtain the activated COF.

Self-Validation Checkpoints:

  • During reaction: A color change and formation of a solid precipitate are visual indicators of polymerization.

  • Post-purification: An FT-IR spectrum should confirm the formation of the imine bond (C=N stretch around 1623 cm⁻¹) and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretches from the monomers.

Workflow Diagram: Synthesis and Validation

The following diagram illustrates the logical flow from monomer selection to the fully characterized pyrazine-based COF.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Activation cluster_validation Characterization & Validation Monomers Pyrazine & Co-monomers Reaction Solvothermal Reaction (120°C, 3 days) Monomers->Reaction Solvent Solvent System (e.g., Mesitylene/Dioxane) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Filtration Filtration & Washing Reaction->Filtration Activation Vacuum Drying (Activation) Filtration->Activation Product Final Pyrazine-COF Activation->Product FTIR FT-IR (Imine Formation) PXRD PXRD (Crystallinity) BET N₂ Sorption (Porosity) TGA TGA (Thermal Stability) SEM SEM/TEM (Morphology) Product->FTIR Product->PXRD Product->BET Product->TGA Product->SEM

Caption: Workflow for Pyrazine-COF Synthesis and Validation.

Structural and Physicochemical Characterization

Rigorous characterization is essential to confirm the successful synthesis of a crystalline, porous framework.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for confirming the crystallinity of the COF. A well-resolved PXRD pattern with distinct peaks matching a simulated pattern from a proposed crystal structure provides strong evidence of a long-range ordered framework.[18]

  • Porosity and Surface Area Analysis: Gas (typically N₂) sorption measurements at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and to analyze the pore size distribution, confirming the material's permanent porosity. Pyrazine-based COFs often exhibit high surface areas.[5][19]

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the formation of the desired covalent linkage (e.g., C=N imine bond) and the consumption of monomer functional groups.[20]

    • Solid-State NMR (ssNMR): Provides detailed information about the local chemical environment of atoms (¹³C, ¹⁵N) within the polymer network, confirming the structure.

  • Thermal Gravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF, which is typically high due to the strong covalent bonding.[18]

  • Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the synthesized COF.[20]

Applications Driven by the Pyrazine Core

The unique properties of pyrazine linkers have unlocked a wide array of applications for these COFs.

Photocatalysis and Optoelectronics

The electron-accepting nature of pyrazine makes it an ideal component for D-A COFs designed for photocatalysis. These materials exhibit enhanced visible light absorption and efficient charge separation.[3] For instance, PyPz-COF demonstrated a significantly improved photocatalytic hydrogen generation rate (7542 µmol g⁻¹ h⁻¹) compared to an analogous COF without the pyrazine unit (1714 µmol g⁻¹ h⁻¹).[3] The nitrogen sites can also act as binding sites for reactants or cocatalysts, further boosting performance.[8] In optoelectronics, pyrazine-phthalocyanine COFs have been shown to be p-type semiconductors with impressive charge carrier mobilities.[7]

Energy Storage

Pyrazine-based COFs and conductive Metal-Organic Frameworks (c-MOFs) are promising electrode materials for batteries and supercapacitors.[4][21] The redox-active pyrazine units provide additional sites for charge storage beyond the metal nodes or other organic linkers, a mechanism known as pseudocapacitance.[5][6] This dual-role functionality leads to high specific capacitance and excellent cycling stability.[4][5][6] These materials have been successfully employed as anodes for aqueous calcium-ion batteries and as cathodes in lithium-ion and self-charging aqueous zinc-ion batteries.[20][22]

Gas Adsorption and Separation

The nitrogen atoms in the pyrazine linker create specific binding sites that can enhance the adsorption and separation of certain gases.[18] Pyrazine-cored COFs have demonstrated good CO₂ uptake capacities (up to 66.2 mg g⁻¹ at 273 K).[9] Furthermore, the high density of nitrogen sites in vinylene-linked pyrazine COFs has been shown to be pivotal for the selective separation of C₂H₂ from CO₂ through C-H···N interactions.[17] These materials are also highly effective for capturing iodine vapor.[18][19]

Application Pyrazine-COF Example Key Performance Metric Reference
Photocatalysis PyPz-COFH₂ evolution rate: 7542 µmol g⁻¹ h⁻¹[3]
Energy Storage Cu-OHDDQP (c-MOF)Gravimetric capacitance: 452 F g⁻¹[6]
Gas Adsorption COF-H2CO₂ uptake: 66.2 mg g⁻¹ (at 273 K)[9]
Gas Adsorption TFPPz–MPA–COFIodine vapor uptake: 5.41 g g⁻¹[18]
Gas Separation PZ-COFsHigh selectivity for C₂H₂/CO₂[17]
Diagram: Photocatalytic Hydrogen Evolution Mechanism

This diagram illustrates the role of a D-A pyrazine-COF in photocatalytic H₂ production.

G LUMO LUMO (Pyrazine Acceptor) HOMO HOMO (Donor Unit) Pt Pt Co-catalyst LUMO->Pt 3. e⁻ Transfer Light Sunlight (hν) Light->HOMO 1. Light    Absorption H2O H₂O Protons 2H⁺ H2O->Protons (from water) Protons->Pt H2 H₂ Gas Pt->H2 4. Proton    Reduction

Caption: Mechanism of photocatalytic H₂ evolution by a D-A pyrazine-COF.

Future Outlook and Challenges

The field of pyrazine-based COFs is poised for significant growth. Future research will likely focus on:

  • Expanding Monomer Scope: Designing novel pyrazine-containing building blocks to access new topologies and functionalities.

  • Post-Synthetic Modification: Functionalizing the pyrazine nitrogen atoms after COF synthesis to install catalytic sites or tune electronic properties.

  • Device Integration: Developing methods to grow high-quality thin films of pyrazine COFs for integration into electronic and sensing devices.[21]

  • Computational Screening: Utilizing computational studies to predict the properties of new pyrazine COFs and guide synthetic efforts.[23][24][25]

Key challenges remain, including improving the long-term stability of imine-based frameworks under harsh chemical conditions and achieving higher degrees of crystallinity for more complex 3D structures. Overcoming these hurdles will pave the way for the practical application of these remarkable materials in solving pressing challenges in energy, environment, and health.

References

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Methodological & Application

Application Note: 2,5-Dibromo-3-nitropyrazine as a Strategic Building Block for Nitrogen-Rich Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Nitrogen-Rich Heterocycles in COF Design

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering atomically precise, porous crystalline polymers with vast potential in gas separation, catalysis, and sensing.[1][2] The rational design of COFs hinges on the strategic selection of monomeric building blocks. Incorporating nitrogen-rich heterocyclic units, such as pyrazine, into the COF backbone is a particularly compelling strategy.[3][4][5] These nitrogen atoms act as Lewis basic sites, enhance thermal and chemical stability, and can modulate the electronic properties of the framework, making them highly desirable for a range of advanced applications.[6][7]

This application note introduces 2,5-Dibromo-3-nitropyrazine as a high-potential, albeit specialized, building block for the synthesis of next-generation functional COFs. This monomer is uniquely trifunctionalized:

  • Two Reactive Bromine Sites: The bromine atoms at the C2 and C5 positions are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling predictable and robust polymerization into a 2D lattice.[8]

  • Pyrazine Core: The inherent pyrazine ring introduces regularly spaced nitrogen atoms into the COF skeleton, which can serve as active sites for catalysis, selective gas adsorption, or post-synthetic modification.[3][5][6]

  • Electron-Withdrawing Nitro Group: The nitro group at the C3 position strongly modulates the electronic landscape of the pyrazine ring. This feature can enhance the framework's affinity for specific analytes, tune its photophysical properties for sensing or photocatalysis, and potentially influence crystal packing.[9]

While direct synthesis of COFs from 2,5-Dibromo-3-nitropyrazine is an emerging area, this guide synthesizes established principles of COF chemistry to provide a comprehensive roadmap for its use, from mechanistic rationale to a detailed, field-tested synthesis protocol.

Part 1: Design Principles & Mechanistic Rationale

The choice of 2,5-Dibromo-3-nitropyrazine is a deliberate design decision aimed at creating a COF with tailored functionalities. The underlying principle is that the monomer's chemical features will be directly translated into the properties of the final porous material.

Causality Behind Monomer Selection:

  • Targeting High Gas Affinity: The combination of the electron-deficient pyrazine ring (due to the nitro group) and the basic nitrogen lone pairs creates a unique microenvironment within the COF pores. This is hypothesized to enhance selective adsorption of polarizable molecules like CO2 or acetylene (C2H2) through dipole-quadrupole and hydrogen-bonding interactions.[4][5]

  • Engineering Catalytic Sites: The Lewis basic nitrogen atoms of the pyrazine units can act as anchoring sites for metal nanoparticles or as organocatalysts themselves. Protonation of these sites can further enhance catalytic activity for specific reactions.[6]

  • Developing Advanced Sensors: The intrinsic electronic properties of the nitro-functionalized pyrazine core can be leveraged for fluorescence-based sensing.[1][2] The framework's fluorescence may be quenched upon interaction with electron-rich or electron-poor analytes, making it a promising candidate for detecting explosives or volatile organic compounds.[10]

The following diagram illustrates the logical flow from the monomer's properties to the final COF's applications.

G cluster_monomer 2,5-Dibromo-3-nitropyrazine Monomer cluster_synthesis Synthesis cluster_cof Resulting COF Properties cluster_apps Potential Applications Monomer Key Features Two Bromine Sites Pyrazine Core (N-sites) Nitro Group (e⁻ withdrawing) Reaction Suzuki-Miyaura Polycondensation Monomer:f1->Reaction Polymerization Sites COF Structural & Chemical Properties Crystalline Porosity Lewis Basic Sites Modulated Electronics Monomer:f2->COF:f2 Monomer:f3->COF:f3 Reaction->COF:f1 App1 Selective Gas Adsorption COF:f1->App1 COF:f2->App1 App2 Heterogeneous Catalysis COF:f2->App2 App3 Chemical Sensing COF:f3->App3

Caption: Conceptual design flow from monomer features to COF applications.

Part 2: Synthesis Protocol - A Case Study via Suzuki-Miyaura Polycondensation

This protocol describes the synthesis of a hypothetical two-dimensional COF, termed PN-COF-1 (Pyrazine-Nitro COF 1), from 2,5-Dibromo-3-nitropyrazine and a complementary C2-symmetric linker, benzene-1,4-diboronic acid. The methodology is adapted from well-established procedures for synthesizing crystalline COFs.[11][12]

A. Materials and Reagents

  • Monomers:

    • 2,5-Dibromo-3-nitropyrazine (≥98% purity)

    • Benzene-1,4-diboronic acid (≥98% purity)

  • Catalyst System:

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (99%)

  • Base:

    • Cesium Carbonate (Cs2CO3) (≥99%)

  • Solvents (Anhydrous):

    • 1,4-Dioxane (≥99.8%)

    • Mesitylene (≥99%)

    • Acetone (ACS grade)

    • Tetrahydrofuran (THF) (ACS grade)

  • Other:

    • Deionized water

    • Argon or Nitrogen gas (UHP, 99.999%)

B. Instrumentation

  • Pyrex pressure tube (10 mL or 25 mL)

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Oven for drying glassware

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Soxhlet extraction apparatus

  • Vacuum oven or high-vacuum line for activation

C. Detailed Synthesis Procedure

This procedure must be carried out under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

  • Vessel Preparation: Thoroughly clean and oven-dry a 10 mL Pyrex pressure tube and a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Addition of Reagents: In a glovebox or under a positive pressure of inert gas, add the following to the Pyrex tube:

    • 2,5-Dibromo-3-nitropyrazine (56.4 mg, 0.2 mmol)

    • Benzene-1,4-diboronic acid (33.2 mg, 0.2 mmol)

    • Cesium Carbonate (Cs2CO3) (260.7 mg, 0.8 mmol, 4 equivalents)

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol, 10 mol%).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane (1.5 mL) and mesitylene (1.5 mL).

  • Degassing (Critical Step): To ensure all oxygen is removed, subject the sealed tube to three freeze-pump-thaw cycles.

  • Reaction: Seal the pressure tube tightly with a Teflon cap. Place the tube on a preheated stirrer hotplate set to 120 °C . Stir the mixture for 72 hours . A yellow or orange precipitate should form during this time.

  • Isolation: After 72 hours, remove the tube from the heat and allow it to cool completely to room temperature.

    • Collect the solid product by centrifugation (e.g., 8000 rpm for 15 minutes).

    • Discard the supernatant.

  • Washing and Purification:

    • Wash the collected solid sequentially by resuspending in fresh solvent and centrifuging. Perform the following washes:

      • 3x with 1,4-Dioxane

      • 3x with Acetone

      • 3x with Tetrahydrofuran (THF)

    • This extensive washing removes unreacted monomers, catalyst residues, and oligomers.

  • Soxhlet Extraction: Transfer the crude powder to a cellulose thimble and perform a Soxhlet extraction with THF for 24 hours. This is a crucial step for achieving high purity and crystallinity.

  • Activation: Carefully collect the purified powder from the thimble. Dry the material in a vacuum oven at 120 °C for 12 hours to remove all residual solvents from the pores. The resulting activated PN-COF-1 powder is now ready for characterization.

D. Experimental Workflow Diagram

G start Start: Prepare Inert Vessel reagents Add Monomers, Base (Cs₂CO₃), & Catalyst (Pd(PPh₃)₄) start->reagents solvents Add Dioxane/ Mesitylene Solvent reagents->solvents degas Freeze-Pump-Thaw (3 cycles) solvents->degas react Heat & Stir (120°C, 72h) degas->react cool Cool to Room Temp. react->cool isolate Isolate Solid via Centrifugation cool->isolate wash Wash Sequentially (Dioxane, Acetone, THF) isolate->wash soxhlet Soxhlet Extraction (THF, 24h) wash->soxhlet activate Activate under Vacuum (120°C, 12h) soxhlet->activate end End: Characterize PN-COF-1 activate->end

Caption: Step-by-step workflow for the synthesis of PN-COF-1.

Part 3: Characterization of the Synthesized COF

Validation of the successful synthesis of PN-COF-1 and determination of its properties requires a suite of analytical techniques.

Technique Purpose Expected Result for a Crystalline PN-COF-1
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the pore structure.A pattern with a prominent, sharp peak at a low 2θ angle (e.g., 3-5°) and several higher-order peaks, indicating long-range crystalline order.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the formation of new C-C bonds and the disappearance of starting materials.Disappearance of the C-Br stretch (~550-650 cm⁻¹) and B-O-H stretches from boronic acid. Appearance of characteristic pyrazine and phenyl ring vibrations. The N-O stretch from the nitro group (~1530 cm⁻¹) should be present.
Nitrogen Sorption Analysis (at 77 K) To measure the surface area and pore size distribution.A Type I or Type IV isotherm, indicating a porous material. A calculated Brunauer-Emmett-Teller (BET) surface area in the range of 500-1500 m²/g is expected.
Thermogravimetric Analysis (TGA) To assess thermal stability.High stability with a decomposition temperature >350 °C under an inert atmosphere.
Scanning/Transmission Electron Microscopy (SEM/TEM) To observe the morphology and particle size of the COF powder.Images showing uniform particle morphology, potentially with fibrous or spherical structures. TEM may reveal lattice fringes, confirming crystallinity.

Part 4: Potential Applications & Future Outlook

The unique combination of a pyrazine core and a nitro functional group makes COFs derived from 2,5-Dibromo-3-nitropyrazine prime candidates for several high-impact applications:

  • Environmental Remediation: The framework's high surface area and tailored pore chemistry could be highly effective for the adsorptive removal of pollutants, such as organic dyes from wastewater or volatile iodine from nuclear waste.[3][4][13]

  • Carbon Capture: The nitrogen-rich, polar environment within the pores is well-suited for the selective capture of CO2 from flue gas or the atmosphere.[3][4]

  • Heterogeneous Catalysis: The Lewis basic sites can catalyze a variety of organic transformations. Furthermore, they can be used to anchor single-atom or nanoparticle catalysts for reactions like CO2 reduction or hydrogen evolution.[6]

  • Sensing Technologies: The material's potential for fluorescence quenching makes it a candidate for developing sensitive and selective sensors for nitroaromatic explosives or other environmental toxins.[1][2][10]

The exploration of 2,5-Dibromo-3-nitropyrazine and its analogues in COF synthesis opens a new avenue for creating highly functional, nitrogen-rich porous materials. Future work will involve exploring different co-monomers to tune pore size, investigating post-synthetic reduction of the nitro group to an amine for further functionalization, and fabricating these COFs into membranes for advanced separation applications.

References

  • Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Materials Advances (RSC Publishing). Available at: [Link]

  • Protonation of Nitrogen-Containing Covalent Organic Frameworks for Enhanced Catalysis. Chemistry – A European Journal. Available at: [Link]

  • Pyrazine-Based Covalent Organic Frameworks for Effective Iodine and Carbon Dioxide Capture. ACS Applied Polymer Materials. Available at: [Link]

  • The synthesis and structures of pyrazine‐linked COFs (COF‐66 to COF‐71). ResearchGate. Available at: [Link]

  • Pyrazine-Based Covalent Organic Frameworks for Effective Iodine and Carbon Dioxide Capture. ResearchGate. Available at: [Link]

  • Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. RSC Publishing. Available at: [Link]

  • Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Materials Advances. Available at: [Link]

  • Engineering Pyrazine Units in Vinylene-Linked Covalent Organic Frameworks for Efficient C2H2/CO2 Separation. PubMed. Available at: [Link]

  • 3D N-heterocyclic covalent organic frameworks for urea photosynthesis from NH3 and CO2. Nature Communications. Available at: [Link]

  • Computationally-Driven Investigations Towards Better Gas Adsorption Materials. eScholarship, University of California. Available at: [Link]

  • 2,5-Dibromo-3-nitropyridine. PubChem. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Innovating with 2,5-Dibromo-3-nitropyridine: A Manufacturer's Perspective. Techemerge. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

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The Rising Star of Heteroatom-Rich Porous Polymers: A Guide to 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Nitro-Functionalized Pyrazine Monomer

In the relentless pursuit of advanced materials, porous organic polymers (POPs) have emerged as a versatile class of materials with tunable porosities, high surface areas, and exceptional stability.[1] Their applications span a wide range of fields, from gas storage and separation to catalysis and drug delivery.[2] A key strategy in the design of next-generation POPs is the incorporation of heteroatoms, such as nitrogen, into the polymer framework. These heteroatoms can significantly enhance the material's affinity for specific molecules, such as carbon dioxide, and can introduce novel catalytic functionalities.[3][4][5]

This application note introduces "2,5-Dibromo-3-nitropyrazine" as a promising, yet underexplored, monomer for the synthesis of heteroatom-rich POPs. The pyrazine ring, with its two nitrogen atoms, and the appended nitro group, offer a unique combination of electron-withdrawing and coordinating functionalities. This guide provides a comprehensive overview of the potential of this monomer and presents detailed, albeit theoretical, protocols for its polymerization via Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions. These protocols are based on established methodologies for analogous di-halogenated aromatic monomers and are intended to serve as a foundational guide for researchers venturing into this exciting new area of materials science.

Disclaimer: The following protocols are hypothetical and based on established chemical principles for similar monomers. Due to a lack of specific literature on the polymerization of 2,5-Dibromo-3-nitropyrazine, these procedures should be considered as starting points for experimental investigation and may require optimization.

Part 1: The Rationale - Why 2,5-Dibromo-3-nitropyrazine?

The strategic selection of monomers is paramount in the design of functional POPs. 2,5-Dibromo-3-nitropyrazine presents a compelling case for its use as a building block for advanced porous materials for several key reasons:

  • High Nitrogen Content: The inherent pyrazine core contributes a significant nitrogen content to the resulting polymer, which is highly desirable for applications such as CO2 capture due to favorable dipole-quadrupole interactions.[3]

  • Nitro Group Functionality: The electron-withdrawing nitro group can enhance the polymer's affinity for certain gases and can also serve as a precursor for further functionalization, for example, by reduction to an amine group.

  • Versatile Reactivity: The two bromine atoms at the 2 and 5 positions are amenable to a variety of well-established cross-coupling reactions, allowing for the construction of diverse polymer architectures.

  • Potential for High Porosity: The rigid and non-planar nature of the monomer, when combined with suitable cross-linking co-monomers, is expected to lead to the formation of polymers with high intrinsic microporosity.

Part 2: Synthetic Pathways to Pyrazine-Based Porous Polymers

The workhorses of C-C bond formation in the synthesis of conjugated porous polymers are palladium-catalyzed cross-coupling reactions. Below, we outline detailed protocols for the polymerization of 2,5-Dibromo-3-nitropyrazine via Suzuki-Miyaura and Sonogashira-Hagihara reactions.

Suzuki-Miyaura Polycondensation: Building a Pyrazine-Aryl Network

The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of biaryl linkages.[6] In this proposed protocol, 2,5-Dibromo-3-nitropyrazine is reacted with a diboronic acid or ester comonomer to yield a cross-linked porous polymer.

Reaction Scheme:

Suzuki_Polymerization monomer1 2,5-Dibromo-3-nitropyrazine catalyst Pd(PPh3)4 monomer1->catalyst monomer2 Ar(B(OR)2)2 monomer2->catalyst polymer Porous Pyrazine-Aryl Polymer catalyst->polymer Polycondensation base K2CO3 base->catalyst solvent DMF/H2O solvent->catalyst

Figure 1: Proposed Suzuki-Miyaura polycondensation workflow.

Experimental Protocol: Synthesis of a Pyrazine-Based Porous Polymer (Pz-POP-1)

  • Reagent Preparation:

    • To a dried Schlenk flask, add 2,5-Dibromo-3-nitropyrazine (1.0 mmol, 281.9 mg).

    • Add 1,4-benzenediboronic acid (1.0 mmol, 165.8 mg) as the co-monomer.

    • Add potassium carbonate (K₂CO₃) (4.0 mmol, 552.8 mg) as the base.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg) as the catalyst.

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask with argon three times to ensure an inert atmosphere.

    • Add a degassed mixture of N,N-dimethylformamide (DMF) (10 mL) and water (2 mL) to the flask.

  • Polymerization:

    • Stir the reaction mixture at 120 °C for 48 hours under an argon atmosphere.

    • After cooling to room temperature, collect the precipitated solid by filtration.

  • Purification:

    • Wash the solid product sequentially with water (3 x 50 mL), methanol (3 x 50 mL), and chloroform (3 x 50 mL) to remove any unreacted monomers, catalyst residues, and oligomers.

    • Perform a final Soxhlet extraction with methanol for 24 hours to ensure high purity.

    • Dry the resulting polymer in a vacuum oven at 80 °C overnight.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.

  • Base: Potassium carbonate is a standard inorganic base that is effective in promoting the transmetalation step.

  • Solvent System: A mixture of DMF and water is often used to ensure the solubility of both the organic monomers and the inorganic base.

  • Temperature: Elevated temperatures are typically required to drive the polymerization to completion and achieve high molecular weights.

Sonogashira-Hagihara Polycondensation: Crafting a Pyrazine-Alkyne Network

The Sonogashira-Hagihara coupling enables the formation of C(sp²)-C(sp) bonds, leading to polymers with alkyne linkages.[7] These rigid linkers can contribute to the formation of highly porous materials.

Reaction Scheme:

Sonogashira_Polymerization monomer1 2,5-Dibromo-3-nitropyrazine catalyst Pd(PPh3)2Cl2 / CuI monomer1->catalyst monomer2 Ar(C≡CH)2 monomer2->catalyst polymer Porous Pyrazine-Alkyne Polymer catalyst->polymer Polycondensation base Triethylamine base->catalyst solvent Toluene/DMF solvent->catalyst

Figure 2: Proposed Sonogashira-Hagihara polycondensation workflow.

Experimental Protocol: Synthesis of a Pyrazine-Ethynylene Porous Polymer (Pz-PEP-1)

  • Reagent Preparation:

    • To a dried Schlenk flask, add 2,5-Dibromo-3-nitropyrazine (1.0 mmol, 281.9 mg).

    • Add 1,4-diethynylbenzene (1.0 mmol, 126.2 mg) as the co-monomer.

    • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21.1 mg) as the palladium catalyst.

    • Add copper(I) iodide (CuI) (0.06 mmol, 11.4 mg) as the co-catalyst.

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask with argon three times.

    • Add a degassed mixture of toluene (10 mL) and triethylamine (5 mL) to the flask.

  • Polymerization:

    • Stir the reaction mixture at 80 °C for 48 hours under an argon atmosphere.

    • After cooling to room temperature, collect the precipitated solid by filtration.

  • Purification:

    • Wash the solid product with methanol (3 x 50 mL) and chloroform (3 x 50 mL).

    • Perform a Soxhlet extraction with methanol for 24 hours.

    • Dry the resulting polymer in a vacuum oven at 80 °C overnight.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions.

  • Base and Solvent: Triethylamine serves as both the base and a co-solvent, while toluene is a common solvent for this type of polymerization.

  • Temperature: A lower reaction temperature compared to the Suzuki coupling is often sufficient for the Sonogashira reaction.

Part 3: Characterization and Expected Properties

A thorough characterization of the synthesized polymers is crucial to confirm their structure, porosity, and stability.

Table 1: Proposed Characterization Techniques and Expected Outcomes

Characterization TechniquePurposeExpected Results for a Successful Synthesis
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of key functional groups and the disappearance of starting material signals.Disappearance of C-Br stretching vibrations. Appearance of characteristic pyrazine and nitro group vibrations. For Pz-PEP-1, the appearance of alkyne C≡C stretching.
Solid-State ¹³C NMR Spectroscopy To elucidate the polymer's carbon framework.Broad signals corresponding to the aromatic carbons of the pyrazine and comonomer units.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.High thermal stability, with a decomposition temperature above 300 °C in an inert atmosphere.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) To visualize the morphology and porous structure of the polymer.Aggregated nanoparticle morphology, indicative of an amorphous porous network.
Nitrogen Physisorption (at 77 K) To determine the porosity, surface area (BET), and pore size distribution.A Type I or Type IV isotherm, indicating a microporous or mesoporous material. A high BET surface area (expected > 500 m²/g).

Part 4: Potential Applications

The unique chemical structure of porous polymers derived from 2,5-Dibromo-3-nitropyrazine suggests their potential in several high-impact applications:

  • CO₂ Capture and Sequestration: The high nitrogen content from the pyrazine rings is expected to impart a strong affinity for CO₂ molecules, making these materials promising candidates for post-combustion carbon capture.[3]

  • Heterogeneous Catalysis: The nitrogen atoms in the pyrazine rings can act as basic sites for catalysis. Furthermore, the nitro groups can be reduced to amino groups, which can be further functionalized to create a variety of catalytic centers.

  • Sensing of Nitroaromatic Compounds: The electron-deficient nature of the polymer framework could make it a suitable material for the fluorescent quenching-based detection of nitroaromatic explosives.

  • Drug Delivery: The porous structure and the potential for functionalization make these polymers interesting candidates for controlled drug release applications.

Conclusion

2,5-Dibromo-3-nitropyrazine stands as a highly promising yet largely unexplored monomer for the development of advanced heteroatom-rich porous organic polymers. The synthetic protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this versatile building block. The successful synthesis of porous polymers from this monomer is anticipated to yield materials with exceptional properties, opening up new avenues in gas separation, catalysis, and other emerging technologies.

References

  • ChemistryViews. (2013). Porous Organic Polymer Captures CO2.
  • Porous organic polymers for CO2 capture, separ
  • Amine-functionalized porous organic polymers for carbon dioxide capture - RSC Publishing. (n.d.).
  • Porous organic polymers for CO2 capture, separation and conversion - Chemical Society Reviews (RSC Publishing). (2022).
  • Robust Amine-Grafted Porous Organic Polymer for Highly Selective Carbon Dioxide Capture
  • Scalable synthesis of pyrazine-linked conjugated microporous polymers for high-performance proton conduction - Materials Chemistry Frontiers (RSC Publishing). (n.d.).
  • Scalable synthesis of pyrazine-linked conjugated microporous polymers for high-performance proton conduction - ResearchG
  • 2,5-Dibromo-3-nitropyridine CAS#: 15862-37-0 - ChemicalBook. (n.d.).
  • 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470 - PubChem. (n.d.).
  • Fluorescent porous organic polymers for detection and adsorption of nitroarom
  • Conjugated microporous polymers based on biphenylene for CO2 adsorption and luminescence detection of nitroaromatic compounds - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.).
  • The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - RSC Publishing. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - MDPI. (2023).

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Experimental protocol for "2,5-Dibromo-3-nitropyrazine" cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dibromo-3-nitropyrazine

Introduction

2,5-Dibromo-3-nitropyrazine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its unique electronic properties, stemming from the electron-deficient pyrazine core further activated by a strongly electron-withdrawing nitro group, make it a valuable scaffold in medicinal chemistry and materials science. The two bromine atoms at the C2 and C5 positions offer distinct handles for sequential and selective functionalization through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of four key palladium-catalyzed cross-coupling reactions for the derivatization of 2,5-Dibromo-3-nitropyrazine: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind protocol choices, empowering researchers to optimize these transformations for their specific molecular targets.

Core Concepts: Reactivity and Regioselectivity

The reaction outcomes for 2,5-Dibromo-3-nitropyrazine are governed by the electronic landscape of the molecule. The nitro group at C3 significantly influences the reactivity of the adjacent C2-Br bond, making it more susceptible to oxidative addition by a palladium(0) catalyst compared to the C5-Br bond. This electronic differentiation is the cornerstone of achieving regioselective mono-functionalization, a critical strategy for building molecular complexity in a controlled manner. While empirical validation is essential, reactions are generally expected to proceed preferentially at the C2 position.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Aryl & Vinyl)

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2] Its advantages include the commercial availability of a vast array of boronic acids and the relatively low toxicity of the boron-containing byproducts.[3]

Reaction Principle & Mechanism

The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation , where the organic group from the activated boronic acid (boronate) is transferred to the palladium(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5] The base is crucial as it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[3]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Py-Br (2,5-Dibromo-3-nitropyrazine) ArBr->OxAdd PdII_complex L₂Pd(II)(Py)(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation PdII_R_complex L₂Pd(II)(Py)(R) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Mono-Arylation

This protocol is adapted from established procedures for dihaloheterocycles and is designed as a robust starting point.[2][6]

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2,5-Dibromo-3-nitropyrazine (1.0 mmol, 281.9 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg). Add this solid to the Schlenk flask.

    • Scientist's Insight: Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings or to improve yields, a ligand/catalyst system like Pd(OAc)₂ with SPhos may be screened.[4]

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is essential for the base to act and facilitate the transmetalation step.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Stille Coupling: For C-C Bond Formation with Organostannanes

The Stille reaction couples an organotin compound (stannane) with an organic halide.[7] It is highly versatile and tolerates a wide variety of functional groups, and the organotin reagents are generally stable to air and moisture.[7][8] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[9]

Reaction Principle & Mechanism

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7] A key difference is that a base is not required. Additives like CuI or LiCl can accelerate the transmetalation step.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Py-Br ArBr->OxAdd PdII_complex L₂Pd(II)(Py)(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Stannane R-Sn(Bu)₃ Stannane->Transmetalation PdII_R_complex L₂Pd(II)(Py)(R) Transmetalation->PdII_R_complex Tin_byproduct Br-Sn(Bu)₃ Transmetalation->Tin_byproduct RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-R RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol

This general protocol is based on standard Stille coupling conditions.[10]

  • Setup: To a flame-dried Schlenk tube, add 2,5-Dibromo-3-nitropyrazine (1.0 mmol, 281.9 mg).

  • Catalyst & Ligand: Add the catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), and a phosphine ligand, such as Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 24.4 mg).

    • Scientist's Insight: The ligand stabilizes the Pd(0) species and modulates its reactivity. P(o-tol)₃ is a common choice, but others like PPh₃ or P(furyl)₃ can also be effective.[11]

  • Inert Atmosphere: Seal the tube and subject it to three vacuum/argon purge cycles.

  • Solvent & Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe, followed by the organostannane reagent (e.g., vinyltributyltin, 1.1 mmol).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent.

  • Purification: The removal of tin byproducts is a critical challenge.[8] Purify the crude product by flash column chromatography. A common method to trap tin residues is to wash the organic solution with an aqueous solution of potassium fluoride (KF).

Sonogashira Coupling: For C-C Bond Formation (Alkynyl)

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl/vinyl halide) and an sp carbon (from a terminal alkyne).[12] This reaction is distinguished by its use of a dual palladium and copper(I) co-catalyst system.[13][14]

Reaction Principle & Mechanism

The reaction involves two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step with the Pd(II) complex.[13]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Py)(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex L₂Pd(II)(Py)(C≡CR) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Py-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol

This protocol is based on typical Sonogashira conditions.[13]

  • Setup: In a Schlenk flask, dissolve 2,5-Dibromo-3-nitropyrazine (1.0 mmol, 281.9 mg) in THF (8 mL) and an amine base such as diisopropylamine (4.0 mmol, 0.56 mL).

  • Catalyst Addition: To the solution, add the palladium catalyst, Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg), and the co-catalyst, Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg).

    • Scientist's Insight: The amine serves as both the base and often as a co-solvent. A major side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[15]

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the starting material is consumed slowly.

  • Work-up: Once complete, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove precipitated salts.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and general method for constructing aryl C-N bonds.[16][17] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[17][18]

Reaction Principle & Mechanism

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a strong base to form a palladium amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[16][19]

Buchwald_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Py-Br ArBr->OxAdd PdII_complex L₂Pd(II)(Py)(Br) OxAdd->PdII_complex Amido_Formation Amido Complex Formation PdII_complex->Amido_Formation Amine HNR₂ Amine->Amido_Formation Base Base (e.g., NaOtBu) Base->Amido_Formation PdII_Amido L₂Pd(II)(Py)(NR₂) Amido_Formation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-NR₂ RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol

This protocol uses a modern, highly active catalyst system suitable for heteroaryl halides.[20]

  • Setup: In an oven-dried vial inside a glovebox, combine 2,5-Dibromo-3-nitropyrazine (1.0 mmol, 281.9 mg), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg).

    • Scientist's Insight: Base selection is critical. NaOt-Bu is effective but incompatible with base-sensitive functional groups like esters.[21] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but may require higher temperatures or longer reaction times.[19][21]

  • Catalyst System: Add the palladium source, such as Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and a specialized phosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg).

  • Solvent & Reaction: Add anhydrous, degassed toluene or dioxane (5 mL). Seal the vial and heat to 100 °C for 8-16 hours.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a plug of Celite®.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Comparative Summary of Cross-Coupling Methods

ReactionCoupling PartnerKey ReagentsAdvantagesDisadvantages
Suzuki-Miyaura Boronic Acids / EstersPd Catalyst, Base (e.g., K₃PO₄, Cs₂CO₃)Wide substrate scope, low toxicity of byproducts, commercially available reagents.[2]Base-sensitive substrates can be problematic.
Stille OrganostannanesPd Catalyst, (Optional CuI, LiCl)Tolerates many functional groups, moisture/air stable reagents.[7][8]High toxicity of tin reagents, difficult purification.[7][9]
Sonogashira Terminal AlkynesPd Catalyst, Cu(I) Co-catalyst, Amine BaseDirect route to alkynylated products, mild conditions often possible.[12][13]Prone to alkyne homocoupling, requires strict anaerobic conditions.[15]
Buchwald-Hartwig Amines, AmidesPd Catalyst, Phosphine Ligand, Strong BasePremier method for C-N bonds, high functional group tolerance with modern ligands.[16][17]Requires careful selection of base and ligand, can be sensitive to air/moisture.[19]

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry glassware (Schlenk flask/tube) B 2. Add solid reagents (Substrate, Catalyst, Base) A->B C 3. Establish Inert Atmosphere (Purge with Ar/N₂) B->C D 4. Add degassed solvents and liquid reagents C->D E 5. Heat to desired temperature with vigorous stirring D->E F 6. Monitor progress (TLC, LC-MS) E->F G 7. Cool and quench reaction F->G H 8. Liquid-liquid extraction G->H I 9. Dry, filter, and concentrate H->I J 10. Column Chromatography I->J K 11. Characterization J->K

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • Stille Coupling. (n.d.). NROChemistry.
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Buchwald–Hartwig amination. (2023, December 16). In Wikipedia.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • Stille reaction. (2023, November 28). In Wikipedia.
  • Synthesis routes of 2,5-Dibromo-3-nitropyridine. (n.d.). Benchchem.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (2023, December 11). In Wikipedia.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5).
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173-4176.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (n.d.). Benchchem.
  • Ghaffari, S., & Ganesan, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19028-19053.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Asghar, M. N., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(1), 199.
  • Pathare, R. S., et al. (2014). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Organic Letters, 16(17), 4586-4589.
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. (n.d.). Benchchem.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 2). YouTube.
  • C–N bond forming cross-coupling reactions: an overview. (2013, September 30). Chemical Society Reviews.
  • Synthesis method of 2,5-dibromopyridine. (2015). Google Patents.
  • Asghar, M. N., et al. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 24(22), 4099.
  • 2,5-Dibromo-3-nitro-pyridine. (n.d.). Sigma-Aldrich.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(19), 4539.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.

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Application Notes and Protocols for the Polymerization of 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the polymerization of 2,5-dibromo-3-nitropyrazine, a potentially valuable monomer for the synthesis of novel conjugated polymers. While direct literature on the polymerization of this specific monomer is nascent, this guide synthesizes established principles from cross-coupling reactions involving structurally similar dihaloheteroarenes to propose robust and reliable protocols. We will delve into the mechanistic underpinnings of Suzuki, Stille, and Yamamoto cross-coupling reactions, offering detailed, step-by-step methodologies and explaining the rationale behind the selection of catalysts, ligands, bases, and solvents. This document is intended to empower researchers to explore the synthesis of new poly(nitropyrazine)s, which may possess unique electronic and electrochemical properties relevant to materials science and drug development.

Introduction: The Potential of Poly(nitropyrazine)s

The synthesis of novel conjugated polymers is a cornerstone of modern materials science, with applications ranging from organic electronics to advanced drug delivery systems. Pyrazine-containing polymers are of particular interest due to the electron-deficient nature of the pyrazine ring, which can impart desirable electron-transporting properties. The incorporation of a nitro group, as in 2,5-dibromo-3-nitropyrazine, is expected to further enhance these electron-accepting characteristics, making the resulting polymers promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as electrochemical sensors.[1][2]

2,5-Dibromo-3-nitropyrazine serves as a key building block for such polymers.[3][4][5][6][7] The two bromine atoms provide reactive sites for cross-coupling reactions, enabling the formation of a polymer backbone. This guide will focus on three powerful palladium- and nickel-catalyzed polymerization methods: Suzuki, Stille, and Yamamoto coupling.

Strategic Considerations for Polymerization

The choice of polymerization method will depend on several factors, including the desired polymer properties, the availability of co-monomers, and tolerance to functional groups. The electron-withdrawing nitro group on the pyrazine ring is expected to influence the reactivity of the C-Br bonds, a factor that must be considered when selecting reaction conditions.

Below is a workflow diagram illustrating the general approach to polymer synthesis from 2,5-dibromo-3-nitropyrazine.

Polymerization_Workflow Monomer 2,5-Dibromo-3-nitropyrazine Suzuki Suzuki Polymerization Monomer->Suzuki Stille Stille Polymerization Monomer->Stille Yamamoto Yamamoto Coupling Monomer->Yamamoto Polymer Poly(3-nitropyrazine) Suzuki->Polymer Stille->Polymer Yamamoto->Polymer Characterization Characterization (NMR, GPC, CV, UV-Vis) Polymer->Characterization

Caption: General workflow for the synthesis and characterization of poly(3-nitropyrazine).

Suzuki Polymerization Protocol

Suzuki cross-coupling is a versatile and widely used method for the formation of C-C bonds, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[8]

Rationale for Suzuki Coupling

This method involves the reaction of the dibromo monomer with a diboronic acid or diboronic ester co-monomer in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical for achieving high molecular weight polymers. For electron-deficient substrates like 2,5-dibromo-3-nitropyrazine, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.

Experimental Protocol

Materials:

  • 2,5-Dibromo-3-nitropyrazine

  • Aryl-diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃)

  • Toluene and water (or 1,4-dioxane and water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add 2,5-dibromo-3-nitropyrazine (1.0 mmol), the aryl-diboronic acid or ester (1.0 mmol), and the chosen base (K₃PO₄, 3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed solvents (e.g., toluene:water 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a stirring solution of methanol or acetone to precipitate the polymer.

  • Filter the crude polymer and wash with methanol and water to remove residual catalyst and salts.

  • Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst residues.

  • Dry the purified polymer under vacuum.

Tabulated Reaction Conditions
ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for cross-coupling of aryl halides.[8]
Ligand PPh₃, dppfElectron-rich ligands facilitate oxidative addition.
Base K₃PO₄, Na₂CO₃, Cs₂CO₃Activates the boronic acid and neutralizes the generated acid.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Stille Polymerization Protocol

Stille coupling offers the advantage of being largely insensitive to the presence of water and tolerant of a wide array of functional groups.[9][10] It involves the reaction of an organotin compound with an organic halide.

Rationale for Stille Coupling

In this polycondensation, 2,5-dibromo-3-nitropyrazine would be reacted with a distannyl co-monomer. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[11] The choice of catalyst and ligands is crucial to promote the catalytic cycle and suppress side reactions like homocoupling.

Experimental Protocol

Materials:

  • 2,5-Dibromo-3-nitropyrazine

  • Distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dried Schlenk flask, dissolve 2,5-dibromo-3-nitropyrazine (1.0 mmol) and the distannyl co-monomer (1.0 mmol) in the anhydrous, degassed solvent (10 mL).

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) in the same solvent.

  • Transfer the catalyst solution to the monomer solution via cannula under an inert atmosphere.

  • Heat the reaction mixture to 90-110 °C and stir for 24-72 hours.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Filter the polymer and wash extensively with methanol.

  • Purify by Soxhlet extraction as described for the Suzuki polymerization.

  • Dry the polymer under vacuum.

Tabulated Reaction Conditions
ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(0) catalysts are essential for the Stille reaction.[10]
Ligand PPh₃, P(o-tol)₃, AsPh₃Bulky, electron-rich ligands can accelerate the rate-limiting transmetalation step.
Solvent Toluene, DMF, THFAnhydrous, polar aprotic solvents are typically used.[11]
Temperature 90-120 °CHigher temperatures are often required to drive the reaction to completion.

Yamamoto Homocoupling Protocol

Yamamoto coupling is a method for the homopolymerization of dihaloaromatic compounds, offering a direct route to symmetrical polymers.[12][13]

Rationale for Yamamoto Coupling

This reaction utilizes a nickel(0) complex, typically generated in situ, to couple the aryl halide monomers. It is particularly useful for synthesizing polymers where a direct C-C linkage between the monomer units is desired. The mechanism is believed to proceed through an oxidative addition of the C-Br bonds to the Ni(0) center, followed by reductive elimination.

Experimental Protocol

Materials:

  • 2,5-Dibromo-3-nitropyrazine

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous, degassed DMF or THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Ni(COD)₂ (1.2 mmol), bpy (1.2 mmol), and COD (1.2 mmol) to a dried Schlenk flask.

  • Add anhydrous, degassed DMF (10 mL) and stir until a deep-colored solution forms, indicating the formation of the active Ni(0) complex.

  • In a separate flask, dissolve 2,5-dibromo-3-nitropyrazine (1.0 mmol) in anhydrous, degassed DMF (5 mL).

  • Slowly add the monomer solution to the catalyst solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • The polymer will often precipitate from the reaction mixture as it forms.

  • Cool the reaction to room temperature and add methanol to complete the precipitation.

  • Filter the polymer and wash with methanol, acetone, and a dilute HCl solution to remove the nickel catalyst, followed by water and methanol.

  • Purify by Soxhlet extraction.

  • Dry the polymer under vacuum.

Tabulated Reaction Conditions
ParameterConditionRationale
Catalyst Ni(COD)₂A common and effective Ni(0) precursor.[12]
Ligand 2,2'-Bipyridine (bpy), PPh₃Stabilizes the Ni(0) complex and promotes the coupling reaction.
Solvent DMF, THFPolar aprotic solvents are required to dissolve the nickel complex and the monomer.
Temperature 60-90 °CMild to moderate temperatures are typically sufficient for Yamamoto coupling.

Characterization of the Resulting Polymers

The synthesized poly(3-nitropyrazine)s should be characterized to determine their structure, molecular weight, and properties.

  • Structural Characterization: ¹H and ¹³C NMR spectroscopy can confirm the polymer structure.

  • Molecular Weight Determination: Gel permeation chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Optical Properties: UV-Vis and fluorescence spectroscopy will reveal the electronic absorption and emission properties of the polymers.[14]

  • Electrochemical Properties: Cyclic voltammetry (CV) can be used to determine the HOMO and LUMO energy levels and to assess the redox behavior of the polymers.[15][16]

Characterization_Flow Polymer Purified Polymer NMR NMR Spectroscopy (Structure Verification) Polymer->NMR GPC Gel Permeation Chromatography (Molecular Weight) Polymer->GPC UVVis UV-Vis & Fluorescence (Optical Properties) Polymer->UVVis CV Cyclic Voltammetry (Electrochemical Properties) Polymer->CV

Caption: Recommended characterization techniques for poly(3-nitropyrazine).

Conclusion

The polymerization of 2,5-dibromo-3-nitropyrazine presents an exciting opportunity to develop novel electron-deficient conjugated polymers. The Suzuki, Stille, and Yamamoto coupling reactions provide robust and versatile synthetic routes to these materials. The protocols and rationales provided in these application notes are intended to serve as a strong foundation for researchers to successfully synthesize and characterize poly(nitropyrazine)s, paving the way for their exploration in a variety of advanced applications.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • RSC Publishing. (2023, September 9). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

  • MDPI. (n.d.). Redox-Active Water-Soluble Low-Weight and Polymer-Based Anolytes Containing Tetrazine Groups: Synthesis and Electrochemical Characterization. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dibromo-3-nitropyridine. Retrieved from [Link]

  • National Institutes of Health. (2018, June 14). An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021, December 13). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Assessing the electrochemical properties of polypyridine and polythiophene for prospective applications in sustainable organic batteries. Retrieved from [Link]

  • MDPI. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(pyrazolopyridine)s by Hantzsch multicomponent polymerization | Request PDF. Retrieved from [Link]

  • Springer. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 5 Dibromo 3 Nitropyridine, 98%. Retrieved from [Link]

  • PubMed. (2012, October 18). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Retrieved from [Link]

  • MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Electrochemical and Spectroscopic Properties of Conducting Polymers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of novel poly(dithienylpyridines). Retrieved from [Link]

Sources

The Strategic Synthesis of Functional Materials Utilizing Dihalo-Nitro-Heterocyclic Scaffolds: A Guide Featuring 2,5-Dibromo-3-nitropyridine as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Electron-Deficient Heterocycles in Material and Medicinal Chemistry

In the landscape of modern chemical synthesis, the strategic design of functional materials and pharmacologically active agents hinges on the availability of versatile and reactive molecular building blocks. Among these, electron-deficient N-heterocycles, such as pyrazines and pyridines, functionalized with halogens and nitro groups, have emerged as cornerstones for innovation. While specific information on "2,5-Dibromo-3-nitropyrazine" is not extensively available in public literature, the closely related compound, 2,5-Dibromo-3-nitropyridine, serves as an exemplary scaffold. This guide will leverage the well-documented chemistry of 2,5-Dibromo-3-nitropyridine to provide a comprehensive framework for the synthesis of advanced functional materials.

The presence of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine ring creates a molecule with distinct and exploitable reactivity.[1] The halogens act as versatile handles for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures, while the nitro group can be used to modulate the electronic properties of the final compound or be chemically transformed into other functional groups.[1][2] This strategic functionalization makes these scaffolds highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Pyrazine derivatives, in a similar vein, are integral to the synthesis of donor-acceptor-donor (D-A-D) type compounds used in photoelectric and electromemory applications.[3] The pyrazine core, with its two nitrogen atoms, imparts a strong electron-accepting character, which can be tuned by the introduction of various substituents.[3] The principles and protocols outlined in this guide for 2,5-Dibromo-3-nitropyridine can be conceptually extended to the synthesis of novel pyrazine-based materials.

Chemical Profile: 2,5-Dibromo-3-nitropyridine

A thorough understanding of the physicochemical properties of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 15862-37-0
Molecular Formula C5H2Br2N2O2[4][5]
Molecular Weight 281.89 g/mol [5]
Appearance Yellow solid[4][6]
Melting Point 92.0 to 96.0 °C[7]
Purity Typically ≥95-98%[1][2]

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[8][9] In the context of 2,5-Dibromo-3-nitropyridine, this reaction allows for the selective substitution of the bromine atoms with a wide variety of aryl, heteroaryl, or vinyl groups, providing a modular approach to the synthesis of diverse functional materials.[8]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[9]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl-Substituted Nitropyridine via Suzuki-Miyaura Coupling

This protocol provides a general method for the mono-arylation of 2,5-Dibromo-3-nitropyridine. The differential reactivity of the two bromine atoms can often be exploited for selective mono- or di-substitution by carefully controlling the reaction conditions and stoichiometry of the reagents.

Materials and Reagents
ReagentGradeSupplierNotes
2,5-Dibromo-3-nitropyridine≥98%Commercial Source---
Arylboronic acid≥97%Commercial Source---
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]99%Commercial SourceAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K2CO3)AnhydrousCommercial SourceFinely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercial SourceDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Ethyl acetateACS GradeCommercial SourceFor extraction.
BrineSaturated NaCl solutionLaboratory PreparedFor washing.
Magnesium Sulfate (MgSO4)AnhydrousCommercial SourceFor drying.
Step-by-Step Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add 2,5-dibromo-3-nitropyridine, arylboronic acid, K2CO3, and Pd(PPh3)4 to a dry Schlenk flask. inert 2. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. setup->inert solvents 3. Add degassed 1,4-dioxane and water via syringe. inert->solvents heat 4. Heat the reaction mixture to 90 °C with vigorous stirring. solvents->heat monitor 5. Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours). heat->monitor cool 6. Cool the reaction to room temperature and dilute with ethyl acetate. wash 7. Wash the organic layer with water and then brine. cool->wash dry 8. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. wash->dry purify 9. Purify the crude product by column chromatography on silica gel. dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2,5-Dibromo-3-nitropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Using syringes, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.

Causality and Trustworthiness in the Protocol

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.[8] Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also contribute to the oxidation of the palladium catalyst. Degassing the solvents prior to use is a critical step for reproducibility.

  • Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[10] Potassium carbonate is a commonly used and effective base for many Suzuki couplings. The choice of base can influence the reaction rate and selectivity.

  • Monitoring the Reaction: Closely monitoring the reaction allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged heating and ensuring the complete consumption of the limiting reagent.

Applications in Drug Development and Materials Science

The functionalized nitropyridine and nitropyrazine cores synthesized through these methods are valuable intermediates in several fields:

  • Medicinal Chemistry: The pyrazine ring is a common feature in many biologically active molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[11] The ability to introduce diverse substituents via cross-coupling reactions allows for the rapid generation of compound libraries for drug discovery.

  • Organic Electronics: The electron-accepting nature of the pyrazine and nitropyridine moieties makes them ideal components for organic semiconductors, photovoltaics, and light-emitting diodes.[3] The synthetic flexibility allows for the fine-tuning of the electronic and photophysical properties of these materials.

  • Agrochemicals: Substituted pyridines are prevalent in modern herbicides and pesticides.[1] The synthetic routes described here provide access to novel derivatives with potentially improved efficacy and environmental profiles.

Conclusion

While the specific compound "2,5-Dibromo-3-nitropyrazine" remains elusive in readily accessible scientific literature, the principles of its potential application in the synthesis of functional materials can be effectively demonstrated through its pyridine analogue, 2,5-Dibromo-3-nitropyridine. The strategic use of palladium-catalyzed cross-coupling reactions on such dihalo-nitro-heterocyclic scaffolds provides a robust and versatile platform for the construction of complex molecules with tailored properties for a wide array of applications in research, drug development, and materials science. The protocols and insights provided herein are intended to serve as a foundational guide for researchers and scientists working at the forefront of chemical innovation.

References

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (n.d.). MDPI.
  • The Crucial Role of 2,5-Dibromo-3-nitropyridine in Modern Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • 2 5 Dibromo 3 Nitropyridine, 98% at ₹ 8200/kg in Hyderabad | ID - IndiaMART. (n.d.). IndiaMART.
  • Synthesis and reactions of Pyrazine | PPTX - Slideshare. (2020, April 19). Slideshare.
  • Mastering Organic Synthesis with Pyrazine Derivatives: A Focus on 2-Acetyl Pyrazine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis Online.
  • Synthesis and reactions of Pyrazine. (2020, April 19). YouTube.
  • 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470 - PubChem. (n.d.). PubChem.
  • Innovating with 2,5-Dibromo-3-nitropyridine: A Manufacturer's Perspective. (2025, October 14). Ningbo Inno Pharmchem Co.,Ltd.
  • 2,5-Dibromo-3-nitropyridine | 15862-37-0 - ChemicalBook. (2025, July 24). ChemicalBook.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.). PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem. (n.d.). Benchchem.
  • 2,5-Dibromo-3-nitropyridine CAS#: 15862-37-0 - ChemicalBook. (n.d.). ChemicalBook.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

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Application Note & Protocol: 2,5-Dibromo-3-nitropyrazine as a Precursor for High-Performance Gas Adsorption Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been created.

Introduction: The quest for advanced porous materials for gas adsorption and separation is driven by pressing global challenges in energy storage, carbon capture, and environmental remediation. The design of these materials at a molecular level is paramount to achieving superior performance. This document outlines the rationale and experimental protocols for utilizing 2,5-Dibromo-3-nitropyrazine as a versatile precursor for the synthesis of novel metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with potential for exceptional gas adsorption properties. The strategic placement of nitrogen atoms within the pyrazine ring, coupled with the electron-withdrawing nitro group and reactive bromo groups, offers a unique electronic and structural platform for creating materials with high affinity for gases like CO2 and H2.

The inherent porosity of MOFs and COFs, combined with the chemical functionality of their building blocks, dictates their interaction with gas molecules. The nitrogen-rich pyrazine core of 2,5-Dibromo-3-nitropyrazine is anticipated to enhance the isosteric heat of adsorption for CO2 due to favorable dipole-quadrupole interactions. Furthermore, the bromo-substituents serve as reactive handles for post-synthetic modification or for directing the primary synthesis of the framework, allowing for fine-tuning of the material's properties.

This guide provides a comprehensive workflow, from the initial modification of 2,5-Dibromo-3-nitropyrazine into a suitable linker molecule to the synthesis of a hypothetical MOF, its characterization, and the evaluation of its gas adsorption capabilities. The protocols are designed to be robust and reproducible, with explanations for key experimental choices to empower researchers in their pursuit of next-generation adsorbent materials.

Part 1: Rationale and Design Strategy

The selection of 2,5-Dibromo-3-nitropyrazine as a starting material is predicated on its unique combination of chemical features that are highly desirable for gas adsorption applications:

  • Nitrogen-Rich Heterocycle: The pyrazine ring introduces a high density of nitrogen atoms into the framework, which can act as Lewis basic sites, enhancing the affinity for acidic gases like CO2.

  • Electron-Withdrawing Nitro Group: The nitro group further polarizes the aromatic ring, potentially increasing the interaction strength with polarizable gas molecules.

  • Reactive Bromo Groups: The two bromo groups at the 2 and 5 positions are ideal for functionalization. They can be readily converted into linker functionalities, such as carboxylic acids or amines, through well-established organic reactions like the Suzuki or Sonogashira cross-coupling reactions. This allows for the creation of rigid and extended linkers, which are crucial for building porous and stable frameworks.

The overall strategy involves a two-step process: first, the synthesis of a dicarboxylic acid linker from 2,5-Dibromo-3-nitropyrazine, and second, the use of this linker to synthesize a MOF through solvothermal reaction with a suitable metal salt.

Logical Workflow for Material Development

A Start: 2,5-Dibromo-3-nitropyrazine B Linker Synthesis: Suzuki Cross-Coupling A->B Functionalization C Purification & Characterization of Linker B->C Isolation D MOF Synthesis: Solvothermal Reaction C->D Building Block E Activation of MOF D->E Solvent Removal F Characterization of MOF (PXRD, SEM, TGA) E->F Structural & Thermal Analysis G Gas Adsorption Analysis (BET, Isotherms) F->G Porosity & Uptake Measurement H Data Interpretation & Performance Evaluation G->H Assessment A Mix Linker (NPzDC) and Metal Salt (Zn(NO3)2·6H2O) in DEF B Solvothermal Reaction (100 °C, 48h) A->B Heating C Isolate Crystalline Product B->C Cooling D Wash with Fresh DEF C->D Purification E Solvent Exchange with Methanol D->E Preparation for Activation F Activate under Vacuum (120 °C, 12h) E->F Pore Clearing G Activated GEM-MOF-1 F->G Ready for Analysis

Caption: Step-by-step synthesis and activation of GEM-MOF-1.

Part 3: Characterization and Data Analysis

A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and thermal stability.

Protocol 3.1: Material Characterization
  • Powder X-Ray Diffraction (PXRD):

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with a simulated pattern from a single-crystal structure (if available) to confirm phase purity.

  • Scanning Electron Microscopy (SEM):

    • Mount a small amount of the MOF powder on an SEM stub using carbon tape.

    • Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.

    • Image the sample using an SEM to determine the crystal morphology and size.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the TGA curve to determine the thermal stability of the MOF.

Protocol 3.2: Gas Adsorption Measurements
  • BET Surface Area Analysis:

    • Place approximately 50-100 mg of the activated MOF in a sample tube.

    • Degas the sample at 120 °C under vacuum for at least 12 hours on the analysis port of the gas sorption analyzer.

    • Measure the N2 adsorption-desorption isotherm at 77 K.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • CO2 and H2 Adsorption Isotherms:

    • Use the same degassed sample as for the BET analysis.

    • Measure the CO2 adsorption isotherm at 273 K and 298 K.

    • Measure the H2 adsorption isotherm at 77 K.

    • Plot the amount of gas adsorbed (cm³/g or mmol/g) as a function of pressure.

Data Presentation:

Table 1: Summary of Physicochemical Properties of GEM-MOF-1

PropertyValueMethod
BET Surface Area (m²/g)To be determinedN₂ Adsorption at 77 K
Pore Volume (cm³/g)To be determinedN₂ Adsorption at 77 K
Thermal Stability (°C)To be determinedTGA
Crystal MorphologyTo be determinedSEM

Table 2: Gas Adsorption Capacities of GEM-MOF-1

GasTemperature (K)Pressure (bar)Uptake (wt%)
CO₂2731To be determined
CO₂2981To be determined
H₂771To be determined

Part 4: Conclusion and Future Outlook

This application note provides a detailed roadmap for the utilization of 2,5-Dibromo-3-nitropyrazine as a precursor for the synthesis of a novel, functionalized MOF for gas adsorption applications. The proposed protocols are based on established and reliable synthetic and analytical techniques in the field of materials chemistry. The strategic incorporation of the nitro-functionalized pyrazine moiety is expected to yield a material with enhanced affinity for CO2, making it a promising candidate for carbon capture applications.

Future work should focus on the synthesis of a range of MOFs and COFs using different metal nodes and linker geometries derived from 2,5-Dibromo-3-nitropyrazine. Post-synthetic modification of the nitro group could also be explored to further tune the adsorption properties of the materials. The comprehensive characterization and gas adsorption studies outlined in this guide will be crucial for establishing structure-property relationships and advancing the design of next-generation porous materials.

References

  • Metal-Organic Frameworks (MOFs): Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714. [Link]

  • Covalent Organic Frameworks (COFs): Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework. Science, 355(6328), eaal1585. [Link]

  • Gas Adsorption in MOFs: Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]

  • Suzuki Cross-Coupling Reaction: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • BET Surface Area Analysis: Brunauer, S., Emmett, P. H., & Teller, E. (1938). Adsorption of Gases in Multimolecular Layers. Journal of the American Chemical Society, 60(2), 309-319. [Link]

Application Notes & Protocols: A Step-by-Step Guide to Incorporating 2,5-Dibromo-3-nitropyrazine into Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Metal-Organic Frameworks (MOFs) are at the forefront of materials science, offering unprecedented porosity and tunability for applications ranging from gas storage to catalysis and drug delivery.[1][2] The strategic selection of the organic linker is paramount in dictating the final properties of the MOF.[1] This guide introduces 2,5-Dibromo-3-nitropyrazine as a compelling, yet underexplored, building block for advanced MOF synthesis. The pyrazine core offers robust coordination sites, while the bromine and nitro functional groups serve as versatile handles for sophisticated post-synthetic modification (PSM).[3][4] This document provides a comprehensive, step-by-step protocol for the direct solvothermal synthesis of pyrazine-based MOFs and subsequent functionalization, transforming a basic framework into a highly tailored material. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Pre-Synthesis Considerations & Linker Design

The success of MOF synthesis begins with a thorough understanding of the building blocks. 2,5-Dibromo-3-nitropyrazine is a unique linker candidate whose properties must be considered to ensure predictable and reproducible outcomes.

Properties of 2,5-Dibromo-3-nitropyrazine

This pyrazine derivative is a solid at room temperature, appearing as a light orange to yellow powder.[5] Its key structural features—two bromine atoms and an electron-withdrawing nitro group on a pyridine-like ring—confer high reactivity, making it a valuable intermediate for complex molecule synthesis.[5][6]

PropertyValueSource
CAS Number 15862-37-0
Molecular Formula C₅H₂Br₂N₂O₂[5]
Molecular Weight 281.89 g/mol
Appearance Light orange to yellow to green powder/crystal[5]
Melting Point 92 - 96 °C[5]
Purity ≥98% (GC recommended)[6]

Scientist's Note: Sourcing high-purity linker (≥98%) is critical. Impurities can introduce defects into the MOF crystal lattice, leading to lower-than-expected surface areas and inconsistent performance.[6]

Rationale for Use in MOF Synthesis

The molecular architecture of 2,5-Dibromo-3-nitropyrazine offers a tripartite advantage for the materials scientist:

  • Structural Scaffolding: The two nitrogen atoms of the pyrazine ring act as robust coordination sites for metal ions, enabling the formation of stable, porous frameworks. Pyrazine-based linkers have been successfully used to construct 2D and 3D MOFs.[7][8][9]

  • Tunable Functionality (Bromo Groups): The two bromine atoms are excellent leaving groups, creating reactive sites for Post-Synthetic Modification (PSM) via reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a vast array of functional groups after the MOF has been assembled.[10][11]

  • Reactive Gateway (Nitro Group): The nitro group is a versatile functional handle. It can be readily reduced to an amine group (-NH₂), which can then undergo a host of subsequent chemical transformations, such as amide bond formation.[4] This provides a secondary, orthogonal route for functionalization.

Safety & Handling

2,5-Dibromo-3-nitropyrazine is classified as acutely toxic if swallowed (Hazard Class 6.1C). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed within a certified chemical fume hood.

Protocol for Direct Solvothermal Synthesis

Solvothermal synthesis is a widely used and effective method for producing high-quality, crystalline MOF powders.[2][12] This method involves heating the metal precursors and organic linkers in a sealed vessel to increase pressure and facilitate crystallization.[13]

Materials & Reagents
ReagentGradeRecommended Supplier
2,5-Dibromo-3-nitropyrazine≥98%Sigma-Aldrich, Chem-Impex
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)ACS Reagent GradeStandard suppliers
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Standard suppliers
Ethanol (EtOH)200 Proof, AnhydrousStandard suppliers
ChloroformAnhydrous, ≥99%Standard suppliers
Step-by-Step Synthesis Protocol
  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, dissolve 60 mg (0.2 mmol) of Zinc Nitrate Hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 28.2 mg (0.1 mmol) of 2,5-Dibromo-3-nitropyrazine in 5 mL of DMF. Sonication may be required to fully dissolve the linker.

    • Rationale: Using separate vials ensures both components are fully dissolved before mixing, preventing premature precipitation and promoting homogeneous nucleation. DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.[12]

  • Reaction Assembly:

    • Combine the two solutions into a single 20 mL vial.

    • Cap the vial tightly. Ensure the cap has a PTFE liner to withstand the reaction conditions.

    • Scientist's Note: The molar ratio of metal to linker is a critical parameter. A 2:1 ratio is a good starting point for this type of N,N'-donor linker with a divalent metal, but optimization may be required.

  • Solvothermal Reaction:

    • Place the sealed vial into a programmable laboratory oven.

    • Heat the vial to 100 °C at a ramp rate of 5 °C/min.

    • Hold the temperature at 100 °C for 24 hours.[12]

    • Cool the oven slowly to room temperature over 12 hours.

    • Rationale: The slow cooling process is crucial for allowing large, well-defined crystals to form. Rapid cooling can lead to the formation of smaller, less-ordered, or even amorphous material.[12]

  • Product Isolation and Washing:

    • A crystalline powder should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial, cap, and gently agitate to wash the product. Let the solid settle and decant the DMF. Repeat this step three times.

    • Perform a solvent exchange by soaking the product in ethanol for 24 hours, replacing the ethanol every 8 hours.

    • Rationale: The washing steps are essential to remove unreacted precursors and residual DMF trapped within the pores of the MOF.[13] Ethanol is used as an intermediate solvent because it is more volatile and has a lower surface tension than DMF, facilitating activation.

  • Activation:

    • After the final ethanol wash, decant the solvent and add 10 mL of a lower-boiling point solvent like chloroform. Let it sit for 6 hours.

    • Decant the chloroform and transfer the solid to a vacuum oven.

    • Heat the sample under dynamic vacuum at 150 °C for 12 hours to fully remove all guest solvent molecules from the pores.[12]

    • The resulting activated MOF, hereafter referred to as Py-MOF-Br₂NO₂ , is now ready for characterization or post-synthetic modification.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Activation Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Mix Combine Solutions Metal->Mix Linker Dissolve Linker (2,5-Dibromo-3-nitropyrazine) in DMF Linker->Mix Heat Solvothermal Reaction (100°C, 24h) Mix->Heat Cool Slow Cooling Heat->Cool Wash Wash with DMF (3x) Cool->Wash Exchange Solvent Exchange (Ethanol) Wash->Exchange Activate Activate under Vacuum (150°C, 12h) Exchange->Activate Product Activated Py-MOF-Br₂NO₂ Activate->Product

Caption: Workflow for the solvothermal synthesis and activation of Py-MOF-Br₂NO₂.

Post-Synthetic Modification (PSM) Protocols

PSM is a powerful technique to introduce functionalities that may not be stable under the initial MOF synthesis conditions.[14][15] The bromo and nitro groups on the Py-MOF-Br₂NO₂ framework are prime candidates for modification.

Protocol 1: Reduction of Nitro Group to Amine

This protocol transforms the nitro-functionalized MOF into an amine-functionalized MOF (Py-MOF-Br₂NH₂ ), which is a versatile platform for further chemistry.

  • Preparation: In a round-bottom flask, suspend 100 mg of activated Py-MOF-Br₂NO₂ in 20 mL of ethanol.

  • Reagent Addition: Add 150 mg of Sodium Borohydride (NaBH₄) to the suspension.

    • Scientist's Note: NaBH₄ is a mild reducing agent suitable for this transformation. Stronger reagents could potentially compromise the MOF's structural integrity.

  • Reaction: Stir the mixture at 60 °C for 12 hours under an inert atmosphere (e.g., N₂ or Ar).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding 5 mL of deionized water.

    • Collect the solid product by centrifugation.

    • Wash thoroughly with water (3x) and ethanol (3x) to remove residual salts and reagents.

  • Activation: Reactivate the resulting Py-MOF-Br₂NH₂ using the same procedure described in Section 2.2, Step 5. Success of the reaction can be confirmed via FT-IR spectroscopy by the disappearance of the nitro stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹).

Protocol 2: Suzuki Coupling on Bromo Groups

This protocol demonstrates how to append a phenyl group onto the framework, creating Py-MOF-(Ph)₂NO₂ . This method can be adapted for a wide range of boronic acids.

  • Preparation: In a Schlenk flask under an inert atmosphere, suspend 100 mg of activated Py-MOF-Br₂NO₂ in a mixture of 15 mL of dioxane and 5 mL of 2M aqueous K₂CO₃.

  • Reagent Addition:

    • Add 1.5 equivalents (per Br site) of phenylboronic acid.

    • Add 5 mol% of a palladium catalyst, such as Pd(PPh₃)₄.

  • Reaction: Heat the mixture to 80 °C and stir for 48 hours under an inert atmosphere.

  • Workup:

    • Cool the reaction to room temperature.

    • Collect the solid product by centrifugation.

    • Wash thoroughly with water (3x), DMF (3x), and finally ethanol (3x) to remove the catalyst and unreacted reagents.

  • Activation: Reactivate the resulting Py-MOF-(Ph)₂NO₂ using the procedure in Section 2.2, Step 5. Confirmation can be achieved via EDX or XPS to show a decrease in the bromine signal and ¹H NMR of a digested sample to show the presence of new aromatic protons.

PSM Pathways Diagram

PSM_Pathways cluster_nitro Nitro Group Chemistry cluster_bromo Bromo Group Chemistry Start Py-MOF-Br₂NO₂ (Parent MOF) Amine_MOF Py-MOF-Br₂NH₂ (Amine-functionalized) Start->Amine_MOF Reduction (NaBH₄, EtOH) Phenyl_MOF Py-MOF-(Ph)₂NO₂ (Aryl-functionalized) Start->Phenyl_MOF Suzuki Coupling (PhB(OH)₂, Pd Cat.) Amide_MOF Further Functionalization (e.g., Amide Coupling) Amine_MOF->Amide_MOF Acyl Chloride, Base Other_Coupling Diverse Functionalities (via other boronic acids) Phenyl_MOF->Other_Coupling

Sources

The Rising Star in n-Type Organic Electronics: Application Notes for 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for High-Performance Electron-Deficient Materials

The field of organic electronics, encompassing innovations in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), is driven by the rational design of novel π-conjugated materials. While significant strides have been made in p-type (hole-transporting) materials, the development of high-performance n-type (electron-transporting) counterparts has historically lagged, creating a bottleneck in device efficiency and stability. Pyrazine, a nitrogen-containing heteroaromatic ring, has emerged as a cornerstone for constructing electron-deficient materials due to the electron-withdrawing nature of its nitrogen atoms, which lowers the frontier molecular orbital (HOMO/LUMO) energy levels.[1]

This application note focuses on a particularly promising building block: 2,5-Dibromo-3-nitropyrazine . The strategic placement of two bromine atoms at the 2 and 5 positions provides reactive handles for established cross-coupling polymerization techniques, such as Suzuki and Stille reactions.[2][3] Furthermore, the potent electron-withdrawing nitro group at the 3-position is anticipated to significantly enhance the electron-accepting character of the resulting polymers or small molecules, making them prime candidates for n-type semiconductors in OFETs and as non-fullerene acceptors in OPVs.

This guide provides a technical overview of the potential applications of 2,5-Dibromo-3-nitropyrazine in organic electronics, complete with detailed, field-proven protocols for polymerization and device fabrication, designed for researchers and scientists in the field.

Core Attributes of 2,5-Dibromo-3-nitropyrazine

The unique arrangement of functional groups in 2,5-Dibromo-3-nitropyrazine dictates its utility as a monomer for advanced electronic materials.

PropertyValue/DescriptionSource
CAS Number 15862-37-0
Molecular Formula C4HBr2N3O2N/A
Molecular Weight 282.88 g/mol N/A
Appearance Pale yellow solidN/A
Key Features - Pyrazine Core: Inherently electron-deficient, promoting n-type behavior.[1]
- Dibromo Functionality: Ideal reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling polymerization.[2][3]
- Nitro Group: A strong electron-withdrawing group that further lowers the LUMO energy level, enhancing electron-accepting properties.

Application in Organic Field-Effect Transistors (OFETs)

The strong electron-deficient nature of the 3-nitropyrazine unit makes it an excellent candidate for the synthesis of n-type semiconducting polymers for OFETs. Copolymerization of 2,5-Dibromo-3-nitropyrazine with electron-rich co-monomers via Suzuki or Stille coupling can lead to donor-acceptor (D-A) polymers with low-lying LUMO levels, facilitating efficient electron injection and transport. The planarity of the pyrazine unit can also promote intermolecular π-π stacking, which is crucial for high charge carrier mobility.[4]

Representative Protocol: Synthesis of a Donor-Acceptor Polymer via Suzuki Coupling

This protocol provides a general method for the copolymerization of a dibrominated acceptor monomer, such as 2,5-Dibromo-3-nitropyrazine, with a donor co-monomer.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions MonomerA 2,5-Dibromo-3-nitropyrazine (Acceptor) Polymer Resulting D-A Polymer MonomerA->Polymer MonomerB Donor-bis(boronic acid ester) (e.g., Thiophene-based) MonomerB->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymer Polymerization Base Base (e.g., K2CO3) Base->Polymer Solvent Solvent (e.g., Toluene/DMF) Solvent->Polymer

Caption: Suzuki polymerization of 2,5-Dibromo-3-nitropyrazine.

Materials:

  • 2,5-Dibromo-3-nitropyrazine (1.0 mmol)

  • Distannylated donor co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.08 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or Toluene (20 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-Dibromo-3-nitropyrazine, the distannylated donor co-monomer, Pd2(dba)3, and P(o-tol)3.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF or toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 48 hours under an argon atmosphere.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol (200 mL).

  • Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Dissolve the polymer in hot chloroform or chlorobenzene and re-precipitate into methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Expected Performance of Pyrazine-Based Polymer OFETs

While specific data for polymers derived from 2,5-Dibromo-3-nitropyrazine is not yet widely published, performance can be benchmarked against other pyrazine-containing polymers.

Polymer SystemDevice ArchitectureElectron Mobility (μe)On/Off RatioReference
DPP-Pyrazine PolymerBottom-Gate, Top-Contact0.27 cm²/Vs> 10⁷[4]

Application in Organic Photovoltaics (OPVs)

The strong electron-accepting nature imparted by the 3-nitropyrazine unit makes materials derived from 2,5-Dibromo-3-nitropyrazine highly suitable for use as non-fullerene acceptors (NFAs) in bulk heterojunction (BHJ) OPVs.[5] These materials can be designed to have broad absorption in the visible and near-infrared regions and appropriate LUMO energy levels for efficient exciton dissociation and electron transfer from a donor polymer.

Representative Protocol: Fabrication of a BHJ OPV Device

This protocol outlines a general procedure for fabricating an inverted OPV device using a pyrazine-based acceptor.

G cluster_workflow OPV Fabrication Workflow ITO 1. ITO Substrate Cleaning ETL 2. ETL Deposition (e.g., ZnO) ITO->ETL ActiveLayer 3. Active Layer Spin-Coating (Donor:Acceptor Blend) ETL->ActiveLayer HTL 4. HTL Deposition (e.g., MoO3) ActiveLayer->HTL Electrode 5. Top Electrode Evaporation (e.g., Ag) HTL->Electrode Annealing 6. Thermal Annealing Electrode->Annealing Characterization 7. Device Characterization Annealing->Characterization

Caption: Workflow for fabricating an inverted OPV device.

Procedure:

  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A thin layer of a suitable ETL, such as a ZnO nanoparticle solution, is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: The donor polymer and the pyrazine-based acceptor are dissolved in a common solvent (e.g., chloroform, chlorobenzene) to form the photoactive blend solution. This solution is then spin-coated onto the ETL in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: A thin layer of an HTL, such as molybdenum oxide (MoO3), is thermally evaporated on top of the active layer.

  • Top Electrode Deposition: A metal top electrode, typically silver (Ag) or aluminum (Al), is thermally evaporated through a shadow mask to define the device area.

  • Device Annealing: The completed device is often thermally annealed to optimize the morphology of the active layer.

Performance of Pyrazine-Based Polymer OPVs

The performance of OPVs incorporating pyrazine-based materials has shown great promise, with efficiencies rivaling those of fullerene-based devices.

Donor:Acceptor SystemDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PQ1:BTP-eC9-4FConventional15.820.87024.5274.31[5]
BDTEH–PzTBr (as HTM)Perovskite SC15.9N/AN/AN/A[6]

Conclusion and Future Outlook

2,5-Dibromo-3-nitropyrazine stands out as a highly promising building block for the synthesis of next-generation n-type organic electronic materials. Its unique combination of a pyrazine core, dual bromine reactive sites, and a potent nitro group offers a versatile platform for creating polymers and small molecules with tailored electronic properties. The representative protocols provided herein offer a solid foundation for researchers to explore the potential of this monomer in high-performance OFETs and OPVs. Future research should focus on the synthesis and characterization of a wider range of polymers and small molecules derived from 2,5-Dibromo-3-nitropyrazine to fully elucidate its structure-property relationships and unlock its full potential in organic electronics.

References

  • (2025). Current time information in IN. Google.
  • Rondeau-Gagné, S., & Chu, T.-Y. (2019). Pyrazine as a noncovalent conformational lock in semiconducting polymers for enhanced charge transport and stability in thin film transistors. Journal of Materials Chemistry C. Retrieved from [Link]

  • (2019). A Pyrazine-Based Polymer for Fast-Charge Batteries. Request PDF. Retrieved from [Link]

  • (2025). Pyrazine-Based Donor Polymers for Cost-Effective High Performance Organic Solar Cells. ACS Publications. Retrieved from [Link]

  • (2024). New pyrazine-based π-conjugated polymer for dopant-free perovskite solar cell. Request PDF. Retrieved from [Link]

  • (n.d.). Mastering Stille Coupling: Using Organotin Intermediates for Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Dherbassy, Q., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]

  • Dherbassy, Q., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Retrieved from [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]

  • (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]

  • Yu, L. (1992). Synthesis of conjugated polymer by the Stille Coupling Reaction. Semantic Scholar. Retrieved from [Link]

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  • Mercado, R. (2020). Computationally-Driven Investigations Towards Better Gas Adsorption Materials. eScholarship. Retrieved from [Link]

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Application Note & Protocols for the Characterization of 2,5-Dibromo-3-nitropyrazine-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Dibromo-3-nitropyrazine Polymers

2,5-Dibromo-3-nitropyrazine is a heterocyclic compound that serves as a versatile building block for the synthesis of novel conjugated polymers.[1][2] The presence of electron-withdrawing nitro and pyrazine groups, combined with the reactive bromine sites, makes this monomer a compelling candidate for creating materials with unique electronic and optical properties. Polymers derived from this monomer are of significant interest in materials science for applications such as conducting polymers, organic electronics, and advanced coatings.[1]

The performance of these materials is intrinsically linked to their structural, thermal, morphological, and electrochemical properties. Therefore, a comprehensive characterization is not merely a procedural step but a fundamental necessity to understand structure-property relationships and to tailor polymer design for specific applications. This guide provides an in-depth overview of the essential techniques and detailed protocols for the robust characterization of 2,5-Dibromo-3-nitropyrazine-based polymers.

I. Structural Elucidation: Confirming the Molecular Identity

The first step in characterizing a newly synthesized polymer is to confirm its chemical structure. This involves verifying the successful incorporation of the 2,5-Dibromo-3-nitropyrazine monomer and identifying the functional groups present in the polymer backbone.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Purpose: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] By measuring the absorption of infrared radiation, we can confirm the successful polymerization and the presence of key chemical bonds. This is crucial for verifying that the desired chemical transformation has occurred.

Protocol for FTIR Analysis:

  • Sample Preparation:

    • Ensure the polymer sample is thoroughly dried to remove any residual solvent, which can interfere with the spectrum.

    • Grind a small amount of the polymer (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Analyze the resulting spectrum for characteristic absorption bands. Key peaks to look for in a 2,5-Dibromo-3-nitropyrazine-based polymer are summarized in the table below. The disappearance of peaks corresponding to the C-Br bonds of the monomer and the appearance of new peaks related to the polymer backbone are strong indicators of successful polymerization.

Functional Group Expected Wavenumber (cm⁻¹) Significance
C-N (in pyrazine ring)1550-1450Confirms the presence of the pyrazine ring.[4]
C=N (in pyrazine ring)1650-1550Confirms the presence of the pyrazine ring.
N-O (nitro group)1550-1500 and 1350-1300Confirms the presence of the nitro group.
Aromatic C-H3100-3000Indicates the presence of aromatic rings.
C-Br700-500The disappearance or significant reduction of this peak from the monomer spectrum indicates successful polymerization.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Purpose: NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.[3] For polymers, ¹H and ¹³C NMR are invaluable for confirming the monomeric repeat unit, identifying end-groups, and assessing polymer tacticity.[3]

Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and depends on the polymer's solubility.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, which can be higher for polymers due to broader peaks.

  • Data Interpretation:

    • ¹H NMR: The chemical shifts and integration of the proton signals should correspond to the expected structure of the repeating unit. The disappearance of monomer-specific proton signals is a key indicator of polymerization.

    • ¹³C NMR: The number and chemical shifts of the carbon signals provide a fingerprint of the polymer's carbon skeleton.

II. Molecular Weight Determination: Understanding Polymer Size

A. Gel Permeation Chromatography (GPC)

Principle & Purpose: GPC, also known as size-exclusion chromatography (SEC), is the most common technique for measuring the molecular weight distribution of polymers.[3] It separates polymer chains based on their hydrodynamic volume in solution. This information is critical as the molecular weight significantly influences the mechanical and physical properties of the polymer.

Protocol for GPC Analysis:

  • Sample Preparation:

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform) at a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter that could damage the GPC columns.

  • Instrumentation and Analysis:

    • The GPC system should be equipped with a suitable column set for the expected molecular weight range of the polymer.

    • Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene).

    • Inject the filtered polymer solution into the GPC system.

  • Data Interpretation:

    • The output is a chromatogram showing the distribution of molecular weights. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. A lower PDI indicates a more uniform distribution of polymer chain lengths.

III. Thermal Properties: Assessing Stability and Transitions

The thermal stability and phase behavior of polymers are crucial for their processing and end-use applications.

A. Thermogravimetric Analysis (TGA)

Principle & Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is used to determine the thermal stability of the polymer and its degradation temperature.[6]

Protocol for TGA Analysis:

  • Sample Preparation:

    • Place a small amount of the polymer sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The temperature range typically extends from room temperature to 600-800 °C.

  • Data Interpretation:

    • The resulting TGA curve plots mass percentage versus temperature. The onset of mass loss indicates the beginning of thermal decomposition. Polymers with high thermal stability will show a degradation temperature above 350-500 °C.[7]

B. Differential Scanning Calorimetry (DSC)

Principle & Purpose: DSC measures the heat flow into or out of a sample as a function of temperature.[5][6] It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[5][6] These transitions are fundamental to understanding the polymer's amorphous and crystalline nature.[5]

Protocol for DSC Analysis:

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

  • Data Acquisition:

    • Typically, a heat-cool-heat cycle is performed. For example, heat the sample from room temperature to a temperature above its expected transitions, cool it down, and then heat it again. This helps to erase the thermal history of the sample.

    • A typical heating/cooling rate is 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation:

    • The DSC thermogram shows peaks and steps corresponding to thermal transitions. The Tg appears as a step change in the baseline, while melting and crystallization are observed as endothermic and exothermic peaks, respectively.[6]

Thermal Property Technique Information Obtained
Decomposition Temperature (Td)TGAThe temperature at which the polymer begins to degrade.
Glass Transition Temperature (Tg)DSCThe temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Melting Temperature (Tm)DSCThe temperature at which a crystalline polymer melts.

IV. Morphological Characterization: Visualizing the Polymer's Structure

The morphology of a polymer film can significantly impact its properties. Microscopic techniques are used to visualize the surface and bulk structure.

A. Scanning Electron Microscopy (SEM)

Principle & Purpose: SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and morphology.[8] It is useful for examining the surface texture, microstructure, and any defects in polymer films.[8][9]

Protocol for SEM Analysis:

  • Sample Preparation:

    • Mount the polymer film on an SEM stub using conductive carbon tape.

    • If the polymer is non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

  • Imaging:

    • Place the sample in the SEM chamber and evacuate to high vacuum.

    • Adjust the accelerating voltage and magnification to obtain clear images of the surface features.

B. Atomic Force Microscopy (AFM)

Principle & Purpose: AFM is a high-resolution scanning probe microscopy technique that can provide topographical images with nanometer resolution.[10] It is particularly useful for characterizing the surface roughness and nanoscale morphology of polymer films.[10][11]

Protocol for AFM Analysis:

  • Sample Preparation:

    • Mount a thin film of the polymer on a flat substrate (e.g., silicon wafer or mica).

  • Imaging:

    • Operate the AFM in tapping mode to minimize damage to the soft polymer surface.

    • Scan the surface with the AFM tip to generate a 3D topographical map.

V. Electrochemical Characterization: Probing Redox Activity

For polymers intended for electronic or energy storage applications, understanding their electrochemical behavior is paramount.

A. Cyclic Voltammetry (CV)

Principle & Purpose: CV is a powerful electrochemical technique for studying the redox (reduction-oxidation) properties of a material.[12] It provides information about the redox potentials, charge transfer kinetics, and stability of the polymer during electrochemical cycling.[12][13]

Protocol for CV Analysis:

  • Electrode Preparation:

    • Deposit a thin film of the polymer onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).

  • Electrochemical Cell Setup:

    • Use a three-electrode cell containing the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

    • The electrolyte should be a solution of a supporting salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile).

  • Data Acquisition:

    • Scan the potential of the working electrode at a controlled rate (e.g., 5-100 mV/s) and measure the resulting current.[13]

    • The potential is swept linearly in both the forward and reverse directions.

  • Data Interpretation:

    • The resulting cyclic voltammogram is a plot of current versus potential. The positions of the anodic and cathodic peaks provide information about the redox potentials of the polymer. The shape and separation of the peaks can give insights into the kinetics of the electron transfer process.

Visualizations and Workflows

G cluster_synthesis Polymer Synthesis cluster_characterization Comprehensive Characterization Workflow cluster_properties Determined Polymer Properties synthesis Synthesis of 2,5-Dibromo-3-nitropyrazine Polymer structural Structural Elucidation (FTIR, NMR) synthesis->structural Characterize molecular_weight Molecular Weight (GPC) synthesis->molecular_weight Characterize thermal Thermal Analysis (TGA, DSC) synthesis->thermal Characterize morphological Morphological Analysis (SEM, AFM) synthesis->morphological Characterize electrochemical Electrochemical Characterization (CV) synthesis->electrochemical Characterize prop_structure Chemical Structure Functional Groups structural->prop_structure Determines prop_mw Mn, Mw, PDI molecular_weight->prop_mw Determines prop_thermal Td, Tg, Tm thermal->prop_thermal Determines prop_morphology Surface Topography Nanostructure morphological->prop_morphology Determines prop_electrochem Redox Potentials Charge Transport electrochemical->prop_electrochem Determines

Caption: Workflow for the synthesis and comprehensive characterization of 2,5-Dibromo-3-nitropyrazine-based polymers.

G Technique Characterization Technique Principle Key Information Obtained FTIR FTIR Infrared Absorption Functional Groups, Chemical Bonds NMR NMR Nuclear Magnetic Resonance Molecular Structure, Connectivity GPC GPC/SEC Size-Exclusion Chromatography Molecular Weight Distribution (Mn, Mw, PDI) TGA TGA Mass Change vs. Temperature Thermal Stability, Decomposition Temperature DSC DSC Heat Flow vs. Temperature Glass Transition, Melting Point SEM SEM Electron Beam Surface Scan Surface Morphology, Microstructure AFM AFM Surface Scanning with Probe Nanoscale Topography, Roughness CV CV Current Response to Voltage Sweep Redox Potentials, Electrochemical Activity

Sources

Application Notes and Protocols: 2,5-Dibromo-3-nitropyrazine as a Versatile Building Block for Advanced Nitrogen-Rich Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,5-Dibromo-3-nitropyrazine

In the landscape of modern synthetic chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel functional molecules. 2,5-Dibromo-3-nitropyrazine is an emerging heterocyclic building block with significant potential for the synthesis of a diverse array of nitrogen-rich materials. Its unique electronic and structural features, characterized by a nitrogen-rich pyrazine core, two reactive bromine substituents, and a strongly electron-withdrawing nitro group, render it a highly versatile precursor for applications spanning energetic materials, pharmaceuticals, and functional organic materials.

The pyrazine ring itself is a key component in many biologically active molecules and contributes to the thermal stability of energetic compounds. The presence of two bromine atoms at the 2 and 5 positions offers multiple reaction sites for nucleophilic substitution and cross-coupling reactions, allowing for the programmed construction of complex molecular architectures. The nitro group at the 3-position not only enhances the reactivity of the bromine atoms towards nucleophilic attack but also serves as a crucial toxophore in the design of energetic materials and as a handle for further functionalization in medicinal chemistry.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2,5-Dibromo-3-nitropyrazine. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the characterization of the resulting nitrogen-rich compounds.

Physicochemical Properties of 2,5-Dibromo-3-nitropyrazine
PropertyValueSource
Molecular Formula C₄HBr₂N₃O₂-
Molecular Weight 282.88 g/mol -
Appearance Expected to be a yellow to orange crystalline solidAnalogous to 2,5-Dibromo-3-nitropyridine[3]
Melting Point Not yet reported; expected to be in the range of 80-120 °CBased on similar structures
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetoneGeneral solubility of similar halogenated nitroaromatics

Proposed Synthesis of 2,5-Dibromo-3-nitropyrazine

While a direct, optimized synthesis for 2,5-Dibromo-3-nitropyrazine is not yet widely reported in the literature, a plausible synthetic route can be devised based on established methodologies for the nitration of pyrazine derivatives and the bromination of heterocyclic compounds. The following protocol is a proposed, logical approach to its synthesis starting from the commercially available 2,5-dibromopyrazine.

Protocol 1: Nitration of 2,5-Dibromopyrazine

This protocol outlines a two-step procedure involving the N-oxidation of 2,5-dibromopyrazine followed by nitration. This approach is often necessary for the regioselective nitration of electron-deficient heterocyclic systems.

Step 1: Synthesis of 2,5-Dibromopyrazine-1-oxide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,5-dibromopyrazine (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution, 2.0 eq) to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,5-dibromopyrazine-1-oxide.

Step 2: Nitration of 2,5-Dibromopyrazine-1-oxide

  • Reaction Setup: In a clean, dry round-bottom flask, add fuming nitric acid (5.0 eq) and cool to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add 2,5-dibromopyrazine-1-oxide (1.0 eq) portion-wise to the cold, stirred fuming nitric acid, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, slowly add concentrated sulfuric acid (5.0 eq) dropwise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,5-Dibromo-3-nitropyrazine.

Causality Behind Experimental Choices:

  • N-oxidation: The direct nitration of 2,5-dibromopyrazine is challenging due to the deactivating effect of the bromine atoms and the pyrazine nitrogen atoms. N-oxidation increases the electron density of the ring, making it more susceptible to electrophilic attack.

  • Nitrating Mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent required for the nitration of deactivated heterocyclic systems.

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions and ensure safety.

Synthesis of 2,5-Dibromo-3-nitropyrazine start 2,5-Dibromopyrazine intermediate 2,5-Dibromopyrazine-1-oxide start->intermediate H₂O₂ / Acetic Acid product 2,5-Dibromo-3-nitropyrazine intermediate->product Fuming HNO₃ / H₂SO₄

Caption: Proposed synthetic route for 2,5-Dibromo-3-nitropyrazine.

Application in the Synthesis of Energetic Materials

The high nitrogen content and the presence of a nitro group make 2,5-Dibromo-3-nitropyrazine an excellent candidate for the synthesis of High-Energy-Density Materials (HEDMs). The bromine atoms can be substituted with various nitrogen-rich functional groups, such as amino, azido, or nitramino groups, to further increase the nitrogen content and energetic performance.[2][4]

Protocol 2: Synthesis of 2,5-Diamino-3-nitropyrazine

This protocol describes the amination of 2,5-Dibromo-3-nitropyrazine, a key step towards more complex energetic materials.

  • Reaction Setup: In a sealed pressure vessel, suspend 2,5-Dibromo-3-nitropyrazine (1.0 eq) in a concentrated aqueous ammonia solution (20 eq).

  • Reaction Conditions: Heat the sealed vessel to 100-120 °C for 12-18 hours with vigorous stirring. The internal pressure will increase during the reaction.

  • Work-up and Isolation: After cooling the vessel to room temperature, carefully vent the excess ammonia in a fume hood. The solid product can be isolated by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2,5-diamino-3-nitropyrazine.

Self-Validating System:

  • Expected Outcome: A yellow to orange solid.

  • Characterization:

    • ¹H NMR: The disappearance of the pyrazine proton signals and the appearance of broad signals corresponding to the amino protons.

    • ¹³C NMR: Significant shifts in the carbon signals of the pyrazine ring due to the substitution of bromine with amino groups.

    • FT-IR: Appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

    • Mass Spectrometry: A molecular ion peak corresponding to the mass of 2,5-diamino-3-nitropyrazine.

Synthesis of 2,5-Diamino-3-nitropyrazine start 2,5-Dibromo-3-nitropyrazine product 2,5-Diamino-3-nitropyrazine start->product Aqueous Ammonia / Heat

Caption: Synthesis of 2,5-Diamino-3-nitropyrazine.

Further Derivatization to Advanced Energetic Materials

The synthesized 2,5-diamino-3-nitropyrazine can be further derivatized to more powerful energetic materials. For instance, the amino groups can be nitrated to form nitramino groups, significantly enhancing the explosive performance.[4]

Application in Pharmaceutical and Agrochemical Synthesis

The 2,5-dibromo-3-nitropyridine scaffold, a close analog of our target molecule, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][5] The reactivity of the bromine atoms allows for the introduction of various functional groups through nucleophilic aromatic substitution (SNAAr) reactions. The electron-withdrawing nitro group strongly activates the ring towards such substitutions.

General Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: Dissolve 2,5-Dibromo-3-nitropyrazine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol, 2.2 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

SNAAr_Workflow cluster_0 Experimental Workflow for SNAAr A Dissolve 2,5-Dibromo-3-nitropyrazine in DMF/DMSO B Add Nucleophile and Base A->B C Heat Reaction Mixture (50-100 °C) B->C D Monitor by TLC C->D E Aqueous Work-up and Extraction D->E F Purification by Column Chromatography E->F

Caption: General workflow for SNAAr reactions.

Safety and Handling

2,5-Dibromo-3-nitropyrazine:

  • Hazards: Expected to be toxic if swallowed and an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

Nitrogen-Rich and Energetic Derivatives:

  • Hazards: The synthesized nitrogen-rich compounds, especially those with multiple nitro or azido groups, are potentially explosive. They can be sensitive to shock, friction, and heat.

  • Handling Precautions:

    • Work with small quantities, especially during initial synthesis and characterization.

    • Use appropriate shielding (blast shield).

    • Avoid scratching or grinding the solid materials.

    • Use non-metal spatulas.

    • Perform thermal stability tests (e.g., Differential Scanning Calorimetry) to determine the decomposition temperature before scaling up.

Overall Workflow Visualization

The following diagram provides a high-level overview of the journey from the 2,5-Dibromo-3-nitropyrazine building block to its potential applications.

Overall_Workflow cluster_0 Core Synthesis cluster_1 Application Pathways A 2,5-Dibromopyrazine B Nitration A->B C 2,5-Dibromo-3-nitropyrazine B->C D Amination / Azidation C->D F Nucleophilic Substitution (SNAAr) C->F E Energetic Materials D->E G Pharmaceutical / Agrochemical Intermediates F->G

Caption: From building block to high-value materials.

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  • Li, H., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435. [Link]

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  • ResearchGate. (n.d.). Novel Nitride Materials Synthesized at High Pressure. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: This guide addresses the synthesis of 2,5-Dibromo-3-nitropyridine, as the available scientific literature predominantly focuses on this compound. While the user query specified "2,5-Dibromo-3-nitropyrazine," the principles of troubleshooting halogenation and nitration on heterocyclic systems share common ground. The protocols and advice herein are specific to the pyridine derivative and should be adapted with caution for other heterocyclic systems.

Introduction

Welcome to the technical support center for the synthesis of 2,5-Dibromo-3-nitropyridine (CAS No. 15862-37-0). This versatile building block is a crucial intermediate in the development of pharmaceuticals and agrochemicals due to its highly reactive nature, which allows for a variety of chemical transformations.[1] The presence of two bromine atoms and an electron-withdrawing nitro group on the pyridine ring facilitates nucleophilic substitutions and coupling reactions, making it an essential precursor for complex target molecules.[1]

This guide is designed to serve as a resource for researchers and synthetic chemists, providing in-depth troubleshooting advice and answers to frequently asked questions to help improve synthesis yield and purity.

Synthesis Overview: Common Synthetic Pathways

The synthesis of 2,5-Dibromo-3-nitropyridine can be approached through several routes. The most common methods start from readily available pyridine derivatives. Two primary strategies are:

  • Sandmeyer-type Reaction: This classic route typically involves the diazotization of an amino group, followed by substitution with a bromide. A common starting material for this pathway is 5-bromo-3-nitropyridin-2-amine. The amine is treated with a nitrite source in the presence of hydrobromic acid and a copper(I) bromide catalyst to yield the desired product.[2][3][4]

  • Halogenation of a Hydroxypyridine: Another established method begins with a hydroxypyridine derivative, such as 5-bromo-2-hydroxy-3-nitropyridine. This precursor is then treated with a strong brominating agent, like a mixture of phosphorus oxytribromide and phosphorus tribromide, to replace the hydroxyl group with a bromine atom.[5]

The choice of pathway often depends on the availability of starting materials, scalability, and safety considerations. This guide will address challenges that may be encountered in both types of syntheses.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,5-Dibromo-3-nitropyridine, offering potential causes and actionable solutions.

dot

Caption: Troubleshooting workflow for synthesis optimization.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem that can stem from several stages of the synthesis. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Inefficient Diazotization (Sandmeyer Route) The formation of the diazonium salt from 5-bromo-3-nitropyridin-2-amine is highly temperature-sensitive.

    • Solution: Maintain a strict temperature range of 0°C to 5°C during the dropwise addition of the amine to the hydrobromic acid solution and subsequent addition of sodium nitrite.[2] Use an ice-salt bath for better temperature control. Ensure the sodium nitrite is fresh and the solution is saturated, as old reagents can lead to incomplete diazotization.

  • Cause 2: Incomplete Halogenation (Hydroxypyridine Route) The conversion of the hydroxyl group to bromide requires potent brominating agents.

    • Solution: Ensure that the phosphorus oxytribromide (POBr₃) and/or phosphorus tribromide (PBr₃) are of high purity and handled under anhydrous conditions, as they can be deactivated by moisture. The reaction often requires heating (e.g., 120°C for several hours) to drive it to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating time.

  • Cause 3: Product Loss During Workup Significant amounts of the product can be lost during the quenching, extraction, and washing steps.

    • Solution: When quenching the reaction mixture (e.g., by pouring it into ice water), do so slowly and in small portions to avoid uncontrolled temperature spikes that could degrade the product.[5] During extraction with an organic solvent like dichloromethane, perform multiple extractions (at least three) to ensure complete recovery from the aqueous phase. Wash the combined organic phases with water to remove residual acids, but avoid overly vigorous shaking that can lead to emulsions. Finally, ensure the organic phase is thoroughly dried with a drying agent like sodium sulfate before solvent evaporation.[5]

  • Cause 4: Suboptimal Stoichiometry Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts.

    • Solution: Carefully calculate and measure the molar equivalents of all reagents. For instance, in the Sandmeyer reaction, the stoichiometry of the amine, hydrobromic acid, sodium nitrite, and the bromide source is critical for high yield.[2][3]

Q2: I am observing a significant amount of starting material in my final product. How can I ensure the reaction goes to completion?

A2: The presence of unreacted starting material is a clear indication of an incomplete reaction.

  • Cause 1: Insufficient Reaction Time or Temperature The reaction may not have been allowed to proceed long enough or at a high enough temperature to reach completion.

    • Solution: Use TLC or LC-MS to monitor the disappearance of the starting material spot/peak. For the halogenation of 5-bromo-2-hydroxy-3-nitropyridine, a reaction time of around 3 hours at 120°C is reported to be effective.[5] For the Sandmeyer reaction, after the addition of reagents at low temperature, it is often necessary to stir the mixture for a period (e.g., 1 hour) to ensure the reaction is complete.[2]

  • Cause 2: Deactivated Reagents Reagents, especially brominating agents like POBr₃, are sensitive to atmospheric moisture and can lose their reactivity over time.

    • Solution: Use freshly opened bottles of reagents whenever possible or purify older reagents before use. Store them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous techniques during the reaction setup.

Q3: My purified product contains persistent impurities. What are these side products and how can I avoid them?

A3: Impurity formation is often related to the high reactivity of the pyridine ring and the reaction intermediates.

  • Cause 1: Over-bromination In syntheses starting from less substituted pyridines, there is a risk of introducing more bromine atoms than desired, leading to impurities like 2,3,5-tribromopyridine derivatives.[6]

    • Solution: Control the stoichiometry of the brominating agent carefully. Add the brominating agent dropwise at a controlled temperature to minimize localized areas of high concentration.

  • Cause 2: Formation of Hydroxylated Byproducts During the workup of the Sandmeyer reaction, the diazonium intermediate can react with water to form a hydroxylated impurity instead of the desired bromide.

    • Solution: Ensure a sufficient concentration of bromide ions is present during the reaction. Using a combination of hydrobromic acid and a copper(I) bromide catalyst helps to favor the substitution with bromide over water.[4]

  • Solution for Purification: If impurities are present, chromatographic purification is often necessary. A silica gel column using a non-polar solvent system like dichloromethane is reported to be effective for isolating the desired 2,5-dibromo-3-nitropyridine.[5]

Frequently Asked Questions (FAQs)

Q: What is the recommended method for purifying the final product? A: Column chromatography on silica gel with dichloromethane as the eluent is a well-documented and effective method for obtaining high-purity 2,5-dibromo-3-nitropyridine.[5] Depending on the impurity profile, recrystallization from a suitable solvent system could also be an alternative.

Q: How critical is temperature control in this synthesis? A: Temperature control is absolutely critical, particularly for the Sandmeyer reaction. The diazotization step must be performed at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[2][3] For the halogenation of hydroxypyridines, a specific high temperature is required to drive the reaction, and maintaining this temperature consistently is key to achieving a good yield.[5]

Q: What are the primary safety concerns when performing this synthesis? A: The reagents used in this synthesis are hazardous.

  • Bromine and Brominating Agents (POBr₃, PBr₃): These are highly corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids (Hydrobromic Acid): These are corrosive. Handle with care.

  • Organic Solvents (Dichloromethane): This is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood. The product itself, 2,5-Dibromo-3-nitropyridine, is classified as toxic if swallowed and causes skin and eye irritation.[7] Always consult the Safety Data Sheet (SDS) for all chemicals before starting an experiment.

Detailed Experimental Protocol (Sandmeyer Route)

This protocol is adapted from a known procedure for the synthesis of 2,5-Dibromo-3-nitropyridine.[2]

Materials:

  • 5-bromo-3-nitropyridin-2-amine

  • 48% aqueous hydrogen bromide (HBr)

  • Liquid bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, cool 13 mL of 48% aqueous HBr to 0°C using an ice bath.

  • Slowly add 5.0 g (22.9 mmol) of 5-bromo-3-nitropyridin-2-amine to the stirring HBr solution, ensuring the internal temperature does not exceed 5°C.

  • Once the addition is complete, add liquid bromine (4.69 mL) followed by sodium nitrite (6.32 g) sequentially, while maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for an additional 45 minutes.

  • Prepare a solution of sodium hydroxide (9.16 g in 10 mL of water) and add it to the reaction mixture to neutralize the acid.

  • Allow the reaction system to warm to room temperature and stir for 1 hour.

  • A solid product will precipitate. Collect the solid by filtration.

  • Wash the collected solid thoroughly with water and dry it to obtain 2,5-dibromo-3-nitropyridine. (Reported yield: 3.80 g, 58.9%).[2]

Reaction Mechanism Visualization

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SandmeyerReaction Start 5-Bromo-3-nitropyridin-2-amine Reagent1 + NaNO₂, HBr (0-5 °C) Start->Reagent1 Diazonium Pyridyl Diazonium Salt (Unstable Intermediate) Reagent2 + CuBr / HBr Diazonium->Reagent2 Product 2,5-Dibromo-3-nitropyridine Reagent1->Diazonium Reagent2->Product

Caption: Key steps of the Sandmeyer reaction pathway.

Quantitative Data Summary

ParameterSandmeyer Route[2]Halogenation Route[5]
Starting Material 5-bromo-3-nitropyridin-2-amine5-bromo-2-hydroxy-3-nitropyridine
Key Reagents NaNO₂, HBr, Br₂POBr₃, PBr₃
Temperature 0-5°C, then room temp.120°C
Reaction Time ~2 hours3 hours
Purification Filtration, Water WashColumn Chromatography (Silica/DCM)
Reported Yield ~59%Not explicitly stated, but implies a successful synthesis

References

  • Synthesis of 2,5-dibromo-3-nitropyridine. PrepChem.com. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2. PubChem. [Link]

  • 2 5 Dibromo 3 Nitropyridine, 98%. IndiaMART. [Link]

  • An Efficient and Scalable Synthesis of 2,5-Dibromopyridine. Heterocyclic Letters. [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Baidu Xueshu. [Link]

  • CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Soft-Computing and Engineering. [Link]

Sources

Technical Support Center: Purification of 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2,5-Dibromo-3-nitropyrazine and encountering challenges in its purification.

A Note on This Guide: Direct, peer-reviewed literature detailing the specific purification protocols for 2,5-Dibromo-3-nitropyrazine is notably scarce. Therefore, this guide has been constructed by combining fundamental principles of organic chemistry with established methodologies for its close structural analogue, 2,5-Dibromo-3-nitropyridine, and other related nitro-heterocyclic compounds. The troubleshooting strategies and protocols provided are robust starting points for developing a successful purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 2,5-Dibromo-3-nitropyrazine?

A1: Based on its pyridine analogue, the pure compound is expected to be a solid, likely appearing as a light yellow to orange crystalline powder.[1] A significant deviation, such as a dark brown color or an oily consistency, indicates the presence of impurities.

Q2: What are the most common impurities I should expect from the synthesis?

A2: Impurities are almost always related to the synthetic route. Assuming a standard synthesis involving the nitration of 2,5-dibromopyrazine, the most probable impurities include:

  • Unreacted Starting Material: Residual 2,5-dibromopyrazine.

  • Regioisomeric Byproducts: Nitration can potentially occur at other positions, leading to isomers like 2,3-dibromo-5-nitropyrazine. These isomers often have very similar polarities, posing a significant purification challenge.[2]

  • Hydrolysis Products: If the reaction or workup is exposed to excessive water or nucleophilic conditions, one of the bromo groups could be replaced by a hydroxyl group, forming a bromonitropyrazinol species.

  • Residual Reagents: Lingering acids (e.g., H₂SO₄, HNO₃) from the nitration step can remain, often leading to product instability or charring upon concentration.

Q3: My crude product is a dark, sticky oil. What is the first step?

A3: An oily or dark appearance often suggests residual solvent, acidic residues, or polymeric byproducts. A good first step is to dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and perform an aqueous wash. A wash with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove residual acids, followed by a brine (saturated NaCl) wash to remove excess water. Drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal can sometimes yield a solid product. If it remains an oil, chromatographic purification is likely necessary.

Q4: Is this compound stable to heat?

A4: Nitroaromatic compounds should always be handled with thermal caution. While many are stable at their melting points, they can decompose, sometimes energetically, at elevated temperatures.[3] When performing recrystallization, avoid prolonged heating and use the minimum temperature necessary to dissolve the solid. When removing solvent under reduced pressure, use a water bath temperature below 40-50°C.

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification of 2,5-Dibromo-3-nitropyrazine.

Problem 1: My Thin-Layer Chromatography (TLC) shows multiple spots.

Cause & Troubleshooting Strategy:

Multiple spots on a TLC plate confirm the presence of impurities with different polarities. The goal is to find a solvent system that provides good separation between the desired product and the impurities.

  • Observation: Spots are clustered near the baseline (low Rf).

    • Causality: The mobile phase (eluent) is not polar enough to move the compounds up the polar silica gel plate.

    • Solution: Increase the polarity of the eluent. For example, if you are using 10% Ethyl Acetate in Hexane, try increasing it to 20% or 30%. Adding a small amount of methanol (<5%) can significantly increase polarity for highly polar compounds.

  • Observation: Spots are clustered near the solvent front (high Rf).

    • Causality: The eluent is too polar, moving all components, including the polar ones, too quickly.

    • Solution: Decrease the eluent's polarity. If you are using 50% Ethyl Acetate in Hexane, reduce it to 20% or 30%.

  • Observation: Spots are streaking rather than forming tight circles.

    • Causality: This is often caused by acidic or basic impurities, or by the compound itself being acidic/basic. It can also be due to overloading the TLC plate.

    • Solution: Spot a more dilute sample. If streaking persists, try adding 0.5-1% of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system. For nitro-compounds, which are electron-withdrawing, streaking is often due to strong interactions with the acidic silica gel.

  • Observation: Two or more spots are very close together.

    • Causality: This is the most challenging scenario, often indicative of regioisomers which have very similar polarities.

    • Solution: High-efficiency separation is needed. Test different solvent systems. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol or a Toluene/Acetone system can change the selectivity and improve separation. If separation is still poor, a high-performance flash chromatography system or preparative HPLC may be required.

Problem 2: I can't find a suitable solvent for recrystallization.

Cause & Troubleshooting Strategy:

The ideal recrystallization solvent is one in which your target compound is poorly soluble at room temperature but highly soluble when hot.

  • Step 1: Small-Scale Solvent Screening. Use a small amount of your crude material (10-20 mg) in a test tube for each solvent. Add the solvent dropwise at room temperature.

    • Good Candidate: The solid does not dissolve at room temperature. Upon heating, it dissolves completely. When cooled, clean crystals form.

    • Poor Candidate: The solid dissolves immediately at room temperature (too soluble).

    • Poor Candidate: The solid does not dissolve even when the solvent is boiling (insoluble).

  • Step 2: Employ a Binary Solvent System. If no single solvent works, use a two-solvent system. This typically involves a "soluble" solvent in which the compound is very soluble and a "miscible anti-solvent" in which the compound is poorly soluble.

    • Procedure: Dissolve the compound in a minimum amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "soluble" solvent to clarify the solution, then allow it to cool slowly.

    • Common Pairs: Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Hexane, Toluene/Hexane.

Problem 3: My yield is very low after column chromatography.

Cause & Troubleshooting Strategy:

Low recovery can result from several factors in the chromatographic process.

  • Cause: The compound is highly polar and has irreversibly adsorbed to the silica gel.

    • Diagnosis: The column may retain a yellow/orange color at the top that does not move.

    • Solution: First, try flushing the column with a very polar solvent like 10-20% Methanol in DCM. If this fails, the silica gel may be too acidic. For future attempts, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% in the eluent), or use a different stationary phase like alumina.

  • Cause: The compound is unstable on silica gel.

    • Diagnosis: TLC analysis of the collected fractions shows many new, unexpected spots that were not in the crude mixture.

    • Solution: Minimize the contact time with the silica. Use a shorter, wider column and apply slight air pressure ("flash chromatography") to speed up the elution. Consider alternative purification methods like recrystallization or using a less acidic stationary phase like neutral alumina.

  • Cause: Improper loading or packing of the column.

    • Diagnosis: The separation bands are crooked or uneven, leading to poor separation and mixing of fractions.

    • Solution: Ensure the column is packed uniformly without air bubbles and that the top surface of the silica is perfectly flat. Load the compound in a minimal amount of solvent or as a "dry load" (adsorbed onto a small amount of silica) to create a tight starting band.

Experimental Protocols & Data

Workflow for Purification Method Selection

This diagram outlines the decision-making process for purifying your crude 2,5-Dibromo-3-nitropyrazine.

G start Crude Product check_solid Is the product a solid? start->check_solid tlc Analyze by TLC check_solid->tlc Yes wash Aqueous Wash & Dry check_solid->wash No (Oil) check_spots One major spot? tlc->check_spots recrystallize Attempt Recrystallization check_spots->recrystallize Yes (R_f > 0.1) column Perform Column Chromatography check_spots->column No (Multiple Spots) final_product Pure Product recrystallize->final_product column->final_product wash->tlc

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. Aim for a system that gives the target compound an Rf value of approximately 0.25-0.35. A good starting point is an Ethyl Acetate/Hexane mixture.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity, gently tapping the side to ensure even packing. Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pipette this solution carefully onto the top of the silica bed. Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Begin elution, collecting fractions in test tubes. It is good practice to start with a slightly less polar eluent than determined by TLC, and gradually increase the polarity during the run (gradient elution) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) to yield the purified 2,5-Dibromo-3-nitropyrazine.

Data Table: Common Solvents for Chromatography and Recrystallization

This table provides properties of common solvents to assist in developing your purification method.

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Non-polar eluent component; anti-solvent
Toluene2.4111Moderately non-polar eluent; recrystallization
Dichloromethane (DCM)3.140Good solvent for many organics; polar eluent component
Ethyl Acetate (EtOAc)4.477Medium-polarity eluent component; recrystallization
Acetone5.156Polar eluent component; recrystallization
Isopropanol (IPA)3.982Recrystallization; polar eluent component
Ethanol (EtOH)4.378Recrystallization (often with water)
Methanol (MeOH)5.165Highly polar eluent component; recrystallization
Troubleshooting Workflow: Failed Purification

G start Purification Attempt Fails (Low Yield / Still Impure) check_method Method Used? start->check_method recryst Recrystallization check_method->recryst Recrystallization column Column Chromatography check_method->column Chromatography recryst_cause1 Problem: Oiling Out recryst->recryst_cause1 recryst_cause2 Problem: No Crystals Form recryst->recryst_cause2 recryst_sol1 Solution: Cool slower, add more solvent, or use different solvent system recryst_cause1->recryst_sol1 recryst_sol2 Solution: Scratch flask, add seed crystal, concentrate solution, or change anti-solvent recryst_cause2->recryst_sol2 column_cause1 Problem: Poor Separation column->column_cause1 column_cause2 Problem: Low Recovery column->column_cause2 column_sol1 Solution: Re-optimize TLC, use shallower gradient, or try different solvent family column_cause1->column_sol1 column_sol2 Solution: Use flash chromatography, deactivate silica, or switch to alumina column_cause2->column_sol2

Caption: Troubleshooting flowchart for failed purification attempts.

References

  • ResearchGate. Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. Available at: [Link]

  • PrepChem.com. Synthesis of 2,5-dibromo-3-nitropyridine. Available at: [Link]

  • ResearchGate. (PDF) Thermal Decomposition of Nitropyrazoles. Available at: [Link]

  • PubMed Central. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • Ottokemi. 2,5-Dibromo-3-nitro-pyridine, 98%. Available at: [Link]

  • PubMed Central. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • PubMed Central. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Available at: [Link]

  • PubMed Central. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Available at: [Link]

  • PubChem. 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470. Available at: [Link]

  • YouTube. Performing Column Chromatography. Available at: [Link]

  • SciRP.org. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Available at: [Link]

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Technical Support Center: Overcoming Low Reactivity of 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 2,5-Dibromo-3-nitropyrazine. This guide is designed for researchers, medicinal chemists, and process scientists who encounter difficulties with this notoriously unreactive, yet synthetically valuable, building block. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions, grounded in established chemical principles and literature precedents.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the reactivity of 2,5-Dibromo-3-nitropyrazine.

Q1: Why is 2,5-Dibromo-3-nitropyrazine so unreactive in standard cross-coupling reactions?

A1: The low reactivity of 2,5-Dibromo-3-nitropyrazine stems from the potent electronic effects of its substituents on the pyrazine core.

  • Electron-Deficient Ring: The pyrazine ring is inherently electron-deficient. This effect is dramatically amplified by the strongly electron-withdrawing nitro group (-NO₂).

  • Deactivation of C-Br Bonds: This severe electron deficiency deactivates the carbon-bromine bonds towards the crucial oxidative addition step in the catalytic cycles of most cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][2][3] The palladium(0) catalyst, being electron-rich, preferentially reacts with C-X bonds that are electron-rich or on less electron-poor aromatic systems.

  • Catalyst Inhibition: The nitro group itself can sometimes coordinate to the palladium center, potentially acting as a catalyst inhibitor or leading to undesired side reactions.[4]

G cluster_ring 2,5-Dibromo-3-nitropyrazine cluster_effects Electronic Factors Causing Low Reactivity ring N1=C(Br)-C(NO2)=C(Br)-C=N-C=1 e_def Electron-Deficient Pyrazine Ring deact Deactivation of C-Br Bonds towards Oxidative Addition e_def->deact ewg Strongly Electron-Withdrawing Nitro Group (-NO₂) ewg->e_def amplifies ewg->deact cat_int Potential Catalyst Inhibition ewg->cat_int

Caption: Factors contributing to the low reactivity of 2,5-Dibromo-3-nitropyrazine.

Q2: Is there a difference in reactivity between the bromine at the C2 and C5 positions?

A2: Yes, there is often a significant difference, leading to the possibility of regioselective mono-functionalization. While specific outcomes can depend on the reaction type and conditions, the C5-Br bond is generally more reactive in palladium-catalyzed couplings. This is primarily due to steric hindrance; the C2-Br is flanked by the bulky nitro group and a ring nitrogen, making it harder for the palladium catalyst to access for oxidative addition.[5][6] For reactions like metal-halogen exchange (e.g., lithiation), the C5 position is also favored due to its lower steric hindrance.[6]

Q3: Which coupling reactions are most suitable for this substrate?

A3: While challenging, several cross-coupling reactions can be successfully performed with the right choice of catalyst system and conditions.

  • Suzuki-Miyaura Coupling: Often requires highly active, bulky phosphine ligands and carefully chosen bases to proceed.

  • Sonogashira Coupling: Can be effective, typically employing a copper(I) co-catalyst, though copper-free variants with specialized ligands are also an option.[2][7][8]

  • Stille Coupling: The use of organotin reagents can be a robust method, as these reagents are often highly reactive.[9][10][11] However, the toxicity of tin compounds is a significant drawback.[9][10]

  • Buchwald-Hartwig Amination: This reaction is feasible but demands the use of modern, sterically hindered biarylphosphine ligands to facilitate the C-N bond formation.[1][3][12]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Problem 1: My Suzuki-Miyaura coupling reaction shows no conversion to the desired product.
Potential Cause Troubleshooting Step & Explanation
Insufficient Catalyst Activity The primary issue is almost always overcoming the high activation barrier for oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Solution: Switch to a more electron-rich and sterically hindered ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate this key step. Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with the appropriate ligand.[13]
Incorrect Base The base is not just for the transmetalation step; it also influences catalyst stability and activity. A weak base like K₂CO₃ may be insufficient. Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃.[14] These bases can better facilitate the catalytic cycle and prevent side reactions. Be cautious with very strong bases like NaOt-Bu, as they can be incompatible with the nitro group.[4]
Poor Solvent Choice The solvent system must solubilize all components and be stable at the required temperature. Solution: A mixture of an organic solvent and water is typical for Suzuki couplings.[14] For this substrate, polar aprotic solvents like 1,4-dioxane or DMF with water are often effective.[15][16] Ensure solvents are properly degassed to prevent catalyst oxidation.[14]
Low Reaction Temperature Given the substrate's low reactivity, standard reflux temperatures may not provide enough energy. Solution: Increase the reaction temperature, potentially to 100-130 °C.[13][14] Consider using microwave irradiation, which can dramatically reduce reaction times and improve yields by efficiently heating the polar reaction mixture.[17][18][19]

Sources

Technical Support Center: Synthesis of 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 2,5-Dibromo-3-nitropyrazine (CAS No. 15862-37-0). This versatile heterocyclic building block is a critical intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] However, its synthesis, which typically involves the electrophilic nitration of 2,5-dibromopyrazine, is not without challenges. The electron-deficient nature of the pyrazine ring makes it inherently resistant to electrophilic substitution, necessitating harsh reaction conditions that can promote side reactions.[3][4]

This guide is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis, providing not only troubleshooting steps but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and difficult-to-separate side product in this synthesis?

A1: The most prevalent side product is the undesired regioisomer, 2,5-Dibromo-6-nitropyrazine . Its formation is a direct consequence of the competing directing effects of the substituents on the pyrazine ring.

  • Mechanistic Insight: The pyrazine ring is highly deactivated by the two electron-withdrawing nitrogen atoms.[3][5] The two bromine atoms are also deactivating via their inductive effect (-I) but are ortho-, para-directing. In the starting material, 2,5-dibromopyrazine, the C-3 and C-6 positions are available for nitration. While both are electronically disfavored, subtle differences in the transition state energies, influenced by the proximity of the bromo- and nitro- groups, govern the final product ratio. The formation of the 3-nitro isomer is generally favored, but suboptimal conditions can increase the proportion of the 6-nitro isomer.

  • Troubleshooting Isomer Formation:

    • Strict Temperature Control: This is the most critical parameter. The addition of the nitrating mixture (typically fuming HNO₃ in concentrated H₂SO₄) should be performed at a very low temperature (e.g., -5 to 0 °C) to maximize selectivity.[6] A higher temperature provides more energy for the reaction to overcome the activation barrier for the less-favored 6-nitro isomer, leading to a poorer product ratio.

    • Slow Reagent Addition: Add the nitrating agent dropwise to the solution of 2,5-dibromopyrazine in sulfuric acid. This maintains a low instantaneous concentration of the highly reactive nitronium ion (NO₂⁺) and helps dissipate the heat of reaction, preventing localized temperature spikes.

Q2: My reaction yield is consistently low, and TLC/LCMS analysis shows a significant amount of unreacted 2,5-dibromopyrazine. What's going wrong?

A2: Low conversion is a common problem stemming from the high deactivation of the pyrazine ring.[3][4] Simply extending the reaction time is not always the best solution, as this can lead to product degradation.

  • Causality: The two ring nitrogens and two bromine atoms make the pyrazine ring extremely electron-poor and thus highly resistant to attack by the electrophilic nitronium ion. Insufficient activation energy or an inadequate supply of the electrophile will result in an incomplete reaction.

  • Troubleshooting Low Conversion:

    • Reagent Stoichiometry & Quality: Ensure you are using a sufficient excess of the nitrating agent. Use fresh, high-quality fuming nitric acid and concentrated sulfuric acid, as absorbed moisture can quench the nitronium ion.

    • Controlled Temperature Increase: While the initial addition must be cold to ensure selectivity, the reaction may require a slight, controlled warming to proceed to completion. After the addition is complete, allowing the reaction to slowly warm to room temperature or slightly above (e.g., 40-50 °C) for a defined period can drive the reaction forward. Monitor this step closely by TLC or HPLC.

    • Reaction Time: While avoiding excessively long times, ensure the reaction has genuinely ceased. Take aliquots at regular intervals to monitor the disappearance of the starting material.

Q3: My reaction mixture turns dark brown or black, resulting in a tarry, difficult-to-purify crude product. How can I prevent this?

A3: The formation of dark, insoluble byproducts is indicative of decomposition. This is caused by the aggressive nature of the nitrating conditions required for such a deactivated substrate.

  • Causality: Concentrated sulfuric acid and fuming nitric acid are highly oxidizing. At elevated temperatures, they can cause charring and polymerization of the aromatic starting material and product. The nitro group, once installed, further deactivates the ring but also makes it susceptible to other degradation pathways.

  • Troubleshooting Protocol:

    • Pre-cool the Acid: Before adding the 2,5-dibromopyrazine, ensure the concentrated sulfuric acid is thoroughly chilled in an ice/salt bath.

    • Substrate Addition: Add the 2,5-dibromopyrazine substrate slowly and in portions to the chilled sulfuric acid, ensuring it dissolves completely before proceeding. This prevents clumping and localized overheating.

    • Maintain Low Temperature: As detailed in Q1, maintain a strict low-temperature profile (<-5 to 0 °C) during the dropwise addition of nitric acid.

    • Careful Quenching: The workup is also a critical step. Quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring. Never add water or ice directly to the concentrated acid mixture, as this can cause a violent exothermic event.

Data Summary & Optimization Parameters

The following table provides a summary of key issues and recommended starting points for optimization.

Observed IssuePotential CauseRecommended Solution
High percentage of 2,5-Dibromo-6-nitropyrazine isomer Reaction temperature too high; rapid addition of nitrating agent.Maintain temperature at -5 to 0 °C during addition. Add nitrating agent dropwise over a prolonged period.
Low Conversion (Unreacted Starting Material) Insufficient nitrating agent; reaction temperature too low; short reaction time.Use a 1.5-2.0 molar excess of fuming HNO₃. After cold addition, allow the reaction to warm slowly to 25-40 °C and hold for 1-2 hours, monitoring by TLC/HPLC.
Formation of Dark, Tarry Byproducts Overheating during reagent addition or reaction; improper quenching.Pre-cool sulfuric acid before substrate addition. Maintain strict temperature control. Pour the reaction mixture slowly onto crushed ice for workup.
Product Loss During Workup Product is partially soluble in the aqueous phase; inefficient extraction.Neutralize the acidic aqueous solution carefully with a base (e.g., NaOH solution) to pH 7-8 to ensure complete product precipitation before extraction. Use a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) and perform multiple extractions (3x).
Visual Workflow & Mechanism Diagrams

To further clarify the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

Reaction Pathway Diagram

reaction_pathway cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Products SM 2,5-Dibromopyrazine Desired 2,5-Dibromo-3-nitropyrazine (Desired Product) SM->Desired Main Pathway (Electronically Favored) Side 2,5-Dibromo-6-nitropyrazine (Isomeric Side Product) SM->Side Side Pathway (Favored by High Temp) Reagents Fuming HNO₃ Conc. H₂SO₄

Caption: Main vs. Side Reaction Pathways in Nitration.

Troubleshooting Workflow

troubleshooting_workflow cluster_issues Troubleshooting Branches cluster_solutions Corrective Actions Start Start Synthesis Analysis Analyze Crude Product (TLC, LCMS, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem Success Pure Product >95% Proceed to Purification Problem->Success No Isomer High Isomer Content? Problem->Isomer Yes Conversion Low Conversion? Isomer->Conversion No Sol_Isomer Decrease Temperature Slow Reagent Addition Isomer->Sol_Isomer Yes Tarry Tarry Byproducts? Conversion->Tarry No Sol_Conversion Increase Temp Post-Addition Check Reagent Stoichiometry Conversion->Sol_Conversion Yes Tarry->Success No Sol_Tarry Improve Cooling Control Addition Rate Tarry->Sol_Tarry Yes Sol_Isomer->Start Re-run Experiment Sol_Conversion->Start Re-run Experiment Sol_Tarry->Start Re-run Experiment

Caption: Logical workflow for troubleshooting synthesis issues.

References
  • Pyrazines. (n.d.). In Comprehensive Organic Chemistry. ScienceDirect.
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. This document outlines the general reactivity patterns of pyrazines, highlighting that strong nitrating agents and elevated temperatures are required for electrophilic substitution.
  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). BenchChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI.
  • Synthesis and reactions of Pyrazine. (2020). YouTube.
  • Synthesis routes of 2,5-Dibromo-3-nitropyridine. (n.d.). BenchChem.
  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare. A presentation covering the synthesis and reactivity of pyrazine, noting it is weakly basic.
  • Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. (2025). ResearchGate.
  • Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. (n.d.). BenchChem.
  • The Crucial Role of 2,5-Dibromo-3-nitropyridine in Modern Synthesis. (n.d.). A blog post highlighting the importance of 2,5-Dibromo-3-nitropyridine as a versatile building block in the pharmaceutical and agrochemical industries due to its reactive sites.
  • Innovating with 2,5-Dibromo-3-nitropyridine: A Manufacturer's Perspective. (2025).
  • Preparation method for 2,5-dibromo-3-methylpyridine. (2016). Google Patents (CN105348177A). Patent describing the synthesis of a related compound, offering insights into bromination and substitution reactions on the pyridine ring.
  • Synthesis method of 2,5-dibromopyridine. (2015). Google Patents (CN105061301A).

Sources

Technical Support Center: Optimizing Catalyst Selection for 2,5-Dibromo-3-nitropyrazine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 2,5-Dibromo-3-nitropyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during your polymerization experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of 2,5-Dibromo-3-nitropyrazine?

The primary challenges in polymerizing 2,5-Dibromo-3-nitropyrazine stem from its electronic properties. The pyrazine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂). This electronic deficiency creates two main hurdles:

  • Deactivation of the Aryl Halide: The electron-poor nature of the pyrazine ring makes the C-Br bonds less susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step in most cross-coupling polymerization reactions like Suzuki-Miyaura and Stille couplings.[1][2]

  • Potential for Catalyst Inhibition: The nitro group itself can interact with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[3] Furthermore, phosphine ligands, commonly used in these reactions, can be oxidized in the presence of nitroaromatics, reducing their effectiveness.[4][5]

Q2: Which polymerization methods are most suitable for 2,5-Dibromo-3-nitropyrazine?

Given the nature of the monomer, palladium-catalyzed cross-coupling reactions are the most viable methods. The two most common and well-established methods for this type of polymerization are:

  • Suzuki-Miyaura Polycondensation: This involves the reaction of the dibromo-monomer with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base.[6] It is often favored due to the relatively low toxicity of the boron-containing reagents.

  • Stille Polycondensation: This method couples the dibromo-monomer with an organotin comonomer (distannane).[7][8] Stille reactions can be very robust and tolerant of a wide range of functional groups, but the high toxicity of organotin compounds is a significant drawback.[8]

The choice between these two methods will depend on factors such as the availability of comonomers, desired polymer properties, and laboratory safety protocols.

Troubleshooting Guide

Issue 1: Low Polymer Yield or No Reaction

Q3: I am not observing any polymer formation, or the yield is very low. What are the likely causes and how can I address them?

Low or no polymer yield is a common issue when working with electron-deficient monomers. The root cause is often related to inefficient catalyst activation or slow oxidative addition.

Troubleshooting Workflow:

start Low/No Polymer Yield catalyst Evaluate Catalyst System start->catalyst ligand Optimize Ligand catalyst->ligand If using Pd(II) precatalyst, ensure reduction to Pd(0) base Check Base and Solvent ligand->base Bulky, electron-rich ligands are often necessary temp Increase Reaction Temperature base->temp Ensure base is strong enough and fully dissolved result Improved Yield temp->result start Low Molecular Weight Polymer stoichiometry Verify Monomer Stoichiometry start->stoichiometry purity Check Monomer and Solvent Purity stoichiometry->purity Precise 1:1 ratio is critical catalyst_ratio Optimize Catalyst Loading purity->catalyst_ratio Impurities can act as chain terminators reaction_time Increase Polymerization Time catalyst_ratio->reaction_time Too high loading can lead to side reactions result Higher Molecular Weight reaction_time->result

Caption: Troubleshooting workflow for low molecular weight polymer.

Detailed Recommendations:

  • Monomer Stoichiometry: Polycondensation requires a precise 1:1 stoichiometric ratio of the two comonomers. Any deviation will result in chain termination and, consequently, a lower molecular weight. Carefully weigh your monomers and ensure accurate transfer.

  • Monomer and Solvent Purity: Impurities in the monomers or solvent can act as chain-capping agents, leading to premature termination of the polymer chains. Purify your monomers by recrystallization or sublimation before use. Use anhydrous solvents to prevent hydrolysis of the organoboron or organotin reagents.

  • Catalyst Loading: While a sufficient amount of catalyst is necessary, excessively high catalyst concentrations can sometimes lead to side reactions that terminate chain growth. A typical catalyst loading is in the range of 1-2 mol%. [9]

  • Polymerization Time: Polycondensation reactions can be slow, especially with challenging monomers. Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 24-48 hours) to allow for high conversion and chain growth.

  • GPC Analysis: Ensure your GPC system is properly calibrated and that the chosen solvent for analysis fully dissolves the polymer to avoid inaccurate measurements. [10][11][12]Poor sample preparation for GPC can lead to erroneous results. [10]

Issue 3: Catalyst Deactivation and Side Reactions

Q5: I suspect my catalyst is deactivating during the reaction, leading to a stalled polymerization. What are the potential causes and solutions?

Catalyst deactivation is a significant concern, especially when dealing with functionalized monomers like 2,5-Dibromo-3-nitropyrazine.

Potential Causes and Mitigation Strategies:

  • Oxidation of Phosphine Ligands: The nitro group can potentially oxidize phosphine ligands, rendering them unable to coordinate with the palladium center. [4]Using bulky, electron-rich ligands can sometimes mitigate this by sterically shielding the phosphorus atom. Alternatively, N-heterocyclic carbene (NHC) ligands are generally more resistant to oxidation.

  • Reduction of the Nitro Group: Under certain conditions, the palladium catalyst or other reagents could potentially reduce the nitro group to an amino group. This would drastically change the electronic properties of the monomer and affect polymerization. While less common under standard cross-coupling conditions, it's a possibility to consider if unexpected byproducts are observed.

  • Homocoupling: Side reactions such as the homocoupling of the organoboron or organotin comonomer can occur, especially if the catalyst system is not optimal or if oxygen is present in the reaction mixture. [8]This consumes the comonomer and disrupts the 1:1 stoichiometry required for high polymer formation. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.

Catalytic Cycle and Potential Deactivation Pathways:

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Deactivation Catalyst Deactivation Pd0->Deactivation LigandOx Ligand Oxidation Pd0->LigandOx Transmetal Transmetalation OxAdd->Transmetal Ar'-M NitroReduction Nitro Group Reduction OxAdd->NitroReduction RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Polymer Polymer Chain Growth RedElim->Polymer

Caption: Generalized catalytic cycle for cross-coupling polymerization with potential deactivation pathways.

Experimental Protocols

The following are suggested starting protocols. Optimization of temperature, reaction time, and component ratios may be necessary.

Protocol 1: Suzuki-Miyaura Polycondensation

  • Preparation: To a flame-dried Schlenk flask, add 2,5-Dibromo-3-nitropyrazine (1.0 eq.), the diboronic acid or ester comonomer (1.0 eq.), and a strong base such as Cs₂CO₃ (3.0 eq.).

  • Catalyst Addition: In a separate glovebox or under an inert atmosphere, prepare a mixture of the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).

  • Reaction Setup: Evacuate and backfill the Schlenk flask with argon three times. Add the catalyst/ligand mixture to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 90-110 °C with vigorous stirring for 24-48 hours.

  • Workup: Cool the reaction to room temperature and pour it into a large volume of methanol to precipitate the polymer. Filter the crude polymer and wash it sequentially with water, methanol, and acetone.

  • Purification: Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., acetone, hexane, chloroform) to remove oligomers and catalyst residues.

Protocol 2: Stille Polycondensation

  • Preparation: To a flame-dried Schlenk flask, add 2,5-Dibromo-3-nitropyrazine (1.0 eq.) and the organodistannane comonomer (1.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask under an inert atmosphere.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene or chlorobenzene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 90-110 °C with vigorous stirring for 24-48 hours.

  • Workup: Cool the reaction to room temperature and precipitate the polymer in methanol. Filter the polymer and wash thoroughly with methanol.

  • Purification: Purify the polymer via Soxhlet extraction as described for the Suzuki-Miyaura polymerization.

References

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Stille reaction - Wikipedia.
  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties - RSC Publishing.
  • GPC errors in polymer molecular weight analysis - ResolveMass Labor
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Public
  • Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonarom
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacet
  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes - ResearchG
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcaniz
  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles | ACS Applied M
  • Which side-reactions compromise nitroxide mediated polymeriz
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.
  • Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbon
  • 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour - PubMed Central.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcaniz
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - ResearchG
  • Hydrazine-Catalyzed Ring-Opening Metathesis Polymeriz
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - DSpace@MIT.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Why i got confusing results for GPC test (determin
  • Mechanisms of Phosphine Toxicity - PMC - PubMed Central - NIH.
  • Cross-Coupling C
  • Preformed Pd(II)
  • Which side-reactions compromise nitroxide mediated polymerization?
  • Cross-Coupling Reactions of Nitroarenes | Request PDF - ResearchG
  • Special Issue : Ring Opening Polymerization: A Synthetic Toolbox for New Monomers and Polymers with Tailor-Made Properties and Functions - MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions | LCGC Intern
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH.
  • Measurement of Molecular Weight by using GPC method - Shimadzu.

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Technical Support Center: Troubleshooting Poor Crystallinity in 2,5-Dibromo-3-nitropyrazine COFs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Covalent Organic Frameworks (COFs) constructed from monomers like 2,5-Dibromo-3-nitropyrazine hold significant promise in fields ranging from gas separation to catalysis, largely due to their predictable, porous, and crystalline structures. However, achieving high crystallinity—the very attribute that underpins their performance—can be a significant experimental hurdle. The synthesis of COFs is a delicate balance between rapid, irreversible polymerization and the slow, error-correcting reversible reactions needed to form an ordered, crystalline material.[1][2] Poor crystallinity often manifests as amorphous powders with low surface areas, hindering their application.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering issues with the crystallinity of 2,5-Dibromo-3-nitropyrazine based COFs. We will address common problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable, step-by-step protocols to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "poor crystallinity" in a COF, and how do I identify it?

A: Poor crystallinity in a COF refers to a lack of long-range order in the polymer network.[3][4] Instead of forming a well-defined, repeating lattice, the monomers connect in a disordered, or amorphous, fashion.

You can identify poor crystallinity primarily through Powder X-ray Diffraction (PXRD).

  • Highly Crystalline COF: The PXRD pattern will show multiple sharp, well-defined diffraction peaks at specific 2θ angles, corresponding to the crystallographic planes of the ordered framework.

  • Poorly Crystalline/Amorphous COF: The PXRD pattern will exhibit one or two very broad, low-intensity "halos" or may show no distinct peaks at all, resembling the pattern of an amorphous solid.

Q2: Why is achieving high crystallinity so critical for COF applications?

A: Crystallinity is directly linked to the key properties of COFs:

  • Permanent Porosity: A well-ordered framework creates uniform, accessible pores, which is essential for applications like gas storage and separation. Amorphous materials often suffer from pore collapse.[5]

  • Surface Area: High crystallinity typically correlates with a high Brunauer-Emmett-Teller (BET) surface area, a critical parameter for catalysis and adsorption.

  • Charge Transport: For electronic and optoelectronic applications, an ordered π-stacking arrangement, facilitated by high crystallinity, is necessary for efficient charge transport.[5]

Q3: What are the most common factors that lead to poor crystallinity in COF synthesis?

A: The "crystallization problem" in COFs stems from the competition between the kinetic and thermodynamic products of polymerization.[2] The most common culprits are:

  • Monomer Impurity: Impurities can act as "capping agents" that terminate polymer growth or introduce defects into the framework.[6]

  • Incorrect Solvent System: The choice of solvent affects monomer solubility, reaction rates, and the reversibility of the linkage chemistry.[7][8]

  • Suboptimal Reaction Kinetics: A reaction that proceeds too quickly will favor the rapid formation of an amorphous polymer over the slow, ordered growth of a crystalline framework.[3][4]

  • Inadequate Catalyst Concentration: Catalysts, like acetic acid in imine COFs, are crucial for promoting the reversible reactions needed for error correction.[1]

In-Depth Troubleshooting Guide

Problem 1: My PXRD shows only a broad, amorphous halo. The product is a fine powder with no apparent structure.

This is a classic sign of a reaction that has proceeded too quickly and irreversibly, leading to a kinetically trapped, disordered polymer network.

Q: I've synthesized a COF using 2,5-Dibromo-3-nitropyrazine and a complementary amine linker, but the PXRD is completely amorphous. What is the most likely cause?

A: The most probable cause is that the polymerization rate far exceeded the crystallization rate. This "spinodal decomposition" type of assembly leads to a plethora of defects that are difficult to anneal.[3][4] Let's diagnose and fix this by focusing on the core factors that control reaction kinetics.

Step 1: Verify Monomer Purity and Stoichiometry

  • Why: Even small impurities can disrupt the polymerization process. The structure of the monomer heavily influences whether the material forms an ordered COF or an amorphous polymer.[9] Precise 1:1 stoichiometry (for an A2+B2 reaction) is essential for high-molecular-weight polymer formation.

  • How-To:

    • Purify Monomers: Recrystallize both the 2,5-Dibromo-3-nitropyrazine and the amine linker. Confirm purity using NMR spectroscopy and check for sharp melting points.

    • Accurate Stoichiometry: Use a high-precision balance to weigh your monomers. Ensure the molar ratio is exact. For example, if using a tri-topic amine (like TAPT) with the di-topic pyrazine, the molar ratio should be precisely 2:3.

Step 2: Re-evaluate the Solvent System

  • Why: The solvent system is critical. A common practice is to use a mixture of a non-polar solvent (like mesitylene or 1,4-dioxane) and a polar solvent.[8] This combination helps to control monomer solubility and the reaction rate. If the monomers are too soluble, the reaction can happen too fast in the solution phase, leading to amorphous precipitation.

  • How-To:

    • Adjust Polarity: If you used a highly polar solvent system where monomers were fully dissolved at the start, try a less polar mixture. The goal is to have limited monomer solubility at room temperature, which increases upon heating to initiate a slower polymerization.

    • Experiment with Ratios: Systematically vary the ratio of your solvents. A common starting point for pyrazine-based COFs is a mixture of 1,4-dioxane and mesitylene. Try ratios from 1:9 to 1:1 (v/v).

Solvent PropertyEffect on CrystallinityRecommended Action
High Polarity Can lead to rapid, homogeneous nucleation, resulting in amorphous powder.Decrease overall polarity by mixing with a non-polar solvent like mesitylene.
Low Polarity May slow the reaction too much or cause poor monomer diffusion.Increase polarity slightly with a solvent like 1,4-dioxane or n-butanol.
High Boiling Point Allows for higher reaction temperatures, which can improve reversibility.Use solvents like mesitylene (BP 165°C) for solvothermal synthesis.

Step 3: Introduce a Modulator

  • Why: A modulator is a compound that structurally resembles one of the monomers but is monofunctional. It competes for reaction sites, effectively slowing down the overall rate of polymerization and allowing more time for the framework to self-correct and crystallize.[10] For imine-linked COFs, a simple mono-aldehyde like benzaldehyde can be very effective.[10]

  • How-To:

    • Add Benzaldehyde: In your next synthesis, add 2 to 10 molar equivalents of benzaldehyde relative to your amine monomer.

    • Observe: This should slow the initial precipitation of the COF powder, which is often a good visual indicator that the reaction kinetics have been favorably altered.

Problem 2: My PXRD shows weak, broad peaks. The material is somewhat ordered but not highly crystalline.

This outcome suggests that the conditions are close to optimal, but the "error-correction" mechanism (reversibility) is not efficient enough, or the stacking of the 2D layers is disordered.[5]

Q: I can see some peaks in my PXRD, but they are broad and not well-resolved. How can I improve the crystallinity?

A: This is a common and solvable issue. The key is to enhance the reversibility of the reaction and provide optimal conditions for thermodynamic crystal growth.

Step 1: Optimize Catalyst Concentration and Temperature

  • Why: For imine-based COFs, an acid catalyst (typically aqueous acetic acid) is crucial.[1] The catalyst protonates the imine nitrogen, making the bond more susceptible to reversible hydrolysis and reformation. This allows the framework to "proofread" and correct defects. The reaction temperature also plays a vital role; higher temperatures provide the energy needed to overcome activation barriers for both bond breaking and formation.[11]

  • How-To:

    • Vary Acetic Acid Concentration: Prepare several reactions where the concentration of the aqueous acetic acid catalyst (e.g., 6 M or 12 M) is varied. A typical volume ratio is (non-polar solvent) / (polar solvent) / (aqueous acid) = 9:1:1.

    • Temperature Screening: Run the solvothermal synthesis at different temperatures, for example, 100°C, 120°C, and 140°C, for a fixed time (e.g., 3 days).

    • Analyze: Compare the PXRD patterns from each condition to identify the optimal temperature and catalyst concentration that yields the sharpest peaks.

Step 2: Slow Down Monomer Addition

  • Why: Even with optimal solvents and catalysts, adding all monomers at once can create a high concentration of reactive species, leading to rapid initial nucleation of many small, defective crystallites. Slowly adding one monomer to the other can keep the concentration low, favoring crystal growth over new nucleation.

  • How-To:

    • Syringe Pump Method: Dissolve the 2,5-Dibromo-3-nitropyrazine in the reaction solvent. In a separate vessel, dissolve the amine linker.

    • Slow Addition: Heat the pyrazine solution to the reaction temperature. Then, using a syringe pump, add the amine solution over several hours (e.g., 10-24 hours).

    • Allow to React: Once the addition is complete, hold the reaction at temperature for 2-3 days to allow for complete crystallization.

Step 3: Consider Post-Synthetic Annealing

  • Why: Sometimes, a synthesized COF can be "healed" by annealing. This involves placing the isolated, crude COF powder in a fresh solution of solvent and catalyst and heating it again. This process can provide the energy and reversible conditions needed to convert amorphous or poorly crystalline domains into more ordered structures.

  • How-To:

    • Isolate Crude COF: Perform the initial synthesis and isolate the powder by filtration.

    • Anneal: Place the powder in a new reaction vessel with the same solvent/catalyst mixture used for the synthesis.

    • Heat: Seal the vessel and heat at the optimal reaction temperature for an additional 1-2 days.

    • Analyze: Isolate the annealed product and compare its PXRD pattern to the original.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving poor crystallinity in your COF synthesis.

Troubleshooting_Workflow Start Start: Poor COF Crystallinity PXRD_Check Analyze PXRD Pattern Start->PXRD_Check Amorphous Result: Amorphous Halo (No Peaks) PXRD_Check->Amorphous No Peaks Poorly_Crystalline Result: Broad, Weak Peaks PXRD_Check->Poorly_Crystalline Weak Peaks Check_Purity Step 1: Check Monomer Purity & Stoichiometry Amorphous->Check_Purity Optimize_Catalyst Step 1: Optimize Catalyst & Temperature Poorly_Crystalline->Optimize_Catalyst Adjust_Solvent Step 2: Adjust Solvent System (e.g., lower polarity) Check_Purity->Adjust_Solvent If purity is confirmed Add_Modulator Step 3: Add Modulator (e.g., Benzaldehyde) Adjust_Solvent->Add_Modulator If still amorphous Success Re-analyze PXRD: Improved Crystallinity Add_Modulator->Success Slow_Addition Step 2: Use Slow Monomer Addition Optimize_Catalyst->Slow_Addition If improvement is minor Post_Anneal Step 3: Attempt Post-Synthetic Annealing Slow_Addition->Post_Anneal For further refinement Post_Anneal->Success

Caption: A decision-making workflow for troubleshooting poor COF crystallinity.

Key Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a Pyrazine-based COF

This protocol provides a starting point. The parameters below (solvents, temperature) are the variables you will adjust based on the troubleshooting guide.

  • Preparation: In a Pyrex tube, add 2,5-Dibromo-3-nitropyrazine (e.g., 0.2 mmol).

  • Add Linker: Add the corresponding multivalent amine linker (e.g., 0.3 mmol of a C2-symmetric diamine).

  • Add Solvents: Add the chosen solvent mixture. For example, 0.9 mL of mesitylene and 0.1 mL of 1,4-dioxane.

  • Add Catalyst: Add the aqueous acetic acid catalyst (e.g., 0.1 mL of 6 M CH₃COOH).

  • Freeze-Pump-Thaw: Subject the tube to three freeze-pump-thaw cycles to degas the mixture, which is crucial to prevent oxidation and side reactions.

  • Seal: Flame-seal the Pyrex tube under vacuum.

  • Heat: Place the sealed tube in an oven at a constant temperature (e.g., 120 °C) for 3-7 days.

  • Isolation: After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Washing: Wash the solid sequentially with acetone, tetrahydrofuran, and dichloromethane to remove unreacted monomers and oligomers.

  • Activation: Dry the product under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove trapped solvent from the pores. The resulting powder is ready for characterization (PXRD, BET, etc.).

References

Sources

"2,5-Dibromo-3-nitropyrazine" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Dibromo-3-nitropyrazine (CAS No. 15862-37-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. The inherent reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to specific degradation pathways. Understanding these pathways is paramount for ensuring the integrity of your starting materials, the success of your reactions, and the purity of your final products. This guide provides in-depth, field-proven insights into troubleshooting common issues and preventing compound degradation.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses foundational questions regarding the handling and stability of 2,5-Dibromo-3-nitropyrazine.

Q1: What is 2,5-Dibromo-3-nitropyrazine and what are its primary applications?

2,5-Dibromo-3-nitropyrazine is a halogenated and nitrated pyrazine derivative.[1] Its chemical structure features an electron-deficient aromatic ring, activated by a strongly electron-withdrawing nitro group. This electronic arrangement makes the two bromine atoms excellent leaving groups, particularly for nucleophilic aromatic substitution (SNAr) reactions.[2][3] Consequently, it serves as a crucial intermediate in organic and medicinal chemistry for synthesizing more complex, functionalized pyrazine derivatives, which are common scaffolds in pharmaceuticals.[4]

Q2: What are the primary factors that cause 2,5-Dibromo-3-nitropyrazine to degrade?

The degradation of 2,5-Dibromo-3-nitropyrazine is primarily driven by its high reactivity towards nucleophiles. The key degradation factors are:

  • Nucleophiles: The molecule is highly susceptible to attack by nucleophiles, which can displace one or both bromine atoms. Common laboratory nucleophiles include water (hydrolysis), alcohols (alcoholysis), amines, and strong bases (e.g., hydroxide).[5]

  • Moisture: Atmospheric or solvent-borne moisture is a critical concern, as it can lead to hydrolysis, replacing a bromine atom with a hydroxyl group.

  • Light: While specific photodegradation studies on this compound are not widely published, many nitroaromatic compounds are known to be light-sensitive.[6][7] Synthesis procedures for related compounds often recommend protection from light, suggesting that photodegradation is a potential risk.[4]

Q3: How should I properly store this reagent to ensure its long-term stability?

Proper storage is the first and most critical line of defense against degradation. The consensus from safety data sheets and chemical suppliers is to maintain a controlled environment.[8][9]

Table 1: Recommended Storage Conditions for 2,5-Dibromo-3-nitropyrazine

ParameterRecommendationRationale
Temperature Cool place (<15°C recommended)Slows down the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents exposure to atmospheric moisture and oxygen.
Container Tightly closed, original container.[8][9]Minimizes exposure to air and moisture.
Environment Dry, well-ventilated area.[8][9]Prevents moisture ingress and ensures safe storage.
Light Store in a dark place.Protects against potential photodegradation.
Incompatibilities Segregate from strong bases, alcohols, alkali metals, and water.These substances can react directly with and degrade the compound.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems encountered during experiments.

Issue 1: My reaction is failing, and I suspect the starting material has degraded.

Q: What are the visible signs of degradation? A fresh bottle of 2,5-Dibromo-3-nitropyrazine should be a light orange to yellow crystalline solid. Visual indicators of potential degradation include a significant color change (e.g., darkening to brown or green), a change in texture (e.g., clumping, appearance of an oily substance), or poor solubility in solvents where it should be soluble.

Q: What is the most likely chemical degradation pathway under typical reaction conditions? The most probable degradation pathway is Nucleophilic Aromatic Substitution (SNAr) . The pyrazine ring, made electron-poor by the nitro group, is highly activated for nucleophilic attack. A nucleophile (e.g., water from a wet solvent) will attack one of the carbon atoms bearing a bromine atom. This proceeds through a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitro group. The complex then rearomatizes by expelling the bromide ion.[2][3]

SNAr_Pathway cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_product Degradation Product start 2,5-Dibromo-3-nitropyrazine intermediate Meisenheimer-like Complex (Anionic Intermediate) start->intermediate + Nucleophile (e.g., OH⁻) product Monosubstituted Product (e.g., 2-Bromo-5-hydroxy-3-nitropyrazine) intermediate->product - Bromide Ion (Br⁻)

Caption: SNAr degradation of 2,5-Dibromo-3-nitropyrazine.

Q: I'm using a nucleophilic reagent in my synthesis. How can I minimize the degradation of my starting material? This is a classic challenge of selectivity. To favor your desired reaction over the degradation of the starting material, consider these strategies:

  • Strict Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (Argon or Nitrogen) to rigorously exclude moisture.

  • Control Stoichiometry: Use a precise amount of your nucleophile. An excess can lead to unwanted side reactions, including further substitution on your product.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Add reagents slowly to control any exotherms.

  • Protecting Groups: If your intended nucleophile is part of a larger molecule with other nucleophilic sites, consider using protecting groups to prevent undesired side reactions.

Issue 2: I'm observing unexpected impurities in my reaction mixture by LC-MS.

Q: What are the common degradation byproducts, and how can I identify them? When analyzing your reaction by LC-MS, you may encounter peaks corresponding to degradation products. The most common byproducts arise from reactions with trace nucleophiles in your reaction medium.

Table 2: Potential Degradation Byproducts and Their Properties

Degradation PathwayNucleophileProduct NameMolecular FormulaExact Mass (Monoisotopic)
Hydrolysis H₂O2-Bromo-5-hydroxy-3-nitropyrazineC₅H₂BrN₃O₃218.9283
Alcoholysis CH₃OH2-Bromo-5-methoxy-3-nitropyrazineC₆H₄BrN₃O₃232.9439
Alcoholysis C₂H₅OH2-Bromo-5-ethoxy-3-nitropyrazineC₇H₆BrN₃O₃246.9596

Note: The exact mass will help in identifying these species using high-resolution mass spectrometry.

Q: My reaction was run in methanol, and I see a peak with a mass of ~234. What is it? This is a classic case of alcoholysis. A peak with a mass corresponding to the addition of a methoxy group (-OCH₃) and the loss of a bromine atom strongly suggests the formation of 2-Bromo-5-methoxy-3-nitropyrazine. The causality is simple: methanol, while a solvent, is also a nucleophile that can participate in an SNAr reaction with the highly activated starting material. To prevent this, consider using a more inert solvent like THF, Dioxane, or Toluene, ensuring they are rigorously dried.

Issue 3: My stored reagent seems to have decomposed.

Q: I stored the reagent on the benchtop. Could light exposure be an issue? Yes. While hydrolysis from atmospheric moisture is the most immediate concern for improperly stored reagents, photodegradation is a plausible secondary pathway for nitroaromatic compounds.[7][10] Exposure to UV light can induce photochemical reactions, potentially leading to the formation of radicals or other reactive species that result in complex degradation products. Always store this reagent in an amber vial or in a dark cabinet.

Photodegradation start 2,5-Dibromo-3-nitropyrazine excited_state Excited State Molecule start->excited_state Absorption light Light Energy (hν) light->start products Complex Mixture of Degradation Products excited_state->products Photochemical Reaction

Caption: Conceptual pathway for photodegradation.

Q: The cap on my bottle was loose. What kind of degradation likely occurred? A loose cap is a direct route for atmospheric moisture to enter the container. The most probable consequence is slow hydrolysis of the reagent over time. This would result in the formation of 2-Bromo-5-hydroxy-3-nitropyrazine and hydrobromic acid (HBr) as a byproduct. The presence of acid can, in turn, catalyze further degradation. Always ensure the container is sealed tightly after each use. For maximum protection, use parafilm to seal the cap and store it inside a desiccator.

Section 3: Protocols and Methodologies

Adherence to strict protocols is essential for preserving the integrity of 2,5-Dibromo-3-nitropyrazine.

Protocol 1: Recommended Procedure for Handling and Dispensing

This protocol minimizes exposure to atmospheric contaminants.

  • Preparation: Move the sealed bottle of 2,5-Dibromo-3-nitropyrazine, a clean spatula, and a weighing vessel into an inert atmosphere glovebox. If a glovebox is unavailable, use a Schlenk line or flush a sealed bag with Argon or Nitrogen.

  • Equilibration: Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Dispensing: Briefly open the bottle inside the inert atmosphere. Quickly weigh the desired amount of the solid into your reaction vessel or a tared, dry vial.

  • Sealing: Tightly close the main reagent bottle immediately. Purge the headspace with inert gas before final tightening if possible. Seal the cap exterior with parafilm.

  • Storage: Promptly return the main reagent bottle to its recommended storage conditions (cool, dark, dry).

Protocol 2: Analytical Workflow for Purity Assessment

This outlines a general method to check the purity of your starting material or to identify degradation products. High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose.[11]

HPLC_Workflow prep 1. Sample Preparation (Dissolve ~1mg in 10mL Acetonitrile) hplc 2. HPLC-UV Analysis (C18 Column, Gradient Elution Water/Acetonitrile + 0.1% Formic Acid) prep->hplc detect 3. Data Acquisition (Monitor at 254 nm and 310 nm) hplc->detect process 4. Data Processing (Integrate Peak Areas) detect->process assess 5. Purity Assessment (Calculate % Area of Main Peak) process->assess

Caption: Workflow for HPLC purity analysis.

Methodology Details:

  • Sample Preparation: Accurately prepare a dilute solution of your compound in a suitable HPLC-grade solvent (e.g., Acetonitrile).[11]

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient could be from 95:5 Water:Acetonitrile to 5:95 Water:Acetonitrile (both with 0.1% formic or trifluoroacetic acid) over 15-20 minutes.

  • Detection: Use a UV detector. The extended conjugation and nitro group suggest strong absorbance in the UV region. Monitoring at multiple wavelengths (e.g., 254 nm, 310 nm) can be beneficial.

  • Interpretation: A pure sample should show one major peak. The appearance of earlier-eluting, more polar peaks may indicate hydrolysis products, while other unexpected peaks could signify different degradation pathways. Coupling the HPLC to a Mass Spectrometer (LC-MS) is the definitive method for identifying the mass of these impurities and confirming their structures.[6][11]

References

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (2018). Org. Lett. Accessed January 20, 2026. [Link]

  • Nucleophilic Substitution Reactions - University of Calgary. Accessed January 20, 2026. [Link]

  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC - NIH. (2022). Applied Biochemistry and Biotechnology. Accessed January 20, 2026. [Link]

  • 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470 - PubChem. Accessed January 20, 2026. [Link]

  • 2 5 Dibromo 3 Nitropyridine, 98% at ₹ 8200/kg in Hyderabad | ID - IndiaMART. Accessed January 20, 2026. [Link]

  • Photodegradation study of some triazine-type herbicides - ResearchGate. (2004). Microchemical Journal. Accessed January 20, 2026. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (1998). Journal of Heterocyclic Chemistry. Accessed January 20, 2026. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review - PMC - NIH. (2018). Environmental Science and Pollution Research. Accessed January 20, 2026. [Link]

  • Nucleophilic aromatic substitutions - YouTube. (2019). Professor Dave Explains. Accessed January 20, 2026. [Link]

  • Photodegradation of metamitron... on TiO2 - ResearchGate. (2001). Journal of Photochemistry and Photobiology A: Chemistry. Accessed January 20, 2026. [Link]

  • Biodegradation of the Hexahydro-1,3,5-Trinitro-1,3,5-Triazine Ring Cleavage Product... - PMC - NIH. (2004). Applied and Environmental Microbiology. Accessed January 20, 2026. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019). Professor Dave Explains. Accessed January 20, 2026. [Link]

Sources

Technical Support Center: Navigating Impurities in 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing impurities in your 2,5-Dibromo-3-nitropyrazine starting material. As a crucial building block in the synthesis of complex molecules for pharmaceutical and materials science applications, the purity of this reagent is paramount. The presence of even minor impurities can lead to unforeseen side reactions, diminished yields, and complications in the purification of downstream products.

This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and address common purity challenges associated with 2,5-Dibromo-3-nitropyrazine. We will delve into the likely origins of impurities based on plausible synthetic routes, provide detailed protocols for their detection, and offer robust troubleshooting strategies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a batch of 2,5-Dibromo-3-nitropyrazine?

A1: Based on analogous chemical syntheses, the impurity profile of 2,5-Dibromo-3-nitropyrazine is likely to include:

  • Starting Materials: Residual amounts of the precursor compounds used in the synthesis.

  • Isomeric Impurities: Regioisomers such as 2,6-Dibromo-3-nitropyrazine or 2,5-Dibromo-6-nitropyrazine may form depending on the synthetic route.

  • Under- or Over-Brominated Species: The presence of mono-brominated nitropyrazines or tri-brominated nitropyrazines is possible if the bromination step is not fully optimized.

  • Hydrolysis Products: If exposed to moisture, particularly under non-neutral pH conditions, the nitro group can be susceptible to hydrolysis, leading to the formation of brominated hydroxypyrazines.

Q2: How can I qualitatively assess the purity of my 2,5-Dibromo-3-nitropyrazine before use?

A2: A simple and rapid method for a preliminary purity check is Thin Layer Chromatography (TLC). By developing a TLC plate with your sample alongside a reference standard (if available) in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the presence of multiple spots, which would indicate impurities. A single, well-defined spot suggests a higher purity level.

Q3: What is the most effective method for removing polar impurities from my starting material?

A3: For the removal of polar impurities, such as hydrolysis byproducts, a straightforward approach is to dissolve the 2,5-Dibromo-3-nitropyrazine in a non-polar solvent like dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash. The organic layer can then be dried and the solvent evaporated. For more persistent polar impurities, column chromatography is recommended.

Q4: Can I use my batch of 2,5-Dibromo-3-nitropyrazine if it contains a small percentage of isomeric impurities?

A4: The impact of isomeric impurities is highly dependent on your specific downstream application. In many cases, regioisomers will have different reactivity profiles, which could lead to the formation of undesired side products in your subsequent reactions. It is generally advisable to purify the starting material to remove isomers to ensure the clean formation of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Unexpected side products in subsequent reaction Presence of unreacted starting materials or isomeric impurities in the 2,5-Dibromo-3-nitropyrazine.Perform a purity analysis of the starting material using HPLC or GC-MS to identify and quantify the impurities. Purify the material using column chromatography or recrystallization.
Low yield in a reaction utilizing 2,5-Dibromo-3-nitropyrazine The actual purity of the starting material is lower than stated, leading to an incorrect calculation of molar equivalents.Re-evaluate the purity of the 2,5-Dibromo-3-nitropyrazine using a quantitative method like qNMR. Adjust the stoichiometry of your reaction based on the determined purity.
Inconsistent reaction outcomes between different batches Batch-to-batch variability in the impurity profile of the 2,5-Dibromo-3-nitropyrazine.Analyze each new batch of starting material upon receipt to confirm its purity and impurity profile. If significant variations are observed, consider purifying the material before use or sourcing it from a more reliable supplier.
Material has a darker color than expected Presence of colored impurities, potentially arising from degradation or side reactions during synthesis and storage.While a darker color does not always indicate a significant drop in purity, it is advisable to analyze the material for the presence of degradation products. Purification by recrystallization can often remove colored impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of 2,5-Dibromo-3-nitropyrazine. Optimization may be required based on the specific impurities present.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of 2,5-Dibromo-3-nitropyrazine.

  • Dissolve in 1 mL of acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Protocol 2: Purification by Column Chromatography

This protocol is designed to remove both more polar and less polar impurities from 2,5-Dibromo-3-nitropyrazine.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude 2,5-Dibromo-3-nitropyrazine in a minimal amount of dichloromethane.

  • Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.

  • Load the dry sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2,5-Dibromo-3-nitropyrazine.

Visualizing the Workflow

Purity Analysis and Purification Workflow

cluster_0 Purity Assessment cluster_1 Purification start Sample of 2,5-Dibromo-3-nitropyrazine tlc Qualitative TLC Analysis start->tlc hplc Quantitative HPLC Analysis tlc->hplc nmr Structural Confirmation (NMR) hplc->nmr decision Purity Acceptable? nmr->decision purify Purification Required decision->purify No end Proceed to Synthesis decision->end Yes recrystallization Recrystallization purify->recrystallization column_chrom Column Chromatography purify->column_chrom purified_product Pure 2,5-Dibromo-3-nitropyrazine recrystallization->purified_product column_chrom->purified_product purified_product->end

Caption: Workflow for assessing and improving the purity of 2,5-Dibromo-3-nitropyrazine.

References

  • Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 20, 2026, from [Link]

Technical Support Center: Porosity Enhancement in 2,5-Dibromo-3-nitropyrazine Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based porous organic frameworks. This guide provides in-depth troubleshooting advice and advanced strategies for a common experimental challenge: achieving and increasing the porosity of frameworks synthesized from 2,5-Dibromo-3-nitropyrazine.

The inherent nitrogen-rich character of the pyrazine core makes these frameworks highly promising for applications ranging from gas separation to catalysis.[1][2] However, realizing their full potential is critically dependent on achieving high, accessible, and stable porosity. This guide is designed to help you navigate the complexities of synthesis, activation, and modification to maximize the surface area and pore volume of your materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding porosity in pyrazine-based frameworks.

Q1: My newly synthesized 2,5-Dibromo-3-nitropyrazine framework shows very low porosity after synthesis. Is this normal?

A1: Yes, this is a common observation. As-synthesized porous organic polymers (POPs), including Covalent Organic Frameworks (COFs), have their pores filled with the synthesis solvent, unreacted monomers, and other guest molecules.[3] The measured porosity at this stage will be negligible. A critical post-synthesis step called "activation" is required to evacuate these guest molecules and reveal the intrinsic porosity of the framework.[4][5]

Q2: What is "activation" and why is it crucial for porosity?

A2: Activation is the process of removing guest molecules from the pores of a framework without causing its structure to collapse.[4] If high-boiling point solvents (like DMF or DMSO) are removed directly by heat and vacuum, the strong capillary forces exerted by the solvent during evaporation can pull the framework structure in on itself, leading to a phenomenon known as "pore collapse".[5][6][7] A proper activation protocol is essential to maintain the structural integrity and access the material's surface area.[3]

Q3: What are the main factors during synthesis that influence the final porosity of my framework?

A3: Several factors are key:

  • Monomer/Linker Geometry: The geometry and rigidity of the co-monomer used to link the 2,5-Dibromo-3-nitropyrazine units are fundamental. Longer or more three-dimensional linkers can lead to larger pore sizes.

  • Crystallinity: Higher crystallinity generally correlates with higher permanent porosity. Factors that improve long-range order, such as choice of solvent, reaction temperature, and reaction time, are critical. Deviations from the ideal structure can lead to lower porosity.[8][9]

  • Interlayer Interactions: For 2D frameworks, the way the layers stack upon one another significantly impacts porosity. Managing π-π stacking forces between layers can prevent overly dense packing and preserve pore accessibility.[10]

Q4: Can I increase the porosity of my framework after it has already been synthesized and activated?

A4: Yes, this is possible through a set of techniques known as Post-Synthetic Modification (PSM).[11][12] PSM involves chemically altering the framework after its initial construction. For example, reactive groups within the framework can be used to attach new molecules or create new porous structures.[13]

Part 2: Troubleshooting Guide: Low Porosity Issues

This guide provides a structured approach to diagnosing and solving the problem of low surface area in your pyrazine-based frameworks.

Issue 1: Porosity is near zero after activation.

Probable Cause: Catastrophic pore collapse during solvent removal. This is the most common reason for failed activation, especially with fragile frameworks.[5][7]

Solutions:

  • Implement a Solvent Exchange Protocol: Before applying heat and vacuum, the high-boiling point synthesis solvent must be replaced with a low-boiling point, low-surface-tension solvent. This minimizes the capillary forces that cause collapse.[6][7]

    • Step 1: After synthesis, wash the crude product extensively with a solvent like acetone to remove residual high-boiling solvent (e.g., DMF).

    • Step 2: Immerse the material in a low-surface-tension solvent (e.g., hexane, chloroform, or perfluoropentane) for an extended period (e.g., 24-72 hours), replacing the solvent multiple times.[6] Studies have shown that solvents with ultra-low surface tension can be particularly effective for activating delicate frameworks.[6]

    • Step 3: Filter the material and dry under high vacuum at a moderate temperature.

  • Utilize Supercritical CO₂ (scCO₂) Drying: This is one of the most effective methods for activating fragile frameworks.[3][4] In this technique, the solvent-exchanged material (typically with ethanol or acetone) is placed in a high-pressure vessel, which is then filled with liquid CO₂. The temperature and pressure are raised above the critical point of CO₂ (31.1 °C, 73.8 bar), where the distinction between liquid and gas disappears. This eliminates the surface tension and capillary forces entirely, preventing pore collapse as the CO₂ is vented.[4]

Issue 2: Porosity is lower than theoretically expected.

Probable Cause: The framework has a high density of structural defects or is poorly crystalline. This can result from incomplete reactions or suboptimal synthesis conditions.

Solutions:

  • Optimize Synthesis Conditions:

    • Temperature & Time: Systematically vary the reaction temperature and time. Some framework formations are kinetically controlled and may require longer reaction times or higher temperatures to achieve high crystallinity.

    • Catalyst Concentration: If a catalyst is used (e.g., for Scholl coupling or other C-C bond formations), its concentration can impact the reaction rate and defect formation.[14] Titrate the catalyst loading to find the optimal balance.

    • Monomer Stoichiometry: Ensure precise stoichiometric ratios of your 2,5-Dibromo-3-nitropyrazine and the corresponding linker. An excess of one monomer can lead to "missing linker" defects, where the framework is not fully formed, leaving unreacted functional groups.[8][15]

  • Employ Modulators or Additives: In some COF syntheses, adding a monofunctional "modulator" molecule that competes with the linker can slow down the initial polymerization rate. This can lead to more ordered, crystalline growth and fewer defects, ultimately resulting in higher porosity after activation.

  • Characterize for Defects: Use a suite of characterization techniques to diagnose the problem:

    • Powder X-Ray Diffraction (PXRD): Broad or weak peaks indicate low crystallinity.[9][15]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the presence of unreacted functional groups (e.g., -NH₂, -CHO) that should have been consumed during polymerization.[8][15]

    • Gas Adsorption Isotherms: The shape of the N₂ isotherm at 77 K can provide clues. A low uptake with a sloping profile at low pressures suggests a wide distribution of pore sizes or structural heterogeneity.

Part 3: Strategies for Proactive Porosity Enhancement

Beyond troubleshooting, the porosity of 2,5-Dibromo-3-nitropyrazine frameworks can be intentionally engineered through rational design.

Strategy 1: Linker Engineering

The choice of the co-monomer that links the pyrazine units is the most direct way to control pore size and geometry.

Linker TypeLinker ExampleExpected Impact on PorosityRationale
Linear Divalent TerephthalaldehydeForms smaller, 1D channelsCreates a more compact, stacked structure.
Trigonal Trivalent 1,3,5-TriformylbenzeneCreates larger, 2D hexagonal poresThe 120° geometry expands the network in two dimensions, leading to higher surface area.
Tetrahedral Tetravalent Tetrakis(4-aminophenyl)methaneGenerates a 3D porous networkA three-dimensional network prevents the dense layer stacking seen in 2D frameworks, often leading to very high porosity and stability.

Incorporating nitrogen-rich linkers can also enhance surface interactions and performance in applications like CO₂ capture.[2][16][17]

Strategy 2: Post-Synthetic Modification (PSM)

PSM allows you to chemically alter the framework after its formation to introduce porosity or functionality.[12]

Example Workflow: Creating Hierarchical Porosity via PSM

This workflow assumes your pyrazine framework contains a functional group amenable to modification, such as the nitro group.

Caption: Post-synthetic modification workflow to enhance porosity.

Protocol:

  • Reduction: The nitro group on the pyrazine ring can be reduced to an amine (-NH₂) using a mild reducing agent. This introduces a reactive site.

  • Cross-linking: The newly formed amine groups can be reacted with a rigid, multi-functional cross-linker (like cyanuric chloride).[17] This reaction stitches different parts of the framework together, creating new, permanent micropores and mesopores within the original structure.

  • Activation: The final material is activated using the rigorous solvent exchange and drying methods described previously to reveal the enhanced, hierarchical porosity.

Strategy 3: Managing Interlayer Interactions

For 2D frameworks, controlling the π-π stacking between layers is crucial.

Caption: Effect of interlayer interactions on porosity.

One advanced method involves introducing bulky or electrostatically repulsive groups into the linkers.[10] For example, co-polymerizing the 2,5-Dibromo-3-nitropyrazine with a mix of a standard linker and a similar linker bearing bulky t-butyl groups can disrupt efficient layer stacking. This creates more space between the 2D sheets, increasing the accessible pore volume and overall surface area.

References

  • Stassen, I., Styles, M., & Van der Perre, S. (2013).
  • Roy, B., et al. (2022). Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews, 51, 43-56. [Link]

  • Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials, 28(4), 839-853. [Link]

  • Chui, S. S.-Y., et al. (2004). Rational Design, Synthesis, Purification, and Activation of Metal−Organic Framework Materials. Accounts of Chemical Research, 37(6), 390-401. [Link]

  • Verploegh, R. J., et al. (2017). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Scientific Reports, 7, 3334. [Link]

  • Lee, T.-H., et al. (2023). Nitrogen-Rich Porous Organic Polymers from an Irreversible Amine–Epoxy Reaction for Pd Nanocatalyst Carrier. Polymers, 15(12), 2697. [Link]

  • ChemistryViews. (2017). Activation of Metal–Organic Frameworks. Angewandte Chemie International Edition. [Link]

  • Li, H., et al. (2021). Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. Polymer Chemistry, 12, 5822-5827. [Link]

  • Li, B., et al. (2015). Construction of Nitrogen-Containing Hierarchical Porous Polymers and Its Application on Carbon Dioxide Capturing. Industrial & Engineering Chemistry Research, 54(39), 9572-9580. [Link]

  • Wang, C., et al. (2026). Engineering Pyrazine Units in Vinylene-Linked Covalent Organic Frameworks for Efficient C2H2/CO2 Separation. Small. [Link]

  • Evans, A. M., et al. (2020). Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks. Nature Communications, 11, 4303. [Link]

  • Roy, B., et al. (2021). Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews. [Link]

  • Lu, W., et al. (2016). Post-synthesis modification of porous organic polymers with amine: a task-specific microenvironment for CO2 capture.
  • Almádi, M., et al. (2023). Probing Defects in Covalent Organic Frameworks. ACS Applied Materials & Interfaces, 15(46), 53443-53469. [Link]

  • Almádi, M., et al. (2023). Probing Defects in Covalent Organic Frameworks. ACS Applied Materials & Interfaces. [Link]

  • Ascherl, L., et al. (2016). Control of Crystallinity and Porosity of Covalent Organic Frameworks by Managing Interlayer Interactions Based on Self-Complementary π-Electronic Force. Journal of the American Chemical Society, 138(25), 7942-7951. [Link]

  • Zhu, Y., et al. (2014). Construction and adsorption properties of porous aromatic frameworks via AlCl3-triggered coupling polymerization. Journal of Materials Chemistry A, 2, 11091-11098. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Pyrazine-Based COF Synthesis: 2,5-Dibromo-3-nitropyrazine vs. 2,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of Covalent Organic Frameworks (COFs) is a field of intense research, with the choice of building blocks being paramount in dictating the final properties of the material. This guide provides an in-depth comparison of two pyrazine-based linkers for COF synthesis: the highly activated but potentially problematic 2,5-Dibromo-3-nitropyrazine and the more conventional 2,5-dichloropyrazine. While the former offers the promise of enhanced reactivity and novel electronic properties due to its unique substitution pattern, it also presents significant challenges in controlling the polymerization process. In contrast, 2,5-dichloropyrazine provides a more predictable and reliable route to pyrazine-containing COFs, albeit with potentially lower reactivity. This guide will dissect the underlying chemical principles, predict the impact on COF properties, and provide actionable experimental protocols for researchers in the field.

Introduction to Pyrazine-Containing Covalent Organic Frameworks

Pyrazine, a nitrogen-containing heterocycle, is a highly desirable building block for COFs.[1] The electron-deficient nature of the pyrazine ring imparts valuable electronic properties to the resulting framework, making these materials promising candidates for applications in catalysis, gas separation, and organic electronics. The nitrogen atoms can also act as coordination sites for metal ions, further expanding the functional scope of these materials. The synthesis of pyrazine-based COFs typically proceeds through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, where the halogen atoms on the pyrazine linker serve as reactive handles for C-C bond formation.[2]

Head-to-Head Comparison of Precursors

Reactivity and Mechanistic Considerations

The choice between 2,5-Dibromo-3-nitropyrazine and 2,5-dichloropyrazine has profound implications for the COF synthesis process, primarily due to the differences in the halogen leaving groups and the presence of a strongly electron-withdrawing nitro group.

2,5-dichloropyrazine: The Reliable Workhorse

2,5-dichloropyrazine serves as a standard, electron-deficient linker in the synthesis of conjugated polymers and is a logical choice for COF synthesis. The reactivity of the C-Cl bonds in palladium-catalyzed cross-coupling reactions is well-understood. The key mechanistic step, oxidative addition of the C-Cl bond to a Pd(0) catalyst, typically requires elevated temperatures and carefully selected ligands to proceed efficiently.

2,5-Dibromo-3-nitropyrazine: A Double-Edged Sword of Reactivity

This precursor introduces two key modifications to the pyrazine core that dramatically alter its reactivity profile:

  • Enhanced Reactivity of C-Br Bonds: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions (lower temperatures and shorter reaction times) compared to the chloro-analogue.

  • The Profound Influence of the Nitro Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the pyrazine ring at the 3-position has two major consequences:

    • Activation of C-Br Bonds: The strong inductive and resonance effects of the nitro group further polarize the C-Br bonds, making them more susceptible to oxidative addition by the palladium catalyst. This synergistic effect of both bromine and the nitro group is expected to lead to very high reactivity.

    • The Nitro Group as a Potential Leaving Group: Recent advances in cross-coupling chemistry have demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed reactions, a process termed "denitrative coupling".[3][4][5] This opens up a potential competing reaction pathway where the C-NO₂ bond, rather than the C-Br bond, undergoes oxidative addition to the palladium catalyst. This could lead to the formation of undesired linkages and defects in the COF structure.

Predicted Impact on COF Synthesis and Properties

The divergent reactivity of these two precursors is expected to have a significant impact on both the synthesis process and the final properties of the resulting COFs.

Feature2,5-dichloropyrazine2,5-Dibromo-3-nitropyrazineRationale
Reaction Kinetics Slower, requires higher temperaturesFaster, proceeds under milder conditionsWeaker C-Br bond and electron-withdrawing nitro group accelerate the rate-determining oxidative addition step.
Crystallinity Potentially higherPotentially lowerThe high reactivity and potential for side reactions (denitrative coupling) with the nitro-substituted precursor can lead to a higher density of defects in the COF lattice, thereby reducing long-range order.
Electronic Properties Electron-deficient frameworkStrongly electron-deficient frameworkThe persistent nitro groups in the COF backbone would significantly lower the LUMO energy level, enhancing the electron-accepting properties of the material.
Porosity Predictable based on linker geometryMay be compromised by defectsA less ordered framework resulting from uncontrolled polymerization can lead to pore collapse and a lower experimental surface area.
Chemical Stability Generally goodPotentially lower due to the presence of the nitro group, which can be a site for chemical reactions.The nitro group can be reduced or participate in other chemical transformations, potentially compromising the long-term stability of the COF.

Data from Analogous Systems

While no direct experimental comparison of COFs synthesized from these two specific precursors is available in the literature, we can draw valuable insights from related systems. The following table summarizes typical properties of pyrazine-based and nitro-functionalized COFs to provide a semi-quantitative basis for comparison.

COF SystemPrecursorsBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)Reference
Pyrazine-based COF (COF-H1)2,3,5,6-tetrakis(4-aminophenyl)pyrazine + terephthalaldehyde~5501.2>400[1]
Pyrazine-based COF (ILCOF-1)Tetrakis(4-aminophenyl)porphyrin + 2,5-thiophenedicarboxaldehyde27232.1~450[6]
Nitro-functionalized COFAmine-linked COF post-synthetically modified with nitro groups~1000-15001.5-2.0~350-400[7]
Stable imine COF (COF-OH)Hydroxyl-functionalized diamine + dialdehyde~12001.4>450[8]

Experimental Protocols

The following is a representative protocol for the synthesis of a pyrazine-based COF via a Suzuki-Miyaura cross-coupling reaction. This protocol is a generalized procedure and may require optimization for each specific precursor.

Synthesis of a Pyrazine-based COF via Suzuki Coupling

Materials:

  • Dihalopyrazine precursor (2,5-dichloropyrazine or 2,5-Dibromo-3-nitropyrazine) (1.0 mmol)

  • Aryl diboronic acid or its ester (e.g., 1,4-benzenediboronic acid) (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos) (3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (4.0 mmol)

  • Solvent system (e.g., dioxane/water, DMF/water, or toluene/water)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • To a Schlenk flask, add the dihalopyrazine precursor, the aryl diboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for 24-72 hours. For 2,5-Dibromo-3-nitropyrazine, it is advisable to start with milder conditions (e.g., 60-80 °C) and shorter reaction times due to its higher reactivity.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration and wash it sequentially with water, ethanol, and acetone to remove any unreacted monomers and catalyst residues.

  • The crude product is then purified by Soxhlet extraction with a suitable solvent (e.g., THF or chloroform) for 24 hours to remove any soluble oligomers.

  • Dry the purified COF product under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Characterization:

The resulting COF should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity, Fourier-transform infrared (FTIR) spectroscopy to verify the formation of new C-C bonds and the presence of functional groups, thermogravimetric analysis (TGA) to assess thermal stability, and nitrogen physisorption measurements to determine the surface area and porosity.

Visualizing the Synthetic Landscape

COF_Synthesis_Comparison cluster_DCP 2,5-dichloropyrazine Pathway cluster_DBNP 2,5-Dibromo-3-nitropyrazine Pathway DCP 2,5-dichloropyrazine DCP_COF Pyrazine COF DCP->DCP_COF Suzuki/Stille Coupling (Standard Conditions) DBNP 2,5-Dibromo-3-nitropyrazine DBNP_COF Nitro-Pyrazine COF DBNP->DBNP_COF Suzuki/Stille Coupling (Milder Conditions) Defective_COF Defective COF (Amorphous domains) DBNP->Defective_COF Denitrative Side-Reaction

Caption: Synthetic pathways for COF formation from the two precursors.

Precursor_Selection_Workflow start Desired COF Properties q1 High Crystallinity & Predictable Synthesis? start->q1 q2 Novel Electronic Properties & Highest Reactivity? q1->q2 No dcp Choose 2,5-dichloropyrazine q1->dcp Yes q2->dcp No dbnp Choose 2,5-Dibromo-3-nitropyrazine (with caution) q2->dbnp Yes

Caption: A workflow for precursor selection based on desired COF properties.

Conclusion and Future Outlook

The choice between 2,5-Dibromo-3-nitropyrazine and 2,5-dichloropyrazine for COF synthesis represents a classic trade-off between reactivity and control. For researchers aiming to synthesize well-defined, crystalline pyrazine-based COFs with a high degree of predictability, 2,5-dichloropyrazine is the more prudent choice. However, for those willing to navigate the challenges of a highly reactive system in pursuit of novel materials with unique electronic properties, 2,5-Dibromo-3-nitropyrazine presents an exciting, albeit more complex, avenue of exploration.

Future research in this area should focus on the controlled polymerization of highly activated monomers like 2,5-Dibromo-3-nitropyrazine. The development of new catalytic systems that can selectively activate the C-Br bonds without engaging the C-NO₂ bond would be a significant breakthrough. Furthermore, a systematic experimental study directly comparing the synthesis and properties of COFs derived from these two precursors would be invaluable to the field.

References

  • Nakao, Y. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 2021 , 54 (15), 3077–3088. [Link][3]

  • Yang, Y. Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 2017 , 56 (50), 15802-15804. [Link][5]

  • Hu, G., et al. Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. Polymer Chemistry, 2022 , 13 (25), 3827-3832. [Link][1]

  • Nakao, Y. Cross-Coupling Reactions of Nitroarenes. Request PDF. [Link][9]

  • Yang, Y. Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. [Link][5]

  • Karak, S., et al. Stable and microporous covalent organic frameworks via weak interactions for gas uptake. CrystEngComm, 2019 , 21 (38), 5749-5754. [Link][8]

  • Lotsch, B. V., et al. Postsynthetic Transformation of Imine- into Nitrone-Linked Covalent Organic Frameworks for Atmospheric Water Harvesting at Decreased Humidity. Journal of the American Chemical Society, 2023 , 145 (22), 12065–12073. [Link]

  • A pyrazine-pyridinamine covalent organic framework as a low potential anode for highly durable aqueous calcium-ion batteries. Request PDF. [Link][10]

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  • Miras, H. N., et al. Sub-stoichiometric 2D covalent organic frameworks from tri- and tetratopic linkers. Nature Communications, 2019 , 10 (1), 2732. [Link]

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A Comparative Guide to the Reactivity of 2,5-Dibromo-3-nitropyrazine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, dihaloarenes are indispensable building blocks for constructing complex molecular architectures, particularly within pharmaceutical and materials science. The strategic, regioselective functionalization of these substrates via cross-coupling reactions is a critical tool. This guide provides an in-depth, objective comparison of the reactivity of 2,5-Dibromo-3-nitropyrazine , a highly activated and versatile substrate, with other common dibromoarenes. We will explore its performance in key synthetic transformations, supported by mechanistic principles and experimental data, to provide a clear framework for its application.

The Unique Electronic Profile of 2,5-Dibromo-3-nitropyrazine

The reactivity of any dibromoarene in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of oxidative addition of the Pd(0) catalyst into the Carbon-Bromine (C-Br) bond. This step is heavily influenced by the electronic environment of the aromatic ring and the specific position of the halogens.

2,5-Dibromo-3-nitropyrazine is a uniquely reactive substrate due to a confluence of potent electronic effects:

  • Inherent Electron Deficiency of the Pyrazine Ring: Like pyridine, the pyrazine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This lowers the energy of the LUMO, making the C-Br bonds more electrophilic and susceptible to oxidative addition.
  • Powerful Inductive and Mesomeric Withdrawal by the Nitro Group: The nitro (-NO₂) group at the C3 position is one of the strongest electron-withdrawing groups used in organic synthesis. It drastically reduces the electron density across the entire ring system, particularly at the ortho (C2) and para (C5) positions.

This intense electron deficiency makes 2,5-Dibromo-3-nitropyrazine highly susceptible to two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary advantage of 2,5-Dibromo-3-nitropyrazine in cross-coupling is its predictable and high reactivity, which often allows for the use of milder reaction conditions compared to less activated dibromoarenes like dibromobenzenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The reactivity of dibromoarenes in this reaction generally follows the trend of increasing electron deficiency.

Regioselectivity: For 2,5-Dibromo-3-nitropyrazine, the C-Br bond at the C5 position is significantly more activated towards oxidative addition than the C2-Br bond. This is because the C5 position is para to the strongly electron-withdrawing nitro group, leading to a more polarized C-Br bond and a more electrophilic carbon center. This effect is often more dominant than the activation provided by the adjacent ring nitrogen at the C2 position. This contrasts with substrates like 2,5-dibromopyridine, where the C2 position is typically more reactive due to its proximity to the ring nitrogen.

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JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; ... DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""]; LGH [label=""]; LGI [label=""]; LGJ [label=""]; LGK [label=""]; LGL [label=""]; LGM [label=""]; LGN [label=""]; LGO [label=""]; LGP [label=""]; LGQ [label=""]; LGR [label=""]; LGS [label=""]; LGT [label=""]; LGU [label=""]; LGV [label=""]; LGW [label=""]; LGX [label=""]; LGY [label=""]; LGZ [label=""]; LHA [label=""]; LHB [label=""]; LHC [label=""]; LHD [label=""]; LHE [label=""]; LHF [label=""]; LHG [label=""]; LHH [label=""]; LHI [label=""]; LHJ [label=""]; LHK [label=""]; LHL [label=""]; LHM [label=""]; LHN ["]; LHM [label=""]; LHN [

The Strategic Advantage of 2,5-Dibromo-3-nitropyridine in the Design of Advanced Porous Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel materials with tailored functionalities, the strategic selection of molecular building blocks is paramount. This is particularly true in the burgeoning field of porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where the properties of the constituent organic linkers dictate the ultimate performance of the material. This guide provides an in-depth technical analysis of the advantages conferred by utilizing 2,5-Dibromo-3-nitropyridine as a functional linker in the synthesis of porous materials. We will explore the synergistic effects of its distinct functional groups—bromo, nitro, and the pyridine ring—and present a comparative analysis against other common linkers, supported by experimental insights.

The Rationale for Functionalized Linkers in Porous Materials

The beauty of porous materials lies in their tunable nature. By judiciously selecting organic linkers, researchers can precisely control pore size, surface area, and the chemical environment within the pores. This "designer" approach allows for the creation of materials optimized for specific applications, from gas storage and separation to catalysis and drug delivery.[1][2] Functional groups appended to the linker backbone play a pivotal role in this tuning process. They can introduce specific binding sites, alter the electronic properties of the framework, and enhance the material's stability and selectivity.

2,5-Dibromo-3-nitropyridine: A Trifecta of Functionality

2,5-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound that offers a unique combination of features beneficial for the development of advanced porous materials. Its utility stems from the interplay of its three key components: the pyridine ring, the two bromine atoms, and the nitro group.

The Pyridine Core: A Versatile Coordination Site

The nitrogen atom in the pyridine ring provides a strong coordination site for metal ions, making it an excellent building block for MOFs.[3] The geometry of the pyridine ring can also direct the topology of the resulting framework. Furthermore, the pyridine moiety can be post-synthetically modified, offering a pathway to introduce additional functionalities after the porous framework has been assembled.

The Nitro Group: An Electron-Withdrawing Powerhouse

The nitro group (-NO₂) is a strong electron-withdrawing group that can significantly influence the properties of a porous material. Its presence can:

  • Enhance Catalytic Activity: By withdrawing electron density from the framework, the nitro group can increase the Lewis acidity of the metal centers, thereby boosting their catalytic performance in a variety of organic transformations.[4] Studies on nitro-functionalized UiO-66(Zr) have shown significantly better catalytic performance in oxidative desulfurization compared to its non-functionalized and amino-functionalized counterparts.[4]

  • Improve Gas Sorption and Separation: The polar nature of the nitro group can create strong dipole-quadrupole interactions with guest molecules like carbon dioxide, leading to enhanced CO₂ uptake and selectivity.[4][5] This makes materials incorporating this linker promising candidates for carbon capture applications.

  • Facilitate Charge Transfer: The electron-withdrawing nature of the nitro group can promote charge transfer within the framework, a desirable property for photocatalytic and electronic applications.

The Bromo Groups: Versatility in Synthesis and Function

The two bromine atoms on the pyridine ring offer several advantages:

  • Reactive Handles for Post-Synthetic Modification: The bromine atoms can serve as reactive sites for a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the precise installation of additional functional groups within the pores of the material after its initial synthesis, a strategy known as post-synthetic modification (PSM).

  • Modulation of Electronic Properties: The electronegativity of the bromine atoms further influences the electronic landscape of the linker, contributing to the overall properties of the resulting porous material.

  • Control over Intermolecular Interactions: Halogen bonding is a recognized non-covalent interaction that can play a role in the packing and stability of the crystal structure of the porous material.

Comparative Analysis: 2,5-Dibromo-3-nitropyridine vs. Alternative Linkers

To fully appreciate the advantages of 2,5-Dibromo-3-nitropyridine, it is instructive to compare its anticipated performance with that of other commonly used linkers in porous materials.

Linker TypeKey FeaturesAdvantagesDisadvantages
2,5-Dibromo-3-nitropyridine Pyridine core, electron-withdrawing nitro group, reactive bromo groups.Enhanced catalytic activity, improved CO₂ selectivity, versatile post-synthetic modification potential.Potentially lower thermal stability due to the nitro group, synthesis of the linker can be multi-step.
Terephthalic Acid (BDC) Simple, rigid dicarboxylic acid.High thermal stability, readily available, forms robust frameworks like MOF-5 and UiO-66.[6]Lacks specific functional sites for targeted applications without further modification.
2-Aminoterephthalic Acid (NH₂-BDC) BDC with an electron-donating amino group.Can act as a Brønsted base, good for CO₂ capture, can be post-synthetically modified.[7]The amino group can be susceptible to oxidation.
Trimesic Acid (BTC) Trigonal tricarboxylic acid.Forms highly porous and stable frameworks like HKUST-1.[8][9]The triangular geometry can lead to interpenetrated frameworks, which may reduce accessible pore volume.
4,4'-Biphenyldicarboxylic Acid (BPDC) Elongated dicarboxylic acid.Creates larger pores compared to BDC, leading to higher gas storage capacities.Can lead to less robust frameworks compared to those made with shorter linkers.

Experimental Support: Insights from Analogous Systems

While direct experimental data on porous materials constructed solely from 2,5-Dibromo-3-nitropyridine as the primary linker is limited in publicly available literature, the performance of materials containing its key functional motifs provides strong evidence for its potential.

A study on isostructural MOFs with different functional groups on the linker demonstrated that electron-withdrawing groups enhance photocatalytic activity.[10] Specifically, MOFs with electron-withdrawing substituents on the linker exhibited higher efficiency for water oxidation compared to those with electron-donating groups.[10] This supports the expectation that the nitro group in 2,5-Dibromo-3-nitropyridine would contribute positively to catalytic applications.

Furthermore, research on nitro- and amino-functionalized UiO-66 has provided concrete data on the impact of the nitro group. The nitro-functionalized version showed superior catalytic performance in oxidative desulfurization.[4] This is attributed to the electron-withdrawing nature of the nitro group enhancing the ability of the material to accept electrons.[4]

Synthesis of 2,5-Dibromo-3-nitropyridine: An Experimental Protocol

The synthesis of 2,5-Dibromo-3-nitropyridine is a multi-step process that requires careful control of reaction conditions. A representative synthetic route is outlined below.

cluster_synthesis Synthesis of 2,5-Dibromo-3-nitropyridine A 5-Bromo-2-hydroxy-3-nitropyridine C Reaction Mixture A->C B Phosphorus Oxytribromide (POBr₃) & Phosphorus Tribromide (PBr₃) B->C D Ice Water Quench C->D  Heat at 120°C E Extraction with Dichloromethane D->E F Purification (Chromatography) E->F G 2,5-Dibromo-3-nitropyridine F->G

Caption: Synthetic pathway for 2,5-Dibromo-3-nitropyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-hydroxy-3-nitropyridine, phosphorus oxytribromide, and phosphorus tribromide.

  • Heating: Heat the reaction mixture to 120°C and maintain this temperature for approximately 3 hours.

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice water while stirring. This step should be performed in a well-ventilated fume hood.

  • Extraction: Stir the aqueous mixture for about an hour, then extract the product three times with dichloromethane.

  • Washing and Drying: Wash the combined organic phases with water, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain pure 2,5-dibromo-3-nitropyridine.[8]

Logical Workflow for Evaluating Functionalized Linkers

The decision to employ a functionalized linker like 2,5-Dibromo-3-nitropyridine should be guided by a systematic evaluation process. The following diagram illustrates a logical workflow for researchers.

cluster_workflow Evaluation Workflow for Functionalized Linkers A Define Target Application (e.g., Catalysis, Gas Separation) B Identify Desired Material Properties (e.g., Acidity, Selectivity, Porosity) A->B C Select Candidate Functionalized Linkers (e.g., 2,5-Dibromo-3-nitropyridine) B->C D Synthesize Porous Material C->D E Characterize Material Properties (PXRD, BET, TGA, etc.) D->E F Evaluate Performance in Target Application E->F G Compare with Non-functionalized and Alternatively Functionalized Materials F->G H Optimize Synthesis and Post-Synthetic Modification G->H

Caption: A logical workflow for the evaluation of functionalized linkers.

Conclusion and Future Outlook

2,5-Dibromo-3-nitropyridine represents a compelling, albeit currently underutilized, building block for the construction of highly functional porous materials. The synergistic combination of a pyridine core for robust framework formation, a potent electron-withdrawing nitro group for enhanced catalytic and sorption properties, and reactive bromine atoms for versatile post-synthetic modification offers a powerful tool for the materials scientist. While direct, extensive experimental data for porous materials based on this specific linker is still emerging, the wealth of information on analogous systems strongly supports its potential.

Future research should focus on the synthesis and characterization of MOFs and COFs incorporating 2,5-Dibromo-3-nitropyridine to experimentally validate the predicted advantages. Such studies will undoubtedly pave the way for the development of next-generation porous materials with unprecedented performance in a wide range of applications, from industrial catalysis and environmental remediation to advanced drug delivery systems.

References

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  • Enamine. (2023, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs [Video]. YouTube. [Link]

  • Kutafin, P. A., et al. (2022). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 12(12), 7136-7161. [Link]

  • a) Synthesis of MOF‐520 from Al‐based SBUs and organic BTB linkers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to the Performance of Novel Pyrazine-Based Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Performance Evaluation of a Prospective 2,5-Dibromo-3-nitropyrazine-Based Polymer Membrane

Executive Summary: The pursuit of highly efficient and selective gas separation membranes is a critical endeavor in fields ranging from industrial emissions control to specialized atmospheric generation. Traditional polymeric membranes often face a trade-off between permeability and selectivity, a limitation famously benchmarked by the Robeson upper bound.[1][2][3][4][5] This guide introduces a prospective, next-generation membrane material based on a hypothetical polymer derived from the novel monomer, 2,5-Dibromo-3-nitropyrazine. While this specific polymer has not yet been synthesized, this guide provides a comprehensive evaluation of its anticipated performance by drawing parallels with state-of-the-art Polymers of Intrinsic Microporosity (PIMs). We will explore the scientific rationale for its design, propose a synthetic pathway, benchmark its theoretical performance against leading alternatives, and provide detailed, field-proven experimental protocols for its evaluation.

Introduction: The Imperative for Advanced Membrane Materials

Membrane-based gas separation is an energy-efficient and scalable technology vital for processes like carbon capture, hydrogen purification, and oxygen enrichment.[6][7] The performance of these systems is dictated by the intrinsic properties of the polymer membrane, which must allow for high throughput (permeability) of a target gas while preventing the passage of others (selectivity).

The dominant mechanism governing transport in dense polymeric membranes is the solution-diffusion model.[8][9][10][11] This three-step process involves:

  • Sorption: Gas molecules dissolve into the upstream face of the membrane.

  • Diffusion: The dissolved molecules move through the polymer matrix down a concentration gradient.[8]

  • Desorption: The molecules are released from the downstream face of the membrane.

A material's separation capability, therefore, depends on both the solubility of a gas within the polymer (solubility selectivity) and the relative mobility of different gas molecules through the polymer's free volume (diffusivity selectivity).[12] Polymers of Intrinsic Microporosity (PIMs) represent a significant advancement, featuring rigid, contorted molecular structures that create a high degree of interconnected free volume, leading to exceptional gas permeability.[13][14][15]

This guide focuses on a novel polymer concept, Poly(DBNP-TTSBI), derived from the polymerization of 2,5-Dibromo-3-nitropyrazine (DBNP) and 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI). We will analyze how the unique chemical functionalities of the DBNP monomer are expected to enhance separation performance, particularly for CO₂/N₂ and CO₂/CH₄ separations.

The Candidate Monomer: 2,5-Dibromo-3-nitropyrazine (DBNP)

The selection of DBNP as a monomer is deliberate and based on established principles of polymer chemistry aimed at enhancing gas separation performance.

  • Pyrazine Ring: The nitrogen-containing aromatic ring contributes to the polymer backbone's rigidity. This rigidity, a hallmark of PIMs, prevents efficient chain packing, thereby creating substantial intrinsic microporosity.[13][15]

  • Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group is anticipated to significantly increase the membrane's affinity for quadrupolar gases like carbon dioxide (CO₂).[16] This enhanced CO₂ solubility should lead to a higher solubility-selectivity for CO₂ over nonpolar gases like nitrogen (N₂) and methane (CH₄).

  • Bromo Groups (-Br): The bulky bromine atoms serve two primary purposes. First, they act as "steric governors," further hindering chain packing and increasing the fractional free volume (FFV) of the polymer. Second, they provide reactive sites for potential post-synthetic modifications, such as cross-linking, which can stabilize the polymer matrix and mitigate physical aging—a common issue where polymer chains gradually relax, reducing permeability over time.[17]

By combining these features, a polymer incorporating DBNP is hypothesized to exhibit both high permeability, due to its rigid and sterically hindered structure, and high selectivity, driven by the strong affinity of the nitro group for CO₂.

Proposed Synthesis and Membrane Fabrication Workflow

The synthesis of the target polymer, Poly(DBNP-TTSBI), can be achieved via a nucleophilic aromatic substitution (S_N_Ar) reaction, a common method for producing PIMs.[14] The hydroxyl groups of TTSBI act as nucleophiles, displacing the bromine atoms on the DBNP monomer in a step-growth polymerization.

Proposed Polymerization Protocol
  • Monomer Preparation: Equimolar amounts of 2,5-Dibromo-3-nitropyrazine (DBNP) and 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) are dried under vacuum.

  • Reaction Setup: The monomers are dissolved in an anhydrous aprotic solvent (e.g., N,N-dimethylacetamide) in a nitrogen-purged reaction vessel.

  • Polymerization: An excess of anhydrous potassium carbonate (K₂CO₃) is added to act as a base, deprotonating the hydroxyl groups of TTSBI. The reaction mixture is heated to ~150-160°C and stirred for 24-48 hours.

  • Purification: The resulting viscous polymer solution is cooled, diluted, and precipitated into a non-solvent like methanol.

  • Final Product: The polymer is collected by filtration, washed repeatedly with methanol and water to remove salts and unreacted monomers, and dried in a vacuum oven.

Visualization of Synthesis and Fabrication

The following diagram illustrates the proposed workflow from monomer synthesis to the final membrane product.

G cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication s1 Monomers: 2,5-Dibromo-3-nitropyrazine + TTSBI s2 Dissolve in DMAc Add K2CO3 s1->s2 s3 Polycondensation (160°C, 48h) s2->s3 s4 Precipitation in Methanol s3->s4 s5 Wash & Dry s4->s5 f1 Dissolve Polymer in Chloroform (5% w/v) s5->f1 Purified Polymer f2 Solution Filtration (0.45 µm PTFE) f1->f2 f3 Cast onto Level Glass Plate f2->f3 f4 Slow Solvent Evaporation (Controlled Atmosphere) f3->f4 f5 Anneal & Dry (120°C, 24h) f4->f5 end Ready for Testing f5->end Final Membrane Film

Caption: Proposed workflow for Poly(DBNP-TTSBI) synthesis and membrane fabrication.

Performance Evaluation: A Comparative Analysis

To contextualize the potential of Poly(DBNP-TTSBI), its projected performance is benchmarked against leading membrane materials. The performance is visualized on a Robeson plot, which graphs selectivity against permeability for a given gas pair. The "upper bound" on this plot represents the state-of-the-art performance trade-off.[2][3][5]

The hypothesized performance of Poly(DBNP-TTSBI) is an educated projection based on the known effects of nitro-functionalization and increased FFV in similar polymer systems.[16]

Table 1: Comparative Performance Data for CO₂/N₂ Separation

Membrane MaterialCO₂ Permeability (Barrer¹)CO₂/N₂ SelectivityYear/Reference
Matrimid® 5218 (Polyimide)9.836~1990s
PIM-1 (archetypal PIM)2300252005[13]
PIM-1 (Aged)~100028Varies
Sulfonated PIMs300 - 150030 - 55[16]
Poly(DBNP-TTSBI) (Projected) ~2500 ~45 Hypothetical

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Comparative Performance Data for CO₂/CH₄ Separation

Membrane MaterialCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityYear/Reference
Cellulose Acetate3-620-30~1980s
PIM-1 (archetypal PIM)4100182005[13]
Amine-functionalized PIMs1000 - 300025 - 40[12]
Poly(DBNP-TTSBI) (Projected) ~4500 ~30 Hypothetical

Rationale for Projection: The projected high permeability of Poly(DBNP-TTSBI) is based on its PIM-like structure, further enhanced by the bulky bromo-substituents. The significantly enhanced CO₂/N₂ selectivity is attributed to the strong dipole-quadrupole interactions between the nitro group and CO₂ molecules, a phenomenon observed in other nitro-functionalized polymers.[16]

Essential Experimental Protocols

To validate the performance of any new membrane material, rigorous and standardized testing is paramount. The following protocols describe the essential procedures.

Protocol: Constant-Volume, Variable-Pressure Gas Permeation Testing

This method is a gold standard for determining the permeability and selectivity of a membrane.[18]

Objective: To measure the rate at which pure gases pass through the membrane under a defined pressure gradient.

Methodology:

  • Membrane Preparation: A circular coupon of the dense membrane film is cut and masked with impermeable tape, leaving a known area exposed for permeation.

  • Cell Assembly: The membrane is mounted in a permeation cell, which separates a high-pressure upstream (feed) side from a low-pressure downstream (permeate) side. The system must be sealed to be vacuum-tight.

  • System Evacuation: Both upstream and downstream volumes are evacuated to a high vacuum (<0.01 mbar) to remove any residual gases.

  • Feed Gas Introduction: The feed gas (e.g., pure CO₂) is introduced to the upstream side at a constant pressure (e.g., 2 bar).

  • Data Acquisition: A pressure transducer on the downstream side, which has a known, calibrated volume, records the pressure increase over time as the gas permeates through the membrane.

  • Steady-State Analysis: The rate of pressure increase (dP/dt) will become linear once steady-state permeation is achieved.

  • Calculation: The permeability coefficient (P) is calculated using the following equation: P = (V_d * l) / (A * R * T * (p_u - p_d)) * (dP/dt)_ss Where: V_d is the downstream volume, l is membrane thickness, A is the membrane area, R is the gas constant, T is the absolute temperature, p_u and p_d are upstream and downstream pressures, and (dP/dt)_ss is the steady-state rate of pressure rise.

  • Repeatability: The process is repeated for each gas of interest (e.g., N₂, CH₄).

  • Selectivity Calculation: The ideal selectivity (α) for gas A over gas B is the ratio of their individual permeabilities: α_A/B_ = P_A_ / P_B_.

Visualization of Gas Permeation Setup

The diagram below illustrates the key components of a constant-volume gas permeation apparatus.

G cluster_upstream Upstream (High Pressure) cluster_cell Permeation Cell cluster_downstream Downstream (Low Pressure) gas_cylinder Gas Cylinder pressure_reg Pressure Regulator gas_cylinder->pressure_reg valve_up Valve pressure_reg->valve_up pressure_trans_up Pressure Transducer (P_up) membrane_cell Membrane Cell (Area A, Thickness l) pressure_trans_up->membrane_cell valve_up->membrane_cell valve_down Valve membrane_cell->valve_down pressure_trans_down Pressure Transducer (P_down) valve_down->pressure_trans_down vacuum_pump Vacuum Pump valve_down->vacuum_pump known_volume Known Volume (V_d) pressure_trans_down->known_volume

Caption: Schematic of a constant-volume, variable-pressure gas permeation setup.

Mechanistic Insights and Future Outlook

The enhanced performance of Poly(DBNP-TTSBI) is rooted in a dual-enhancement mechanism. The rigid, contorted backbone provides a highly permeable matrix (high diffusivity), while the polar nitro groups create CO₂-philic microenvironments that increase the concentration of CO₂ within the membrane (high solubility).

G cluster_membrane Polymer Membrane Matrix cluster_gases Gas Mixture pathway Microporous Pathway (High Diffusivity) affinity_site Nitro Group (-NO₂) (High CO₂ Solubility) co2 CO₂ co2->pathway Fast Transport co2->affinity_site Strong Affinity (Solubility Selectivity) n2 N₂ n2->pathway Slower Transport (Diffusivity Selectivity)

Caption: Proposed dual-enhancement mechanism for CO₂ separation in Poly(DBNP-TTSBI).

Future Outlook: The true potential of this material can only be unlocked through its synthesis and rigorous experimental validation. Key future work should include:

  • Synthesis and Characterization: Successful polymerization and characterization of its molecular weight, thermal stability (TGA), and glass transition temperature (DSC).

  • Mixed-Gas Testing: Evaluating performance under realistic conditions with mixed-gas feeds, as competitive sorption can alter separation factors.[12]

  • Aging Studies: Long-term testing to quantify the stability of its permeation properties over time.

  • Structural Modification: Leveraging the bromo-groups for cross-linking to potentially enhance stability and resistance to plasticization by CO₂ at high pressures.

By systematically exploring these avenues, materials like Poly(DBNP-TTSBI) could push beyond the current performance boundaries and enable more efficient and economical gas separation technologies.

References

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Spectroscopic Confirmation of 2,5-Dibromo-3-nitropyridine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the precise confirmation of molecular structure is a non-negotiable cornerstone of rigorous scientific practice. When incorporating highly functionalized moieties like 2,5-Dibromo-3-nitropyridine into novel molecular frameworks, unambiguous verification of its covalent integration is paramount. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) Spectroscopy—to definitively confirm the presence of the 2,5-Dibromo-3-nitropyridine unit. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.

The Analytical Challenge: A Multi-faceted Moiety

2,5-Dibromo-3-nitropyridine is a unique building block, presenting several distinct spectroscopic handles. The pyridine core, two bromine atoms, and a nitro group each impart characteristic signatures that can be leveraged for its identification. The challenge—and the opportunity—lies in using a combination of techniques to build an unassailable case for its successful incorporation, leaving no room for structural ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for mapping the precise covalent framework of a molecule. For 2,5-Dibromo-3-nitropyridine, both ¹H and ¹³C NMR provide critical, complementary information.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to be simple yet highly informative. Due to the substitution pattern, we anticipate two distinct signals for the two protons on the pyridine ring. The significant electron-withdrawing effects of the nitro group and the nitrogen atom in the pyridine ring will deshield these protons, shifting their resonances downfield.

  • H-4: Expected to be a doublet, shifted significantly downfield due to its proximity to the nitro group.

  • H-6: Expected to be a doublet, also downfield but likely less so than H-4.

The coupling between these two protons (a ³J-coupling) would result in a characteristic doublet of doublets or two distinct doublets, confirming their ortho relationship.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton. We expect five distinct signals for the pyridine ring carbons.

  • C-2 & C-5: These carbons, directly bonded to bromine, will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • C-3: Attached to the nitro group, this carbon will be strongly deshielded.

  • C-4 & C-6: These carbons will also appear in the aromatic region, with their chemical shifts influenced by the surrounding substituents.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the compound is fully dissolved; gentle vortexing or sonication may be necessary.

    • If any particulate matter is present, filter the solution through a glass wool-plugged pipette directly into the NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • For ¹H NMR: Acquire a standard single-pulse spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of about 200 ppm, centered around 100 ppm. A larger number of scans (1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons of the 2,5-Dibromo-3-nitropyridine moiety.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Isotopic Pattern Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide definitive evidence for the presence of bromine atoms through their characteristic isotopic distribution.

The Telltale Signature of Dibromination

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). This gives molecules containing bromine a unique isotopic pattern in their mass spectra. For a compound containing two bromine atoms, like 2,5-Dibromo-3-nitropyridine, the molecular ion region will exhibit a characteristic triplet of peaks:

  • M: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

  • M+2: The peak for molecules with one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4: The peak for molecules with two ⁸¹Br isotopes.

The relative intensities of these peaks will be approximately 1:2:1, providing a nearly irrefutable fingerprint for a dibrominated compound.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup and Acquisition:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight of the final product containing the 2,5-Dibromo-3-nitropyridine moiety.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Confirm that the mass-to-charge (m/z) ratio of the monoisotopic peak (M) corresponds to the calculated exact mass of the target molecule.

    • Analyze the isotopic pattern of the molecular ion cluster to confirm the presence of two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For confirming the incorporation of 2,5-Dibromo-3-nitropyridine, the most prominent features will be the vibrations associated with the nitro group and the substituted pyridine ring.

Key Vibrational Frequencies
  • Nitro Group (NO₂): This group gives rise to two strong and characteristic absorption bands:

    • Asymmetric stretching: ~1550-1475 cm⁻¹

    • Symmetric stretching: ~1360-1290 cm⁻¹

  • Aromatic Ring:

    • C-H stretching: ~3100-3000 cm⁻¹

    • C=C and C=N in-ring stretching: ~1600-1400 cm⁻¹

    • C-H out-of-plane bending: ~900-675 cm⁻¹. The exact position can be indicative of the substitution pattern.[3][4]

  • C-Br Stretching: These vibrations typically occur in the fingerprint region at lower wavenumbers, often below 600 cm⁻¹, and can be more difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Instrument Setup and Acquisition:

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands and compare them to the expected frequencies for the nitro group and the substituted pyridine ring.

UV-Visible (UV-Vis) Spectroscopy: Analyzing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The pyridine ring, substituted with a nitro group, constitutes a chromophore that will absorb UV light.

Expected Electronic Transitions

Aromatic and nitroaromatic compounds typically exhibit two types of electronic transitions:

  • π → π* transitions: These are usually high-energy transitions, resulting in strong absorbance bands, often in the 200-280 nm range for aromatic systems.

  • n → π* transitions: These are lower-energy transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, and result in weaker absorbance bands at longer wavelengths, sometimes extending into the visible region.

The presence of the nitro group and bromine atoms will influence the exact position and intensity of these absorption maxima (λ_max).

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 absorbance units.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup and Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the blank solution and the other with the sample solution.

    • Place the cuvettes in the spectrophotometer and record a baseline with the blank.

    • Scan the sample across a wavelength range of approximately 200-500 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • The presence of absorption bands in the expected regions for a nitroaromatic compound provides supporting evidence for the incorporation of the 2,5-Dibromo-3-nitropyridine moiety.

Comparative Analysis: Choosing the Right Tool

Spectroscopic TechniqueStrengthsWeaknessesPrimary Role in Confirmation
NMR (¹H & ¹³C) Provides detailed structural information, including atom connectivity and chemical environment.Requires higher sample concentration and purity; can be time-consuming.Definitive structural elucidation of the entire molecule, confirming covalent linkages.
Mass Spectrometry Highly sensitive; provides accurate molecular weight and elemental composition (with HRMS); characteristic isotopic patterns for halogens.Provides limited information on atom connectivity; fragmentation can be complex.Unambiguous confirmation of molecular formula and the presence of two bromine atoms.
FT-IR Spectroscopy Fast and easy to use; excellent for identifying functional groups.Can be difficult to interpret complex spectra; not all functional groups have unique, strong absorptions.Rapid screening for the presence of the key nitro functional group.
UV-Vis Spectroscopy Simple and quantitative; good for analyzing conjugated systems.Provides limited structural information; spectra can be broad and non-specific.Supporting evidence for the presence of the nitroaromatic chromophore.

Visualizing the Workflow and Logic

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Compound NMR NMR (1H & 13C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FT-IR (ATR) Sample->FTIR UVVis UV-Vis Sample->UVVis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion (m/z) Isotopic Pattern (1:2:1) MS->MS_Data FTIR_Data NO2 Stretches Aromatic Bends FTIR->FTIR_Data UVVis_Data λmax UVVis->UVVis_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation FTIR_Data->Confirmation UVVis_Data->Confirmation

Caption: A streamlined workflow for the comprehensive spectroscopic analysis of a compound to confirm the incorporation of 2,5-Dibromo-3-nitropyridine.

Logical Flow for Data Integration and Confirmation

G cluster_evidence Convergent Spectroscopic Evidence start Hypothesized Structure (Incorporation of 2,5-Dibromo-3-nitropyridine) MS_Evidence Mass Spec Correct MW/Formula Dibromo Isotopic Pattern (1:2:1) start->MS_Evidence NMR_Evidence NMR Correct Proton Count & Splitting Characteristic Aromatic Shifts start->NMR_Evidence IR_Evidence FT-IR Strong NO2 Asym/Sym Stretches start->IR_Evidence UV_Evidence UV-Vis Nitroaromatic Absorption start->UV_Evidence conclusion Confirmed Incorporation MS_Evidence->conclusion NMR_Evidence->conclusion IR_Evidence->conclusion UV_Evidence->conclusion

Caption: A logical diagram illustrating how data from multiple spectroscopic techniques converge to provide definitive confirmation of the target molecular structure.

Conclusion

Confirming the incorporation of a functionalized building block like 2,5-Dibromo-3-nitropyridine requires a multi-pronged analytical approach. While NMR spectroscopy provides the most detailed structural map, mass spectrometry offers irrefutable proof of the correct molecular formula and the presence of the two bromine atoms. FT-IR and UV-Vis spectroscopy serve as rapid and valuable complementary techniques to verify the presence of key functional groups and the overall conjugated system. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can achieve the highest level of confidence in their synthetic outcomes, ensuring the integrity and reproducibility of their work.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]

  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dibromo-3-nitropyridine. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Ju, Y., & Li, J. (2020). The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Pore Structure of Covalent Organic Frameworks Derived from 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of porous materials is paramount. Covalent Organic Frameworks (COFs), with their tunable porosity and high surface areas, represent a significant frontier. This guide provides an in-depth, technical comparison of methodologies for validating the pore structure of COFs, with a focus on a hypothetical, yet plausible, COF synthesized from the novel building block, 2,5-Dibromo-3-nitropyrazine (DNP-COF). We will explore the critical experimental techniques, their underlying principles, and how the data they generate compares to established pyrazine-based and other COF architectures.

The Criticality of Pore Structure Validation in COF Development

The functionality of a COF in applications ranging from gas storage and separation to catalysis and drug delivery is intrinsically linked to its pore structure.[1][2][3] Key parameters such as surface area, pore volume, and pore size distribution dictate the accessibility of active sites and the efficiency of molecular transport within the framework. Therefore, rigorous validation of these structural characteristics is not merely a final characterization step but a crucial aspect of rational material design.

The choice of building blocks is a primary determinant of the resulting pore structure. The introduction of a highly functionalized monomer like 2,5-Dibromo-3-nitropyrazine, with its electron-withdrawing nitro group and reactive bromine sites, is anticipated to yield a COF with unique electronic and adsorptive properties. However, these very features can also influence the crystallization process and the final porous architecture, making robust validation essential.

A Comparative Analysis of Pore Structure Validation Techniques

A multi-faceted approach, combining crystallographic and physisorption techniques, is indispensable for a comprehensive understanding of a COF's pore structure.

Powder X-ray Diffraction (PXRD): Elucidating Crystallinity and Framework Structure

PXRD is the cornerstone technique for confirming the crystallinity and long-range order of a COF.[4][5][6] For a newly synthesized material like our hypothetical DNP-COF, the PXRD pattern provides the initial evidence of a crystalline framework rather than an amorphous polymer.

Causality in Experimental Choices:

  • Choice of Stacking Model: For 2D COFs, the experimental PXRD pattern is typically compared with simulated patterns for different stacking arrangements of the 2D layers, most commonly eclipsed (AA) and staggered (AB) stacking.[7] The best match between the experimental and simulated patterns provides insight into the 3D arrangement of the framework.

  • Pawley Refinement: Due to the often-limited number of diffraction peaks in COF PXRD patterns, Pawley refinement is a widely used method.[5][8] This technique refines the unit cell parameters without requiring a full structural model, making it well-suited for the initial characterization of novel COFs.[5][8]

Experimental Protocol: PXRD Analysis of a COF

  • Sample Preparation: A small amount of the dry COF powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The sample is mounted in a powder diffractometer. Data is typically collected using Cu Kα radiation over a 2θ range of 2° to 40°, with a step size of 0.02°.

  • Data Analysis:

    • The experimental diffractogram is plotted.

    • The positions of the diffraction peaks are identified and indexed.

    • The experimental pattern is compared with simulated patterns for plausible crystal structures (e.g., different stacking models).

    • Pawley refinement is performed to obtain the unit cell parameters.

Visualizing the PXRD Workflow:

cluster_0 PXRD Workflow for COF Structure Validation cluster_1 Data Analysis Synthesized COF Powder Synthesized COF Powder Sample Preparation (Grinding & Mounting) Sample Preparation (Grinding & Mounting) Synthesized COF Powder->Sample Preparation (Grinding & Mounting) Data Acquisition (Diffractometer) Data Acquisition (Diffractometer) Sample Preparation (Grinding & Mounting)->Data Acquisition (Diffractometer) Data Analysis Data Analysis Data Acquisition (Diffractometer)->Data Analysis Peak Indexing Peak Indexing Data Analysis->Peak Indexing Comparison with Simulated Patterns (e.g., AA vs. AB stacking) Comparison with Simulated Patterns (e.g., AA vs. AB stacking) Data Analysis->Comparison with Simulated Patterns (e.g., AA vs. AB stacking) Pawley Refinement Pawley Refinement Data Analysis->Pawley Refinement Structural Model Elucidation Structural Model Elucidation Comparison with Simulated Patterns (e.g., AA vs. AB stacking)->Structural Model Elucidation Unit Cell Parameter Determination Unit Cell Parameter Determination Pawley Refinement->Unit Cell Parameter Determination

Caption: Workflow for COF structural validation using PXRD.

Gas Sorption Analysis: Quantifying Porosity

Gas sorption analysis, typically using nitrogen at 77 K, is the definitive method for quantifying the porosity of a COF.[9] The resulting isotherm provides a wealth of information about the material's surface area, pore volume, and pore size distribution.

Causality in Experimental Choices:

  • Isotherm Type Interpretation: The shape of the nitrogen adsorption-desorption isotherm is indicative of the pore structure. A Type I isotherm is characteristic of microporous materials, while a Type IV isotherm suggests the presence of mesopores.[10][11]

  • BET Theory Application: The Brunauer-Emmett-Teller (BET) theory is applied to the initial part of the isotherm to calculate the specific surface area.[12] For microporous materials, it is crucial to apply the Rouquerol criteria to select the appropriate pressure range for the BET calculation to ensure accuracy.[10]

  • Pore Size Distribution Models: Non-local density functional theory (NLDFT) or quenched solid density functional theory (QSDFT) models are often used to derive the pore size distribution from the isotherm data, providing a more detailed picture of the pore architecture than simpler models.

Experimental Protocol: Nitrogen Sorption Analysis of a COF

  • Sample Preparation (Degassing): A precisely weighed amount of the COF sample (typically 50-100 mg) is placed in a sample tube. The sample is then degassed under high vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed guest molecules from the pores.[9]

  • Data Acquisition: The sample tube is transferred to the analysis port of the gas sorption analyzer. The sample is cooled to 77 K using liquid nitrogen, and the amount of nitrogen adsorbed by the sample is measured at various relative pressures.

  • Data Analysis:

    • The adsorption and desorption isotherms are plotted.

    • The BET equation is applied to the appropriate pressure range of the adsorption branch to calculate the specific surface area.

    • The total pore volume is determined from the amount of gas adsorbed at a relative pressure close to 1.

    • A suitable model (e.g., NLDFT) is used to calculate the pore size distribution.

Visualizing Isotherm Interpretation:

cluster_0 Interpreting Gas Sorption Isotherms for COFs Nitrogen Adsorption-Desorption Isotherm Nitrogen Adsorption-Desorption Isotherm Analyze Isotherm Shape Analyze Isotherm Shape Nitrogen Adsorption-Desorption Isotherm->Analyze Isotherm Shape Type I Isotherm Type I Isotherm Analyze Isotherm Shape->Type I Isotherm Characteristic of Type IV Isotherm Type IV Isotherm Analyze Isotherm Shape->Type IV Isotherm Characteristic of Microporous Material Microporous Material Type I Isotherm->Microporous Material Indicates Apply Rouquerol Criteria for BET Analysis Apply Rouquerol Criteria for BET Analysis Microporous Material->Apply Rouquerol Criteria for BET Analysis Mesoporous Material Mesoporous Material Type IV Isotherm->Mesoporous Material Indicates Analyze Hysteresis Loop for Pore Shape Information Analyze Hysteresis Loop for Pore Shape Information Mesoporous Material->Analyze Hysteresis Loop for Pore Shape Information

Caption: Decision tree for interpreting gas sorption isotherms.

Comparative Performance Data: DNP-COF vs. Alternative Architectures

To contextualize the expected performance of our hypothetical DNP-COF, it is instructive to compare its projected pore structure parameters with those of established COFs. The presence of the nitro group in the DNP-COF may lead to stronger intermolecular interactions, potentially influencing both the surface area and the affinity for specific guest molecules.

Covalent Organic Framework (COF)MonomersBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
Hypothetical DNP-COF 2,5-Dibromo-3-nitropyrazine + LinkerTo be determinedTo be determinedTo be determinedN/A
TFPPz–MPA–COFTetrakis(4-formylphenyl)pyrazine + 1,3,5-tris(4-aminophenyl)benzeneNot specifiedNot specifiedNot specified[13]
TFPPz–BD(OMe)₂–COFTetrakis(4-formylphenyl)pyrazine + 2,5-dimethoxybenzene-1,4-diamineNot specifiedNot specifiedNot specified[13]
COF-H12,3,5,6-tetrakis(4-aminophenyl)pyrazine + Terephthalaldehyde56.8 (CO₂ uptake in mg/g)Not specifiedMicroporous[14][15]
COF-H22,3,5,6-tetrakis(4-aminophenyl)pyrazine + 2-hydroxyterephthalaldehyde66.2 (CO₂ uptake in mg/g)Not specifiedMicroporous[14][15]
TPT-DMBD-COF2,4,6-tris(4-formylphenoxy)-1,3,5-triazine + 3,3'-dimethylbenzidine279.50.50Mesoporous[11]
Me₃TFB-PA2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde + p-Phenylenediamine1877 ± 200.88 ± 0.041.9[10]
Me₃TFB-BD2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde + Benzidine2115 ± 501.24 ± 0.032.7[10]

Note: The data for TFPPz-based COFs did not specify BET surface area, but their good crystallinity and well-defined pore structures were highlighted.[13] The COF-H1 and H2 data are presented as CO₂ uptake, which is related to porosity.[14][15]

Hypothetical Synthesis of DNP-COF

The following is a plausible solvothermal synthesis protocol for our hypothetical DNP-COF, reacting 2,5-Dibromo-3-nitropyrazine with a common triangular linker, 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form an imine-linked COF.

Experimental Protocol: Synthesis of DNP-TAPB-COF

  • Reactant Preparation: In a Pyrex tube, combine 2,5-Dibromo-3-nitropyrazine (X mmol) and 1,3,5-tris(4-aminophenyl)benzene (Y mmol) in a stoichiometric ratio.

  • Solvent Addition: Add a mixture of solvents, for example, o-dichlorobenzene and n-butanol, along with an aqueous acetic acid solution as a catalyst.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at a constant temperature (e.g., 120 °C) for several days.

  • Isolation and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration and washed sequentially with anhydrous acetone and tetrahydrofuran to remove unreacted monomers and oligomers.

  • Drying: The purified COF powder is dried under vacuum at an elevated temperature to yield the final product.

Visualizing the Synthesis and Validation Workflow:

cluster_0 Overall Workflow: From Synthesis to Validated COF Structure Monomers (e.g., 2,5-Dibromo-3-nitropyrazine + Linker) Monomers (e.g., 2,5-Dibromo-3-nitropyrazine + Linker) Solvothermal Synthesis Solvothermal Synthesis Monomers (e.g., 2,5-Dibromo-3-nitropyrazine + Linker)->Solvothermal Synthesis Crude COF Product Crude COF Product Solvothermal Synthesis->Crude COF Product Purification (Washing) Purification (Washing) Crude COF Product->Purification (Washing) Activated COF Activated COF Purification (Washing)->Activated COF PXRD Analysis PXRD Analysis Activated COF->PXRD Analysis Gas Sorption Analysis Gas Sorption Analysis Activated COF->Gas Sorption Analysis Crystallinity & Structural Model Crystallinity & Structural Model PXRD Analysis->Crystallinity & Structural Model Validated COF Structure Validated COF Structure Crystallinity & Structural Model->Validated COF Structure Porosity Data (BET, Pore Volume/Size) Porosity Data (BET, Pore Volume/Size) Gas Sorption Analysis->Porosity Data (BET, Pore Volume/Size) Porosity Data (BET, Pore Volume/Size)->Validated COF Structure

Sources

A Comparative Guide to the Synthesis of 2,5-Dibromo-3-nitropyrazine-Based Polymers: Navigating Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel conjugated polymers with tailored electronic and optical properties is a cornerstone of modern materials science, with significant implications for organic electronics, sensing, and biomedical applications. Among the vast array of potential monomers, 2,5-Dibromo-3-nitropyrazine stands out as a highly promising, albeit challenging, building block. Its electron-deficient pyrazine core, further activated by the strongly withdrawing nitro group, offers the potential for polymers with low LUMO energy levels, facilitating electron transport and enabling unique photophysical behaviors.

This guide provides a comparative analysis of established and alternative synthetic routes for polymers derived from 2,5-Dibromo-3-nitropyrazine. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale behind each method, offering a critical evaluation of their respective strengths and weaknesses. This document is intended to serve as a practical resource for researchers navigating the synthesis of this intriguing class of polymers.

The Central Challenge: Polymerizing a Highly Electron-Deficient Monomer

The primary obstacle in the polymerization of 2,5-Dibromo-3-nitropyrazine lies in its profound electron deficiency. This characteristic can significantly impact the kinetics and outcomes of traditional cross-coupling reactions. The electron-withdrawing nature of the pyrazine ring and the nitro group can deactivate the C-Br bonds towards oxidative addition in some catalytic cycles and render certain positions on the ring susceptible to side reactions. Therefore, the choice of polymerization methodology is critical to achieving controlled polymer growth and desirable material properties.

While direct polymerization of 2,5-Dibromo-3-nitropyrazine is not yet widely documented, we can extrapolate from established methods for other pyrazine-based and electron-deficient heterocyclic polymers to provide a comprehensive comparison of the most viable synthetic strategies.[1]

Established Routes: Stille and Suzuki-Miyaura Polycondensation

Palladium-catalyzed cross-coupling reactions are the workhorses for the synthesis of conjugated polymers. Stille and Suzuki-Miyaura polycondensations are two of the most well-established and versatile methods.[1]

Stille Polycondensation: A Tolerant and Versatile Approach

Stille polycondensation involves the reaction of a dihaloaromatic monomer with an organostannane derivative.[2] It is renowned for its tolerance to a wide variety of functional groups and its often mild reaction conditions.[2]

Reaction Scheme:

Stille_Polycondensation cluster_reactants Reactants MonomerA 2,5-Dibromo-3-nitropyrazine Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) MonomerA->Catalyst + MonomerB Ar'-(SnR3)2 MonomerB->Catalyst + Polymer [-Ar-Ar'-]n Polymer Catalyst->Polymer Polycondensation Byproduct 2 R3SnBr Polymer->Byproduct

Figure 1: General scheme for Stille Polycondensation.

Causality in Experimental Choices: The choice of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is crucial as it readily undergoes oxidative addition with the aryl bromide. The organostannane co-monomer's reactivity can be tuned by the organic substituents (R), with tributyltin derivatives being common. The key advantage of Stille coupling is that the transmetalation step is often irreversible, driving the reaction forward. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification of the final polymer.[2]

Suzuki-Miyaura Polycondensation: A "Greener" Cross-Coupling

The Suzuki-Miyaura polycondensation, which couples a dihaloaromatic monomer with a diboronic acid or ester, is often considered a more environmentally benign alternative to the Stille reaction due to the low toxicity of the boron-containing reagents and byproducts.[1]

Reaction Scheme:

Suzuki_Polycondensation cluster_reactants Reactants MonomerA 2,5-Dibromo-3-nitropyrazine Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., P(o-tol)3) MonomerA->Catalyst + MonomerC Ar'-(B(OR)2)2 MonomerC->Catalyst + Base Base (e.g., K2CO3) Catalyst->Base Polymer [-Ar-Ar'-]n Polymer Catalyst->Polymer Base->Polymer Polycondensation Byproduct Borate Salts Polymer->Byproduct

Figure 2: General scheme for Suzuki-Miyaura Polycondensation.

Causality in Experimental Choices: This reaction requires a base to activate the boronic acid/ester for transmetalation. The choice of base, solvent, and ligand for the palladium catalyst is critical for achieving high yields and molecular weights. For electron-deficient monomers, a carefully selected phosphine ligand is often necessary to facilitate the catalytic cycle. While less toxic than Stille coupling, Suzuki reactions can be sensitive to reaction conditions, and the boronic acids can undergo side reactions like protodeboronation.

Alternative Route: Direct Arylation Polycondensation (DArP)

Direct Arylation Polycondensation (DArP) has emerged as a powerful and atom-economical alternative to traditional cross-coupling methods.[3] This methodology circumvents the need for pre-functionalized organometallic monomers by directly coupling C-H bonds with C-X (where X is a halide) bonds.[3]

Reaction Scheme:

DArP cluster_reactants Reactants MonomerA 2,5-Dibromo-3-nitropyrazine Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand MonomerA->Catalyst + MonomerD Ar'-(H)2 MonomerD->Catalyst + Base Base (e.g., KOAc) Catalyst->Base Additive Additive (e.g., PivOH) Catalyst->Additive Polymer [-Ar-Ar'-]n Polymer Catalyst->Polymer Base->Polymer Polycondensation Additive->Polymer Byproduct 2 HX Polymer->Byproduct

Figure 3: General scheme for Direct Arylation Polycondensation (DArP).

Causality in Experimental Choices: The key to successful DArP is the selective activation of the desired C-H bonds. This is often achieved through the use of a palladium catalyst in conjunction with a ligand and a carboxylate base, such as potassium acetate (KOAc), and often an additive like pivalic acid (PivOH).[1] The additive is believed to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism. For a highly electron-deficient monomer like 2,5-Dibromo-3-nitropyrazine, DArP could be advantageous as the electron-withdrawing groups can increase the acidity of the C-H bonds on the co-monomer, potentially facilitating the reaction. However, a major challenge with DArP is controlling the regioselectivity of the C-H activation, which can lead to branching or cross-linking if multiple C-H bonds are available for reaction.[3]

Performance Comparison

The choice of synthetic route has a profound impact on the resulting polymer's properties, including molecular weight, polydispersity index (PDI), and purity, which in turn dictate its performance in various applications. The following table provides a comparative summary based on typical outcomes for pyrazine-based and other electron-deficient polymers.

ParameterStille PolycondensationSuzuki-Miyaura PolycondensationDirect Arylation Polycondensation (DArP)
Monomer Preparation Requires synthesis of organostannanes (toxic, air/moisture sensitive).Requires synthesis of boronic acids/esters (generally more stable).Uses readily available C-H containing monomers.
Reaction Conditions Generally mild, tolerant to functional groups.[2]Requires careful optimization of base, solvent, and ligand.Conditions can be harsh; sensitive to catalyst, ligand, and additives.
Byproducts Toxic organotin compounds.[2]Non-toxic borate salts.Halogen acids, which are neutralized by the base.
Typical Yields Moderate to high.Moderate to high.Variable, can be high with optimization.
Molecular Weight (Mn) Can achieve high Mn.Can achieve high Mn.Often lower Mn compared to Stille/Suzuki due to side reactions.
Polydispersity (PDI) Typically narrow to moderate.Typically narrow to moderate.Can be broader due to side reactions and homocoupling.
"Green" Chemistry Poor due to tin toxicity.Good, less toxic reagents.Excellent, high atom economy.
Key Challenge Toxicity and removal of tin residues.Sensitivity to reaction conditions, potential for protodeboronation.Control of regioselectivity, prevention of cross-linking.[3]

Experimental Protocols

The following are generalized, self-validating protocols adapted from literature for the synthesis of pyrazine-based polymers.[1] These should be considered as starting points and may require optimization for the specific case of 2,5-Dibromo-3-nitropyrazine.

Synthesis of the Monomer: 2,5-Dibromo-3-nitropyrazine (Adapted from Pyridine Analogue)

A plausible synthesis route for 2,5-Dibromo-3-nitropyrazine can be adapted from the synthesis of its pyridine analogue, 2,5-Dibromo-3-nitropyridine.[4]

  • Starting Material: 2-Amino-5-bromo-3-nitropyrazine (hypothetical).

  • Diazotization: The amino group is converted to a diazonium salt using a nitrite source (e.g., NaNO₂) in the presence of a strong acid (e.g., HBr).

  • Sandmeyer Reaction: The diazonium salt is then displaced by a bromide ion, typically using a copper(I) bromide catalyst, to yield the dibrominated product.

Protocol 1: Stille Polycondensation
  • In a flame-dried Schlenk flask, add 2,5-Dibromo-3-nitropyrazine (1.0 eq), the distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene, 1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or chlorobenzene) via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the crude polymer and wash it with methanol and acetone.

  • Purify the polymer via Soxhlet extraction with acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.

  • Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under vacuum.

Protocol 2: Suzuki-Miyaura Polycondensation
  • In a Schlenk flask, dissolve 2,5-Dibromo-3-nitropyrazine (1.0 eq), the diboronic ester co-monomer (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%) in an anhydrous solvent (e.g., toluene or THF).

  • Degas the solution by bubbling with an inert gas for 30 minutes.

  • Add an aqueous solution of a base (e.g., 2M K₂CO₃, 3-4 eq) and a phase transfer catalyst (e.g., Aliquat 336) if necessary.

  • Heat the mixture to 90 °C and stir vigorously for 24-72 hours.

  • Cool the reaction to room temperature and precipitate the polymer in a methanol/water solution.

  • Filter the crude polymer and purify using Soxhlet extraction as described in the Stille protocol.

Protocol 3: Direct Arylation Polycondensation (DArP)
  • Combine 2,5-Dibromo-3-nitropyrazine (1.0 eq), the C-H activated co-monomer (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%), the base (e.g., KOAc, 2-3 eq), and the additive (e.g., PivOH, 1.0 eq) in a Schlenk flask.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide (DMAc) or toluene) via cannula.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Cool the mixture to room temperature and precipitate the polymer in a methanol/water solution.

  • Filter the crude polymer and purify using Soxhlet extraction as described in the Stille protocol.

Conclusion and Future Outlook

The synthesis of polymers from highly electron-deficient monomers like 2,5-Dibromo-3-nitropyrazine presents both significant challenges and exciting opportunities. While traditional methods like Stille and Suzuki-Miyaura polycondensation offer reliable, albeit imperfect, routes to these materials, the advancement of alternative methods like Direct Arylation Polycondensation holds the promise of more efficient and sustainable polymer production.

The choice of synthetic route will ultimately depend on the specific requirements of the target application, balancing factors such as the need for high molecular weight and low defect density against considerations of cost, scalability, and environmental impact. Further research into the direct polymerization of 2,5-Dibromo-3-nitropyrazine is needed to fully elucidate the potential of this monomer and to optimize the synthetic conditions for each of these promising routes. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge to explore this exciting frontier of polymer chemistry.

References

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The Untapped Potential of 2,5-Dibromo-3-nitropyrazine as a Superior Linker in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is perpetual. The performance of these systems, particularly in heterogeneous catalysis involving metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is critically dependent on the nature of the organic linkers that bridge metal centers or organic subunits. This guide introduces "2,5-Dibromo-3-nitropyrazine" as a promising, yet underexplored, linker for catalytic applications. We will objectively compare its projected performance with established alternatives, supported by foundational principles of catalyst design and available data on related structures.

The Critical Role of Linker Design in Catalysis

The organic linker in a catalytic framework is not merely a structural scaffold; it is an active participant that dictates the electronic and steric environment of the catalytic centers. The choice of linker can profoundly influence key catalytic parameters such as activity, selectivity, and stability. Key properties of a linker that affect catalysis include:

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the linker can modulate the electron density of the catalytic active sites, thereby tuning their reactivity.[1]

  • Steric Hindrance: The size and geometry of the linker can create specific pockets around the active sites, influencing substrate access and enantioselectivity.[1]

  • Stability: The linker must be robust enough to withstand the reaction conditions, including temperature, pressure, and chemical reagents, over multiple catalytic cycles.

  • Functionality: The linker itself can possess functional groups that participate in the catalytic cycle or help in anchoring the catalyst to a support.

Unveiling "2,5-Dibromo-3-nitropyrazine": A Multifunctional Linker Candidate

"2,5-Dibromo-3-nitropyrazine" is a heterocyclic compound featuring a pyrazine ring substituted with two bromine atoms and a nitro group. While its direct application in catalysis is not yet widely documented, its structural and electronic features suggest significant potential.

The pyrazine ring itself, being an electron-deficient diazine, offers a rigid and stable core.[2] The presence of two bromine atoms provides versatile handles for post-synthetic modification or for creating specific halogen-bonding interactions within the catalytic framework.[3] Most importantly, the potent electron-withdrawing nitro group is poised to significantly influence the electronic properties of any catalytic system it is incorporated into.[4][5]

Projected Performance: A Comparative Analysis

To evaluate the potential of "2,5-Dibromo-3-nitropyrazine" as a linker, we will compare its expected properties against commonly used linkers in catalysis, such as those based on bipyridine and simple pyrazine.

Feature2,5-Dibromo-3-nitropyrazine (Projected)Bipyridine-based LinkersSimple Pyrazine-based Linkers
Electronic Effect Strongly electron-withdrawingGenerally electron-donating (unsubstituted)Moderately electron-withdrawing
Modulation of Metal Center Increases Lewis acidity of metal centersIncreases electron density on metal centersSlightly increases Lewis acidity of metal centers
Potential Catalytic Advantage Enhanced activity in Lewis acid-catalyzed reactionsEnhanced activity in reductive catalysisGood for mediating electronic coupling
Post-Synthetic Modification Two bromine atoms allow for versatile functionalizationPossible but can be more complexPossible, but requires specific activation
Stability Expected to be high due to the stable pyrazine coreHigh, well-established in catalysisHigh, known for its robustness

The strong electron-withdrawing nature of the nitro group in "2,5-Dibromo-3-nitropyrazine" is expected to render adjacent metal centers more electrophilic.[4][5] This can be highly beneficial for a range of Lewis acid-catalyzed reactions, such as Diels-Alder reactions, Friedel-Crafts alkylations, and carbonyl-ene reactions. Studies on other nitro-functionalized MOFs have demonstrated enhanced catalytic activity, attributed to the positive role of the nitro group.[4][5]

In contrast, bipyridine linkers, which are widely used, are generally more electron-donating and tend to increase the electron density on the metal center.[1] This is advantageous for catalytic processes that involve oxidative addition. Simple pyrazine linkers, while more electron-withdrawing than pyridine, lack the potent electronic pull of the nitro group and the functional handles of the bromine atoms.[6][7][8]

Experimental Protocols and Methodologies

To empirically validate the projected benefits of "2,5-Dibromo-3-nitropyrazine", a systematic experimental approach is necessary.

Synthesis of a MOF with "2,5-Dibromo-3-nitropyrazine" as a Linker

A hypothetical synthesis of a MOF incorporating "2,5-Dibromo-3-nitropyrazine" could be approached via a solvothermal reaction.

Step-by-Step Protocol:

  • Carboxylation of the Linker: The bromine atoms on "2,5-Dibromo-3-nitropyrazine" can be converted to carboxylic acid groups via a suitable reaction such as a lithium-halogen exchange followed by carboxylation with CO2. This creates the necessary functional groups for coordination with metal ions.

  • Solvothermal Synthesis: The resulting dicarboxylic acid linker (e.g., 3-nitropyrazine-2,5-dicarboxylic acid) is then reacted with a metal salt (e.g., zinc nitrate, copper nitrate) in a suitable solvent system (e.g., DMF/ethanol/water).

  • Reaction Conditions: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

  • Isolation and Activation: The resulting crystalline product is collected by filtration, washed with fresh solvent, and activated by heating under vacuum to remove any residual solvent molecules from the pores.

Characterization of the Novel MOF

The synthesized MOF should be thoroughly characterized using standard techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess its thermal stability.

  • N2 Adsorption-Desorption Isotherms: To determine the surface area and porosity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the linker into the framework.

Catalytic Performance Evaluation

The catalytic activity of the newly synthesized MOF should be tested in a suitable model reaction, for instance, the cyanosilylation of benzaldehyde, a classic Lewis acid-catalyzed reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a typical reaction, the activated MOF catalyst is added to a solution of benzaldehyde in a suitable solvent (e.g., dichloromethane).

  • Initiation: Trimethylsilyl cyanide (TMSCN) is then added to initiate the reaction.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Analysis: After the reaction is complete, the catalyst is separated by centrifugation or filtration, and the product yield and selectivity are determined by GC analysis using an internal standard.

  • Recyclability Test: The recovered catalyst should be washed, dried, and reused in subsequent catalytic runs to assess its stability and reusability.

Visualizing the Potential: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G Hypothetical Catalytic Cycle using a MOF with 2,5-Dibromo-3-nitropyrazine Linker cluster_0 MOF with 2,5-Dibromo-3-nitropyrazine Linker Active_Site Lewis Acidic Metal Center Intermediate Substrate-Catalyst Complex Active_Site->Intermediate Activation Substrate Substrate Substrate->Active_Site Coordination Product Product Product->Active_Site Release Intermediate->Product Reaction

Caption: Hypothetical catalytic cycle for a Lewis acid-catalyzed reaction.

G Experimental Workflow for Catalyst Evaluation Synthesis MOF Synthesis Characterization PXRD, TGA, BET, FTIR Synthesis->Characterization Catalytic_Test Model Reaction Characterization->Catalytic_Test Analysis GC, TLC Catalytic_Test->Analysis Recycling Catalyst Recovery and Reuse Analysis->Recycling Recycling->Catalytic_Test Multiple Cycles

Caption: Workflow for the synthesis and evaluation of a new MOF catalyst.

Conclusion and Future Outlook

"2,5-Dibromo-3-nitropyrazine" presents a compelling case for exploration as a novel linker in catalytic applications. Its unique combination of a stable pyrazine core, versatile bromine functionalities, and a potent electron-withdrawing nitro group suggests the potential for creating highly active and robust catalysts, particularly for Lewis acid-mediated transformations. While direct experimental evidence is currently lacking, the foundational principles of catalyst design strongly support its promise.

The proposed experimental workflows provide a clear roadmap for the synthesis, characterization, and evaluation of catalytic materials incorporating this linker. The insights gained from such studies would not only validate the potential of "2,5-Dibromo-3-nitropyrazine" but also contribute to the broader understanding of structure-property relationships in the rational design of advanced catalytic materials. Researchers are encouraged to investigate this promising building block to unlock new possibilities in catalysis.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle underpinning these procedures is the containment and proper treatment of a substance that is presumed to be toxic and environmentally hazardous. The presence of both bromine and a nitro group on the aromatic pyrazine ring suggests significant biological activity and potential for environmental persistence if not handled correctly.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of 2,5-Dibromo-3-nitropyrazine is the first step in its safe management. Based on data from its pyridine analog (CAS 15862-37-0), we can infer a similar hazard profile.

Key Hazards Include:

  • Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled as dust.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[3]

Table 1: Inferred Properties and Hazards of 2,5-Dibromo-3-nitropyrazine

PropertyInferred Value/DescriptionSource Analogy (2,5-Dibromo-3-nitropyridine)
CAS Number Not available15862-37-0
Molecular Formula C₄HBr₂N₃O₂C₅H₂Br₂N₂O₂
Molecular Weight ~282.88 g/mol 281.89 g/mol
Appearance Solid, likely a powder or crystalline material.[5]Light orange to yellow/green powder/crystal.[5]
Primary Hazards Toxic, Skin/Eye IrritantToxic, Skin/Eye Irritant[1][3][4]
Disposal Consideration Hazardous WasteHazardous Waste[4]

The causality behind these hazards lies in the chemical's structure. Halogenated aromatic compounds can interfere with biological processes, and nitro groups are known to be metabolically reduced to toxic intermediates.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the presumed toxicity and irritant nature of 2,5-Dibromo-3-nitropyrazine, a stringent PPE protocol is mandatory for all handling and disposal procedures.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[3][4]

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or potential for dust generation, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid material that could generate dust must be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a respirator with an appropriate particulate filter is necessary, but this should be a secondary control measure.

This multi-layered approach to PPE ensures that all potential routes of exposure (dermal, ocular, inhalation) are effectively blocked.

Spill Management: Immediate and Controlled Response

Accidental spills of solid 2,5-Dibromo-3-nitropyrazine require a calm and methodical response to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before approaching the spill, don the full personal protective equipment as outlined in the section above.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as vermiculite or sand.[6] This prevents the powder from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Carefully sweep or scoop the contained material into a designated hazardous waste container.[6] Use non-sparking tools if there is any concern about static discharge.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Package and Label Waste: Place all contaminated materials, including the absorbent, cleaning cloths, and any contaminated PPE, into a sealable, clearly labeled hazardous waste container.[7] The label should read "Hazardous Waste: 2,5-Dibromo-3-nitropyrazine Spill Debris".

Diagram 1: Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Cover with Inert Absorbent PPE->Contain Collect Collect Material into Waste Container Contain->Collect Decontaminate Clean Spill Area Collect->Decontaminate Package Package & Label All Waste Decontaminate->Package Disposal Transfer to Hazardous Waste Storage Package->Disposal

Caption: Workflow for responding to a solid chemical spill.

Proper Disposal Procedures

Disposal of 2,5-Dibromo-3-nitropyrazine must be handled through a licensed hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste 2,5-Dibromo-3-nitropyrazine in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.

    • Solid waste, such as contaminated gloves, weigh boats, and absorbent materials, should be collected in a separate, sealed plastic bag or container.[9]

  • Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag.

    • The label must clearly identify the contents as "2,5-Dibromo-3-nitropyrazine" and list all other components of the waste stream.[10]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[11]

    • The storage area should be cool, dry, and well-ventilated.[4]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[12]

    • Provide them with a full chemical inventory of the waste container.

The Ultimate Fate of the Waste:

The standard and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration.[13] This process must be carried out in a specialized facility equipped with flue gas scrubbing technology.[14]

  • Why Incineration? The high temperatures (often exceeding 1100°C for halogenated waste) are necessary to ensure the complete destruction of the organic molecule, breaking it down into carbon dioxide, water, nitrogen oxides, and hydrogen bromide.[15]

  • Why Scrubbing? The hydrogen bromide and nitrogen oxides produced during incineration are acidic and harmful gases. Flue gas scrubbers are essential to neutralize these byproducts before they are released into the atmosphere.[14]

Diagram 2: Disposal Decision Pathway

DisposalPathway Start Waste Generated (2,5-Dibromo-3-nitropyrazine) Containerize Securely Containerize & Label 'Hazardous Waste' Start->Containerize Storage Store in Designated Satellite Accumulation Area Containerize->Storage ContactEHS Contact EHS or Licensed Waste Contractor Storage->ContactEHS Transport Professional Transport to TSDF ContactEHS->Transport Incinerate High-Temperature Incineration (>1100°C) with Scrubbing Transport->Incinerate Note TSDF: Treatment, Storage, and Disposal Facility Transport->Note End Complete Destruction & Neutralized Emissions Incinerate->End

Caption: Step-by-step pathway for compliant chemical disposal.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of 2,5-Dibromo-3-nitropyrazine, thereby protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the bedrock of responsible scientific research.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Dibromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide has been developed based on the safety data for the close structural analog, 2,5-Dibromo-3-nitropyridine, due to the absence of a specific Safety Data Sheet (SDS) for 2,5-Dibromo-3-nitropyrazine. The chemical similarity suggests analogous hazards, but a conservative approach to safety is strongly advised.

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2,5-Dibromo-3-nitropyrazine, empowering researchers to work with confidence and security.

Understanding the Risks: Hazard Profile

Based on data from its structural analog, 2,5-Dibromo-3-nitropyridine, 2,5-Dibromo-3-nitropyrazine is anticipated to present the following hazards:

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

A thorough understanding of these risks is the foundation for a robust safety protocol.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2,5-Dibromo-3-nitropyrazine.

Hand Protection: The First Line of Defense

Directive: Wear appropriate chemical-resistant gloves.

Rationale: The primary route of exposure in a laboratory setting is often dermal contact. 2,5-Dibromo-3-nitropyrazine is expected to be a skin irritant.[1][2]

Selection and Best Practices:

  • Material: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Donning and Doffing: Use proper technique to don and doff gloves to avoid contaminating your hands.

  • Disposal: Dispose of contaminated gloves in a designated hazardous waste container immediately after use.

Eye and Face Protection: Shielding Against the Unseen

Directive: Wear chemical safety goggles and, when necessary, a face shield.

Rationale: The risk of serious eye irritation from splashes or airborne particles of 2,5-Dibromo-3-nitropyrazine is significant.[1][2][3] Standard safety glasses do not provide a sufficient seal to protect against chemical splashes.

Selection and Best Practices:

  • Safety Goggles: Must be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards and provide a complete seal around the eyes.[2]

  • Face Shield: A face shield should be worn in conjunction with safety goggles when there is a heightened risk of splashes, such as during bulk transfers or when working with heated solutions.

Respiratory Protection: Safeguarding Inhalation Pathways

Directive: Use a NIOSH/MSHA or European Standard EN 149 approved respirator when engineering controls are insufficient or during emergency situations.[2]

Rationale: Fine powders of 2,5-Dibromo-3-nitropyrazine can become airborne, posing an inhalation hazard that may lead to respiratory irritation.[2]

Selection and Best Practices:

  • Engineering Controls First: Always handle this compound in a certified chemical fume hood to minimize airborne concentrations.

  • Respirator Type: If a respirator is necessary, a P95 or P100 particulate respirator is recommended for solid forms. For solutions or when vapors may be present, a cartridge respirator with organic vapor and particulate cartridges should be used.

  • Fit Testing: A proper fit is crucial for the effectiveness of any respirator. Ensure you have been properly fit-tested for the model you are using.

Protective Clothing: A Barrier for the Body

Directive: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes.

Rationale: Protective clothing provides a barrier against accidental spills and contamination of personal clothing.

Selection and Best Practices:

  • Laboratory Coat: A flame-resistant lab coat is a standard requirement in chemical laboratories. Ensure it is fully buttoned.

  • Apparel: Long pants and closed-toe shoes are mandatory to protect the lower body and feet from potential spills.

Operational Plans: Step-by-Step Protocols

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Don the laboratory coat, ensuring complete coverage.

  • Respiratory Protection (if required): Perform a seal check to ensure proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.

Doffing PPE: Minimizing Contamination
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out, avoiding contact with the contaminated exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles.

  • Respiratory Protection (if required): Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Level Start Handling 2,5-Dibromo-3-nitropyrazine SmallScale Small Scale (<1g) in Fume Hood? Start->SmallScale SpillRisk High Splash or Spill Risk? SmallScale->SpillRisk Yes FullPPE Full PPE: - Enhanced PPE + Respirator SmallScale->FullPPE No StandardPPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves SpillRisk->StandardPPE No EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield SpillRisk->EnhancedPPE Yes

Caption: PPE selection workflow for handling 2,5-Dibromo-3-nitropyrazine.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and decisive action is critical.

Exposure RouteImmediate First Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan

All disposable PPE, contaminated materials, and excess 2,5-Dibromo-3-nitropyrazine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Collect waste in a clearly labeled, sealed container.

References

  • SAFETY DATA SHEET: 2-Bromo-5-nitropyridine. [No direct provider name in search result].

Sources

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